molecular formula C19H26O2 B119807 4-Methylestradiol CAS No. 6171-48-8

4-Methylestradiol

Cat. No.: B119807
CAS No.: 6171-48-8
M. Wt: 286.4 g/mol
InChI Key: CSHOYPMKTGTOLM-SMYFESCOSA-N
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Description

4-Methylestradiol is a synthetic estrogen derivative of estradiol that is used in biochemical research to investigate the structure-activity relationships of estrogenic compounds. Its primary research value lies in its distinct interaction with estrogen receptors; studies have shown that this compound has a relative binding affinity of 10% and 25% of estradiol at 0°C and 25°C, respectively . This altered binding profile makes it a valuable tool for probing the binding pocket of the estrogen receptor and understanding the functional consequences of modifying the estradiol structure. In biological activity assays, this compound has been found to possess considerably weaker uterotrophic activity compared to estrone and was observed to have no antiuterotrophic activity, providing insights into the complex link between receptor binding and in vivo estrogenic and anti-estrogenic effects . As a research compound, it aids in the study of estrogen metabolism pathways and the physiological impact of specific methyl substitutions on the estrogen ring system. This product is intended for laboratory research purposes only by technically qualified individuals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,13S,14S,17S)-4,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-11-12-3-4-15-14(13(12)5-7-17(11)20)9-10-19(2)16(15)6-8-18(19)21/h5,7,14-16,18,20-21H,3-4,6,8-10H2,1-2H3/t14-,15-,16+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHOYPMKTGTOLM-SMYFESCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1CCC3C2CCC4(C3CCC4O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20872685
Record name 4-Methylestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20872685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6171-48-8
Record name 4-Methylestradiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006171488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20872685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYLESTRADIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94DM04YP7A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery of 4-Methylestradiol: A Technical Guide to its Origins in Mid-20th Century Steroid Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Romainville, France – In the competitive and innovative landscape of mid-20th century pharmaceutical research, the synthesis of novel steroid analogues was a paramount objective. This in-depth technical guide explores the history of the discovery of 4-Methylestradiol, a synthetic estrogen that emerged from the pioneering work on steroid total synthesis. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the scientific context, the key innovators, and the experimental methodologies that led to the creation of this significant compound.

Introduction: The Quest for Modified Steroids

The mid-20th century was a golden age for steroid chemistry, driven by the desire to create more potent, selective, and orally active therapeutic agents. Following the initial isolation and synthesis of natural hormones like estradiol, the focus shifted to the systematic modification of the steroid nucleus. Methylation, the introduction of a methyl group, was a key strategy to alter the pharmacological properties of steroids, often enhancing their activity and metabolic stability. It was within this fervent environment of chemical innovation that this compound was born.

The Epicenter of Steroid Innovation: The Contribution of Roussel-UCLAF

The discovery of this compound can be traced to the laboratories of the French pharmaceutical company Roussel-UCLAF in Romainville. Under the leadership of Léon Velluz, a team of brilliant chemists including G. Nominé and R. Bucourt, pioneered new methods for the total synthesis of steroids. Their work in the late 1950s and early 1960s was revolutionary, enabling the creation of a vast array of novel steroid structures that were previously inaccessible.

While a singular "discovery" paper for this compound is not readily apparent, its synthesis was undoubtedly a result of the systematic exploration of steroid methylation by the Roussel-UCLAF team. Their extensive research into the total synthesis of estrogens and other steroids, detailed in numerous publications and patents of the era, laid the direct groundwork for the creation of this compound. Their publications, such as the 1963 review in Angewandte Chemie on "Stéroïdes de synthèse," provide a window into the methodologies that would have been employed.

The Synthetic Pathway: A Feat of Chemical Ingenuity

The synthesis of this compound at Roussel-UCLAF was likely achieved through a multi-step total synthesis approach, a hallmark of the Velluz group. Based on their published methodologies, a plausible synthetic route would have involved the construction of the steroid skeleton from simple starting materials, with the strategic introduction of the C4-methyl group.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the total synthesis of a 4-methylated steroid, based on the principles established by the Roussel-UCLAF chemists.

G A Simple Aromatic Precursor B Introduction of Methyl Group at C4 A->B Methylation C Annulation to form B-ring B->C Cyclization D Construction of C and D rings C->D Multi-step sequence E Stereochemical Control and Functional Group Manipulations D->E Reduction/Oxidation F This compound E->F

Caption: Conceptual workflow for the total synthesis of this compound.

Key Experimental Protocol: Reductive Aromatization

A later publication by Qian and Abul-Hajj in 1990 provides a specific method for the synthesis of this compound, which may reflect a refinement of the original, undisclosed industrial processes. This method involves the reductive aromatization of a 4-methylated androstane precursor.

Step-by-Step Methodology:

  • Starting Material: 4-methyl-1,4-androstadiene-3,17-dione.

  • Reaction: The starting material is subjected to a reductive aromatization reaction. This process simultaneously reduces a ketone and aromatizes the A-ring of the steroid nucleus.

  • Reagents: A common reagent for this type of transformation is a metal-ammonia solution (e.g., lithium in liquid ammonia), followed by a proton source to quench the reaction.

  • Purification: The crude product is purified by column chromatography to yield pure this compound.

Initial Biological Characterization: Unveiling the Estrogenic Properties

Once synthesized, this compound was subjected to a series of biological assays to determine its properties. The primary focus was on its affinity for the estrogen receptor (ER) and its in vivo estrogenic activity.

Estrogen Receptor Binding Affinity

The binding affinity of this compound to the estrogen receptor was a critical parameter to be determined. This was typically assessed through competitive binding assays using radiolabeled estradiol.

Experimental Protocol: Competitive Binding Assay

  • Preparation of Receptor Source: A cytosolic fraction containing the estrogen receptor is prepared from a target tissue, such as rat uterus.

  • Incubation: A constant amount of radiolabeled estradiol (e.g., [³H]estradiol) is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.

  • Separation: The receptor-bound and unbound radioligand are separated using a technique such as dextran-coated charcoal adsorption.

  • Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. This is then used to calculate the relative binding affinity (RBA) compared to estradiol.

In Vivo Estrogenic Activity: The Uterotrophic Assay

The uterotrophic assay in immature or ovariectomized rodents was the gold standard for assessing the in vivo estrogenic activity of a compound.

Experimental Protocol: Uterotrophic Assay in Rats

  • Animal Model: Immature female rats are used.

  • Dosing: The rats are administered this compound, a vehicle control, and a positive control (estradiol) daily for a set period (e.g., three days).

  • Endpoint: On the day after the final dose, the animals are euthanized, and their uteri are excised and weighed.

  • Analysis: A significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity. The potency of this compound is determined by comparing the dose required to produce a given uterine weight increase to that of estradiol.

Quantitative Data Summary

The following table summarizes the key biological data for this compound as reported in the literature.

ParameterValueReference
Relative Binding Affinity (RBA) for ER 10-25% of EstradiolQian & Abul-Hajj, 1990
Uterotrophic Activity Weaker than EstradiolQian & Abul-Hajj, 1990

Significance and Legacy

The discovery of this compound was a notable achievement in the field of medicinal chemistry. It demonstrated that methylation at the C4 position of the steroid A-ring was compatible with estrogen receptor binding and in vivo estrogenic activity, albeit with reduced potency compared to the parent hormone. This finding contributed to a deeper understanding of the structure-activity relationships of estrogens and guided the design of future synthetic estrogens and estrogen receptor modulators. The work of the chemists at Roussel-UCLAF, in creating this compound and numerous other novel steroids, stands as a testament to the power of synthetic chemistry to probe and manipulate biological systems.

References

  • Velluz, L., Nominé, G., & Bucourt, R. (1963). Stéroïdes de synthèse. Angewandte Chemie, 75(22), 1073-1088. [Link to be verified]
  • Qian, X., & Abul-Hajj, Y. J. (1990). Synthesis and biological activity of this compound. The Journal of Steroid Biochemistry and Molecular Biology, 36(5), 457-461. [Link]

  • Ringold, H. J., & Rosenkranz, G. (1956). Steroids. LXXXV. Synthesis of 4-Methyl and 4,4-Dimethyl Hormone Analogs. The Journal of Organic Chemistry, 21(12), 1333-1335. [Link]

An In-depth Technical Guide to 4-Methylestradiol: Physicochemical Properties, Biological Activity, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Methylestradiol (4-ME2), an analog of the primary female sex hormone, 17β-estradiol. While structurally similar to its parent compound, the addition of a methyl group at the C4 position of the aromatic A-ring imparts distinct physicochemical and pharmacological properties. This document delves into the compound's chemical identity, physical characteristics, and spectroscopic profile. We explore its biological activity, including its mechanism of action as an estrogen receptor agonist, its binding affinity, and its metabolic context. Furthermore, this guide presents detailed, field-proven protocols for a competitive estrogen receptor binding assay and a robust analytical method for quantification in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This whitepaper is intended for researchers, scientists, and drug development professionals engaged in endocrinology, pharmacology, and analytical chemistry.

Introduction

Estrogenic compounds are central to numerous physiological processes and are a cornerstone of endocrinological research and pharmaceutical development. This compound, a synthetic derivative of estradiol, is distinguished by a methyl group on its phenolic A-ring. This modification, while seemingly minor, significantly influences its interaction with biological systems. It is recognized both as a research compound and as an impurity of Estradiol (Estradiol EP Impurity C).[1][2] Understanding the specific properties of this compound is crucial for interpreting its biological effects and for the development of selective estrogen receptor modulators (SERMs). The strategic placement of a methyl group at the C4 position can enhance receptor binding affinity for small hydrophobic substituents, making such analogs valuable tools for probing the estrogen receptor's ligand-binding pocket.[3] This guide synthesizes current knowledge to provide a detailed technical resource on this compound.

Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development, influencing everything from experimental design to formulation.[4]

2.1 Identity and Structure
  • IUPAC Name: (8R,9S,13S,14S,17S)-4,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol[5]

  • CAS Number: 6171-48-8[5]

  • Molecular Formula: C₁₉H₂₆O₂[5][6]

  • Synonyms: 4-ME2, 4-Methylestra-1,3,5(10)-triene-3,17β-diol[5]

2.2 Physicochemical Data

The key physicochemical parameters for this compound are summarized in the table below. These values are critical for predicting its behavior in various solvents and biological systems.

PropertyValueSource
Molecular Weight 286.4 g/mol [5]
Appearance White to Pale Solid[1]
Melting Point 218-221 °C[1]
Boiling Point (Predicted) 453.3 ± 45.0 °C[1]
Density (Predicted) 1.150 ± 0.06 g/cm³[1]
Water Solubility Low (predicted by high logP)
Organic Solubility Slightly soluble in Chloroform, Dioxane, Methanol[1]
pKa (Predicted) 10.40 ± 0.60[1]
logP (XLogP3) 4.4[5]
2.3 Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and confirmation of chemical identity.[7] While specific experimental spectra for this compound are proprietary to individual laboratories, the expected characteristic signals based on its structure are described below.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the A-ring, a singlet for the C4-methyl group, a singlet for the C13-methyl group, and a complex series of multiplets in the aliphatic region corresponding to the steroid backbone. The proton at C17 attached to the hydroxyl group would appear as a characteristic multiplet.

    • ¹³C NMR : The carbon NMR would display signals for the two sp²-hybridized carbons bearing hydroxyl and methyl groups in the aromatic A-ring, four additional aromatic carbons, and thirteen sp³-hybridized carbons of the steroid core, including the two methyl carbons.

  • Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present.[8] Key expected absorption bands include a broad peak around 3200-3600 cm⁻¹ due to the O-H stretching of the two hydroxyl groups, C-H stretching vibrations for aromatic and aliphatic groups just below and above 3000 cm⁻¹, C=C stretching for the aromatic ring in the 1500-1600 cm⁻¹ region, and C-O stretching around 1000-1200 cm⁻¹.

  • Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern.[9] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 286.4. Fragmentation would likely involve the loss of water (H₂O) from the hydroxyl groups and cleavage of the steroidal rings, providing structural confirmation.

Biological and Pharmacological Profile
3.1 Mechanism of Action

Like estradiol, this compound exerts its biological effects by acting as an agonist for the nuclear estrogen receptors (ERs), primarily ERα and ERβ.[10] Upon entering a target cell, it binds to the ligand-binding pocket (LBP) of the ER located in the cytoplasm or nucleus.[11][12] This binding event induces a conformational change in the receptor, causing the dissociation of heat shock proteins and promoting receptor dimerization. The activated receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and the general transcription machinery, leading to the up- or down-regulation of gene expression.[13] This cascade ultimately results in the physiological responses associated with estrogen action.

EstrogenSignaling cluster_cell Target Cell cluster_cyto Cytoplasm cluster_nuc Nucleus ER Estrogen Receptor (ER) + HSP ER_4ME2 ER-4ME2 Complex ER->ER_4ME2 Binding & HSP Dissociation Dimer Receptor Dimerization ER_4ME2->Dimer Translocation ERE Binds to ERE on DNA Dimer->ERE Transcription Recruits Co-activators & Initiates Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response ME4 This compound ME4->ER

Caption: Figure 1: Simplified signaling pathway of this compound.

3.2 Estrogen Receptor Binding Affinity

The affinity of a ligand for its receptor is a primary determinant of its potency. This compound has been shown to bind to the estrogen receptor, but with a lower affinity compared to the endogenous ligand, 17β-estradiol.

CompoundRelative Binding Affinity (RBA) vs. EstradiolTemperature (°C)Source
This compound 10%0[14]
This compound 25%25[14]
17β-Estradiol 100%-[14]

The causality behind this affinity profile relates to the structure of the ER's ligand-binding pocket, which is largely hydrophobic.[12] The addition of a small, hydrophobic methyl group at the C4 position can be tolerated and may even enhance binding compared to other substitutions.[3] However, it does not replicate the precise, high-affinity interactions of the unsubstituted estradiol molecule.

3.3 In Vitro & In Vivo Activity

Consistent with its reduced receptor binding affinity, this compound demonstrates weaker estrogenic activity in biological assays compared to parent estrogens. In vivo studies have shown that 4-ME2 possesses considerably weaker uterotrophic activity (the ability to stimulate the growth of the uterus) relative to estrone in rat models.[14] It was also found to have no anti-uterotrophic activity, indicating it functions as a pure, albeit weaker, agonist.[14]

3.4 Metabolism

The metabolism of estrogens is a critical area of study, as certain metabolites can have different biological activities. Estradiol can be hydroxylated at the C4 position by cytochrome P450 enzymes (specifically CYP1B1) to form 4-hydroxyestradiol (4-OH-E2).[15] This catechol estrogen is considered potentially carcinogenic because it can be oxidized to quinones that form DNA adducts, leading to mutations.[16][17]

A key detoxification pathway for 4-OH-E2 is methylation by the enzyme catechol-O-methyltransferase (COMT), which converts it to the much less reactive 4-methoxyestradiol (4-MeO-E2).[15][18] Therefore, this compound exists within a metabolic context where methylation and hydroxylation at the A-ring are crucial determinants of biological effect and potential toxicity.

Methodologies and Protocols
4.1 Chemical Synthesis

A reported synthesis of this compound is achieved through the reductive aromatization of an androgen precursor.[14] This method highlights a common strategy in steroid chemistry where the A-ring is constructed from a non-aromatic precursor.

SynthesisWorkflow start Starting Material: 4-methyl-1,4-androstadiene -3-one-17β-ol step1 Reductive Aromatization start->step1 product Final Product: This compound step1->product purify Purification (e.g., Chromatography) product->purify

Caption: Figure 2: Conceptual workflow for this compound synthesis.

4.2 Protocol: Competitive Estrogen Receptor Binding Assay

This protocol describes a self-validating system to determine the relative binding affinity (RBA) of this compound for the estrogen receptor.

Principle: This is a competitive binding assay where the test compound (this compound) competes with a fixed concentration of radiolabeled estradiol (e.g., [³H]E2) for a limited number of estrogen receptors. The amount of radiolabeled ligand displaced is proportional to the affinity of the test compound.

Methodology:

  • Receptor Preparation:

    • Isolate estrogen receptors from a suitable source, such as lamb uterine cytosol or recombinant human ERα.[19]

    • Quantify the total protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup (in triplicate):

    • Prepare a series of dilutions of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M) in an appropriate assay buffer (e.g., Tris-HCl with EDTA and molybdate).

    • Prepare tubes for Total Binding (no competitor), Non-Specific Binding (a large excess of unlabeled estradiol, e.g., 10⁻⁶ M), and competitor points.

    • To each tube, add:

      • 50 µL of buffer (for Total Binding) OR unlabeled estradiol (for NSB) OR this compound dilution.

      • 50 µL of radiolabeled [³H]Estradiol (final concentration ~0.5 nM).

      • 100 µL of the receptor preparation.

  • Incubation:

    • Incubate the tubes at a controlled temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).[14]

  • Separation of Bound and Free Ligand:

    • Add 250 µL of a dextran-coated charcoal suspension to each tube. The charcoal binds the free [³H]Estradiol.

    • Incubate on ice for 15 minutes with occasional vortexing.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to pellet the charcoal.

  • Quantification:

    • Carefully transfer a 200 µL aliquot of the supernatant (containing the receptor-bound [³H]Estradiol) to a scintillation vial.

    • Add 4 mL of scintillation cocktail and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of this compound.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]Estradiol).

    • Calculate the RBA: RBA (%) = (IC₅₀ of Estradiol / IC₅₀ of this compound) x 100.

4.3 Protocol: Quantification in Biological Matrices by LC-MS/MS

Modern analytical methods rely on the high sensitivity and specificity of LC-MS/MS for quantifying low-level hormones in complex matrices like serum or plasma.[20][21]

Principle: The sample is first subjected to an extraction and clean-up procedure to isolate the analyte and remove interfering substances. The extract is then analyzed by liquid chromatography coupled to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s0 Start: Biological Sample (e.g., 500 µL Serum) s1 Add Internal Standard (e.g., d4-4-Methylestradiol) s0->s1 s2 Solid Phase Extraction (SPE) (e.g., Oasis HLB cartridge) s1->s2 s3 Wash Step (Remove polar interferences) s2->s3 s4 Elution Step (Elute analyte with organic solvent) s3->s4 s5 Evaporate & Reconstitute in mobile phase s4->s5 lc Inject into HPLC/UPLC (C18 Column Separation) s5->lc ms Tandem Mass Spectrometer (MS/MS) lc->ms Gradient Elution ms_ion Ionization (ESI negative mode) ms_mrm MRM Detection: Precursor Ion -> Product Ion d1 Generate Chromatogram ms->d1 d2 Integrate Peak Areas (Analyte & Internal Standard) d1->d2 d3 Construct Calibration Curve d2->d3 d4 Calculate Concentration d3->d4

Caption: Figure 3: Workflow for quantifying this compound by LC-MS/MS.

Methodology:

  • Sample Preparation (Solid-Phase Extraction):

    • Causality: SPE is chosen over liquid-liquid extraction for its efficiency, reproducibility, and ability to both concentrate the analyte and remove significant matrix interferences like salts and phospholipids.[22]

    • Spike 500 µL of plasma/serum with an internal standard (e.g., a stable isotope-labeled version of this compound) to correct for extraction losses and matrix effects.

    • Precondition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.

    • Elute this compound with an organic solvent (e.g., acetonitrile or methanol).[21]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

  • LC Separation:

    • Causality: A reversed-phase C18 column is used because it effectively separates hydrophobic molecules like steroids based on their polarity. A gradient elution (e.g., from water/acetonitrile to high acetonitrile) is employed to ensure sharp peaks and efficient separation from other endogenous steroids.

    • Inject the reconstituted sample into an HPLC or UPLC system equipped with a C18 column.

  • MS/MS Detection:

    • Causality: Tandem mass spectrometry in MRM mode provides exceptional specificity. It filters for the specific molecular mass of this compound (precursor ion) and then fragments it, filtering again for a specific, characteristic fragment (product ion). This two-stage filtering process virtually eliminates chemical noise.

    • Utilize an electrospray ionization (ESI) source, likely in negative ion mode to deprotonate the phenolic hydroxyl group.

    • Set the mass spectrometer to monitor at least two MRM transitions for this compound (one for quantification, one for confirmation) and corresponding transitions for the internal standard.

  • Quantification:

    • Prepare a calibration curve using standards of known concentrations of this compound.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Determine the concentration of this compound in the sample by interpolating its area ratio from the linear regression of the calibration curve. The method must be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[23]

Conclusion

This compound is a valuable compound for probing the structure-activity relationships of the estrogen receptor. Its distinct physicochemical properties, stemming from the C4-methyl substitution, result in moderately high lipophilicity and reduced, yet significant, estrogen receptor binding affinity and in vivo estrogenic activity. The analytical methodologies detailed herein provide robust frameworks for its quantification and biological characterization. A comprehensive understanding of its synthesis, properties, and biological actions is essential for its effective use in drug discovery and endocrine research, particularly in the design of novel SERMs with tailored pharmacological profiles.

References
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An In-Depth Technical Guide to the Synthetic Pathway and Precursors of 4-Methylestradiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of C4-Substituted Estrogens

4-Methylestradiol is a synthetic derivative of estradiol, characterized by the addition of a methyl group at the C4 position of the steroid's aromatic A-ring. While estradiol itself is a primary female sex hormone crucial for a vast array of physiological processes, its C4-substituted analogs like this compound are of significant interest to researchers in medicinal chemistry and endocrinology. The introduction of a methyl group at this position can profoundly alter the molecule's interaction with estrogen receptors (ERs) and its metabolic profile. Understanding the synthetic pathways to create such specific analogs is paramount for developing novel therapeutic agents, selective estrogen receptor modulators (SERMs), and research tools to probe the intricate mechanisms of estrogen signaling.

This guide provides a detailed examination of a scientifically validated pathway for the synthesis of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just a series of steps, but a causal explanation for the strategic choices made in precursor selection and reaction methodology, ensuring a trustworthy and reproducible synthetic strategy.

Overall Synthetic Strategy: A Retrosynthetic Analysis

The primary challenge in synthesizing this compound lies in the regioselective introduction of a methyl group onto the electron-rich aromatic A-ring, specifically at the C4 position, avoiding the sterically and electronically similar C2 position. A robust and logical synthetic approach begins with a retrosynthetic analysis, breaking down the target molecule into simpler, more accessible precursors.

G T This compound (Target Molecule) P1 Precursor 1: 4-Methyl-1,4-androstadiene-3-one-17β-ol T->P1 Reductive Aromatization (Dienol-Benzene Rearrangement) P2 Precursor 2: Androsta-1,4-diene-3,17-dione (ADD) P1->P2 1,6-Conjugate Addition of Methyl Group + Selective 17-keto Reduction SM Starting Material: Androst-4-ene-3,17-dione (AD) or Phytosterols P2->SM Microbial Dehydrogenation

Caption: Retrosynthetic analysis of this compound.

This analysis reveals a convergent pathway:

  • Target Molecule: this compound.

  • Key Transformation 1 (Aromatization): The phenolic A-ring can be formed via a reductive aromatization of a dienone system. This points to 4-methyl-1,4-androstadiene-3-one-17β-ol as the immediate key precursor[1].

  • Key Transformation 2 (Methylation): The C4-methyl group can be installed via a 1,6-conjugate addition of a methyl nucleophile to a cross-conjugated dienone system. This identifies Androsta-1,4-diene-3,17-dione (ADD) as a suitable starting framework for the methylation step.

  • Starting Material: ADD is a well-established industrial steroid intermediate, often produced on a large scale via microbial biotransformation from more common steroid precursors like Androst-4-ene-3,17-dione (AD) or readily available phytosterols[2].

This strategy is chemically sound because it leverages a highly selective chemical reaction (conjugate addition) to solve the primary challenge of regioselectivity.

Part 1: Synthesis of the Key Precursor, 4-Methyl-1,4-androstadien-3,17-dione

The cornerstone of this synthesis is the precise installation of the methyl group at the C4 position. The starting material, Androsta-1,4-diene-3,17-dione (ADD), possesses a cross-conjugated dienone system in its A-ring, making it susceptible to nucleophilic attack.

G cluster_0 Reaction Stage Start Androsta-1,4-diene-3,17-dione (ADD) Reagent Lithium Dimethylcuprate (Me₂CuLi - Gilman Reagent) Start->Reagent 1,6-Conjugate Addition Intermediate Enolate Intermediate Reagent->Intermediate Nucleophilic Attack at C4 Workup Aqueous Workup (e.g., NH₄Cl) Intermediate->Workup Protonation Product 4-Methyl-androst-4-ene-3,17-dione Workup->Product

Caption: Workflow for 1,6-Conjugate Addition to ADD.

Causality in Reagent Selection: Organocuprates vs. Grignard Reagents

The choice of the methylating agent is critical. While a Grignard reagent (MeMgBr) or an organolithium reagent (MeLi) might seem like straightforward choices, they are highly reactive, "hard" nucleophiles. They would preferentially attack the most electrophilic carbon, which is the C3 carbonyl carbon, in a 1,2-addition. This would lead to the undesired formation of a tertiary alcohol at C3.

To achieve the desired 1,6-conjugate addition at the C4 position, a "softer" nucleophile is required. Lithium dimethylcuprate (Me₂CuLi) , also known as a Gilman reagent, is the ideal choice for this transformation[3][4]. Its reduced reactivity and preference for attacking the β-carbon (C4 in this extended system) of an α,β-unsaturated ketone system ensures the formation of the correct carbon skeleton[3][5].

Experimental Protocol: 1,6-Conjugate Addition

The following protocol is a representative procedure based on established methods for conjugate addition of Gilman reagents to steroidal enones.

  • Preparation of Lithium Dimethylcuprate (Gilman Reagent):

    • To a flame-dried, argon-purged flask containing copper(I) iodide (CuI) in anhydrous diethyl ether or THF at -78 °C, slowly add two equivalents of methyllithium (MeLi) in ether.

    • Allow the solution to stir at a low temperature (e.g., 0 °C or -20 °C) until the initial yellow precipitate of MeCu dissolves, forming a clear, colorless, or slightly yellow solution of LiMe₂Cu. Self-Validation: The formation of a homogenous solution is a key indicator of successful Gilman reagent formation.

  • Conjugate Addition Reaction:

    • In a separate argon-purged flask, dissolve Androsta-1,4-diene-3,17-dione (ADD) in anhydrous THF.

    • Cool the ADD solution to -78 °C.

    • Slowly transfer the prepared Gilman reagent solution into the ADD solution via cannula.

    • Maintain the reaction at a low temperature (e.g., -20 °C to 0 °C) and monitor its progress by Thin Layer Chromatography (TLC). Expertise & Experience: Maintaining low temperatures is crucial to prevent side reactions and decomposition of the organocuprate reagent.

  • Workup and Purification:

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate enolate and decomposes any excess reagent.

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-methyl-androst-4-ene-3,17-dione .

Note on Stereochemistry: The 17-ketone in the resulting product can be selectively reduced to the desired 17β-ol using a sterically hindered reducing agent like lithium tri-tert-butoxyaluminum hydride or by using sodium borohydride under carefully controlled conditions to yield 4-methyl-androst-4-ene-3,17-dione-17β-ol , the direct precursor for the next step. For simplicity, the subsequent aromatization step can also directly utilize the 17-keto intermediate, which is then reduced in a final step if needed. The literature pathway proceeds from the 17β-ol precursor[1].

Part 2: Reductive Aromatization to this compound

With the key C4-methylated precursor in hand, the final core transformation is the construction of the phenolic A-ring. This is accomplished through a process called reductive aromatization.

Mechanism: The Dienol-Benzene Rearrangement

The most probable mechanism for this transformation is the dienol-benzene rearrangement . This acid-catalyzed reaction involves the tautomerization of the ketone to a dienol intermediate, followed by the elimination of a water molecule and subsequent rearrangement to form the stable aromatic ring. The presence of the methyl group at C4 facilitates this rearrangement and locks in the substitution pattern of the final product.

Experimental Protocol: Reductive Aromatization

The following protocol is based on the published transformation of 4-methyl-1,4-androstadiene-3-one-17β-ol to this compound[1].

  • Reaction Setup:

    • Dissolve the precursor, 4-methyl-1,4-androstadiene-3-one-17β-ol, in a suitable high-boiling point solvent, such as acetic anhydride or a mixture of acetic acid and pyridine.

    • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or acetyl chloride, which can generate an acidic environment in situ.

  • Aromatization:

    • Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen). Causality: The high temperature provides the necessary activation energy for the enolization and subsequent rearrangement-elimination cascade.

    • Monitor the reaction by TLC until the starting material is consumed. The formation of the phenolic product can often be visualized by a change in its UV activity or staining characteristics.

  • Workup and Deprotection (if necessary):

    • Cool the reaction mixture to room temperature and carefully pour it into ice-water to hydrolyze the acetic anhydride and quench the acid.

    • If an acetate ester was formed at the 17-position during the reaction (which is likely when using acetic anhydride), it must be hydrolyzed. This can be achieved by adding a base, such as potassium carbonate or sodium hydroxide, and stirring until the ester is cleaved.

    • Neutralize the mixture and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification:

    • Wash the organic extracts, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the final product, This compound , by column chromatography or recrystallization to achieve high purity.

Part 3: Alternative Strategy - The Protecting Group Approach

An alternative and equally valid strategy involves starting from a precursor that already contains the aromatic A-ring, such as estrone. This approach shifts the core challenge from aromatization to regioselective electrophilic substitution.

The phenolic hydroxyl group at C3 strongly activates the aromatic ring towards electrophilic attack, primarily at the C2 and C4 positions. To achieve selective methylation at C4, the more reactive C2 position must be temporarily blocked.

A study on the synthesis of 4-formyl estrone demonstrated an elegant solution: using a bulky tert-butyl group as a positional protecting group[6][7]. This group is installed at the C2 position, sterically hindering any reaction at that site and directing the subsequent electrophilic substitution (in that case, formylation) exclusively to the C4 position. After the C4 modification, the tert-butyl group is readily removed under acidic conditions. This same logic can be applied for a methylation reaction.

G Start Estrone P1 2-tert-Butyl Estrone Start->P1 Protection (C2) [tert-butanol, BF₃OEt₂] P2 2-tert-Butyl-4-Methylestrone P1->P2 Methylation (C4) [e.g., Formaldehyde/Reduction or other methylating agent] Product 4-Methylestrone P2->Product Deprotection (C2) [AlCl₃] Final This compound Product->Final 17-keto Reduction [NaBH₄]

Caption: Protecting group strategy for C4-methylation.

This method offers an excellent alternative, showcasing how strategic use of protecting groups can overcome inherent reactivity challenges in complex molecule synthesis[8].

Data Summary

While specific yields can vary based on reaction scale and optimization, the following table provides expected outcomes for the primary synthetic pathway described.

StepStarting MaterialKey ReagentsProductExpected Yield RangePurity Target
1. Conjugate Addition Androsta-1,4-diene-3,17-dione (ADD)LiMe₂Cu, THF4-Methyl-androst-4-ene-3,17-dione60-80%>95% (Post-Chr.)
2. Reduction (Optional) 4-Methyl-androst-4-ene-3,17-dioneNaBH₄ or Li(tBuO)₃AlH4-Methyl-androst-4-ene-3,17-dione-17β-ol85-95%>98% (Post-Chr.)
3. Reductive Aromatization 4-Methyl-1,4-androstadiene-3-one-17β-olAcetic Anhydride, p-TsOHThis compound50-70%>99% (Post-Recryst.)

Conclusion

The synthesis of this compound is a compelling exercise in strategic organic chemistry, requiring careful consideration of regioselectivity and reaction mechanisms. The pathway proceeding via a 1,6-conjugate addition of a Gilman reagent to Androsta-1,4-diene-3,17-dione, followed by a dienol-benzene rearrangement for aromatization, represents a robust and logical approach. The causality behind the choice of a "soft" organocuprate nucleophile over "hard" Grignard reagents is a key learning point that underscores the importance of matching reagent reactivity to the desired transformation. Furthermore, the consideration of a protecting group strategy starting from estrone provides a valuable alternative perspective on solving the challenge of regioselectivity. By understanding these validated pathways, researchers are well-equipped to synthesize this compound and its derivatives for further investigation in drug discovery and chemical biology.

References

  • Qian, X. D., & Abul-Hajj, Y. J. (1990). Synthesis and biological activity of this compound. The Journal of Steroid Biochemistry, 35(6), 745–747. [Link]

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  • Malaviya, A., & Gomes, J. (2008). Process for Biotransformation of Androsta-4-ene-3,17-Dione (4-AD) to Androsta-1,4-Diene-3,17-Dione (ADD). In Microbial Siderophores (pp. 297–316). Springer. [Link]

  • Fouad, M. Y., & Abul-Hajj, Y. J. (1995). Synthesis and evaluation of 4-substituted-4-androstene-3,17-dione derivatives as aromatase inhibitors. The Journal of Steroid Biochemistry and Molecular Biology, 54(3-4), 111–119. [Link]

  • Liu, Y., Kim, B., & Taylor, S. D. (2007). Synthesis of 4-formyl estrone using a positional protecting group and its conversion to other C-4-substituted estrogens. The Journal of Organic Chemistry, 72(23), 8824–8830. [Link]

  • Liu, Y., Kim, B., & Taylor, S. D. (2007). Synthesis of 4-formyl estrone using a positional protecting group and its conversion to other C-4-substituted estrogens. PubMed. [Link]

  • Wentzel, M. (2020, March 4). Cu-Gilman 1,4-(conjugate) addition Reaction with alpha beta unsaturated ketone. YouTube. [Link]

  • Ashenhurst, J. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. [Link]

  • Patel, H., & Telvekar, V. (2016). Development of Conjugate Addition of Lithium Dialkylcuprates to Thiochromones: Synthesis of 2-Alkylthiochroman-4-ones and Additional Synthetic Applications. Molecules, 21(9), 1226. [Link]

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An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-Methylestradiol on Estrogen Receptors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to thoroughly characterize the mechanism of action of 4-Methylestradiol (4-ME2) on estrogen receptors (ERs). By synthesizing established principles of nuclear receptor pharmacology with detailed experimental workflows, this document serves as a technical manual for elucidating the binding, functional activity, and downstream signaling of this and other novel estrogenic compounds.

Introduction: The Estrogenic Landscape and the Question of this compound

Estrogen receptors, primarily ERα and ERβ, are ligand-activated transcription factors that play pivotal roles in a multitude of physiological processes, including reproduction, bone maintenance, and cardiovascular health. Their dysregulation is implicated in various pathologies, most notably breast and ovarian cancers. The discovery of selective estrogen receptor modulators (SERMs) has revolutionized treatment paradigms by demonstrating that ER ligands can exhibit tissue-specific agonist or antagonist activity. This selectivity arises from the ability of a ligand to induce unique conformational changes in the receptor, leading to differential recruitment of co-regulator proteins and subsequent modulation of gene expression.

This compound (4-ME2) is a synthetic analog of the endogenous estrogen 17β-estradiol. Early studies have indicated that 4-ME2 possesses a lower binding affinity for estrogen receptors compared to estradiol and exhibits considerably weaker uterotrophic activity in vivo. This suggests that while it has estrogenic properties, its mechanism and potential for selective activity remain to be fully elucidated. This guide outlines the critical experiments necessary to comprehensively define the pharmacological profile of 4-ME2.

Part 1: Foundational Characterization - Binding Affinity and Receptor Subtype Selectivity

A fundamental first step in characterizing any potential ER ligand is to determine its binding affinity for the two main receptor subtypes, ERα and ERβ. This provides the initial indication of the compound's potency and potential for subtype selectivity.

Experimental Workflow: Competitive Radioligand Binding Assay

This assay quantifies the ability of a test compound (4-ME2) to displace a radiolabeled ligand (e.g., [³H]-estradiol) from the estrogen receptor.

Protocol:

  • Preparation of Receptor Source: Utilize purified recombinant human ERα and ERβ ligand-binding domains (LBDs) or cytosol preparations from tissues known to express high levels of a specific receptor subtype.

  • Incubation: In a multi-well plate, incubate a fixed concentration of the radiolabeled estradiol with increasing concentrations of unlabeled 4-ME2 and the receptor preparation.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound fraction. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the receptor-ligand complex.

  • Quantification: After washing to remove unbound radioligand, measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of bound radioligand against the logarithm of the 4-ME2 concentration. The concentration of 4-ME2 that displaces 50% of the radiolabeled estradiol is the IC50 value. The relative binding affinity (RBA) can then be calculated by comparing the IC50 of 4-ME2 to that of unlabeled estradiol.

Causality Behind Experimental Choices:

  • Using both ERα and ERβ is crucial to determine if 4-ME2 has a preferential affinity for one subtype over the other, which is a key indicator of potential SERM activity.

  • A competitive binding format is a robust and well-established method for determining the affinity of unlabeled ligands.

Data Presentation:

CompoundReceptor SubtypeIC50 (nM)Relative Binding Affinity (RBA) (%)
17β-EstradiolERαExpected low nM100
17β-EstradiolERβExpected low nM100
This compoundERαTo be determinedTo be determined
This compoundERβTo be determinedTo be determined

Part 2: Functional Characterization - Agonist versus Antagonist Activity

Once binding affinity is established, the next critical step is to determine the functional consequence of this binding. Does 4-ME2 activate the receptor (agonism), block the action of the natural ligand (antagonism), or exhibit partial activity?

Experimental Workflow: Estrogen Response Element (ERE)-Driven Reporter Gene Assay

This cell-based assay measures the ability of a ligand-receptor complex to activate the transcription of a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).

Protocol:

  • Cell Culture and Transfection: Use a cell line that does not endogenously express ERs (e.g., HEK293 or HeLa). Co-transfect these cells with expression vectors for either human ERα or ERβ, and a reporter plasmid containing multiple copies of a consensus ERE upstream of a luciferase gene.

  • Compound Treatment: Treat the transfected cells with increasing concentrations of 4-ME2 alone (to test for agonist activity) or in the presence of a fixed concentration of 17β-estradiol (to test for antagonist activity).

  • Luciferase Assay: After an appropriate incubation period (typically 18-24 hours), lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis:

    • Agonist Mode: Plot luciferase activity against the logarithm of the 4-ME2 concentration to determine the EC50 (concentration for half-maximal activation) and the maximal efficacy relative to estradiol.

    • Antagonist Mode: Plot luciferase activity against the logarithm of the 4-ME2 concentration in the presence of estradiol to determine the IC50 (concentration for half-maximal inhibition).

Causality Behind Experimental Choices:

  • Using ER-negative cells with ectopic expression of either ERα or ERβ allows for the unambiguous assessment of subtype-specific functional activity.

  • The ERE-luciferase reporter provides a direct and quantifiable readout of the transcriptional activity of the ligand-receptor complex at a canonical response element.

Data Presentation:

CompoundReceptor SubtypeAgonist EC50 (nM)% Efficacy (vs. Estradiol)Antagonist IC50 (nM)
17β-EstradiolERαExpected low nM100N/A
17β-EstradiolERβExpected low nM100N/A
This compoundERαTo be determinedTo be determinedTo be determined
This compoundERβTo be determinedTo be determinedTo be determined

Part 3: Mechanistic Deep Dive - Co-regulator Recruitment

The tissue-specific actions of SERMs are largely determined by the profile of co-activators and co-repressors that are recruited to the ligand-bound receptor. Therefore, directly assessing co-regulator interaction is essential for understanding the molecular basis of 4-ME2's activity.

Experimental Workflow: Mammalian Two-Hybrid Assay

This assay measures the ligand-dependent interaction between the estrogen receptor and a specific co-regulator protein within a cellular context.

Protocol:

  • Plasmid Constructs:

    • "Bait" Plasmid: An expression vector encoding the ERα or ERβ ligand-binding domain (LBD) fused to a DNA-binding domain (DBD), such as that of GAL4.

    • "Prey" Plasmid: An expression vector encoding a co-regulator of interest (e.g., SRC-1/NCoA-1 as a co-activator, or NCoR/SMRT as a co-repressor) fused to a transcriptional activation domain (AD), such as VP16.

    • Reporter Plasmid: A plasmid containing a promoter with GAL4 upstream activating sequences (UAS) driving the expression of a reporter gene like luciferase.

  • Transfection and Treatment: Co-transfect all three plasmids into a suitable cell line. Treat the cells with 4-ME2, estradiol (positive control for co-activator recruitment), and a known antagonist like fulvestrant (positive control for co-repressor recruitment).

  • Luciferase Assay: Measure luciferase activity as a readout of the interaction between the ER-LBD and the co-regulator.

  • Data Analysis: An increase in luciferase activity upon ligand treatment indicates recruitment of the co-regulator, while a decrease or no change suggests dissociation or lack of interaction.

Causality Behind Experimental Choices:

  • The two-hybrid system provides a sensitive and specific method to detect protein-protein interactions in a cellular environment, which is more physiologically relevant than in vitro pull-down assays.

  • Testing against both co-activators and co-repressors is critical to building a complete picture of the co-regulator recruitment profile that defines the SERM or agonist/antagonist nature of 4-ME2.

Visualization of the Mammalian Two-Hybrid Workflow:

Mammalian_Two_Hybrid cluster_NoLigand No Ligand cluster_Agonist Agonist (e.g., Estradiol) cluster_Antagonist Antagonist (e.g., Fulvestrant) Bait_NL GAL4-DBD::ER-LBD Reporter_NL GAL4-UAS -> Luciferase Bait_NL->Reporter_NL Binds DNA NoInteraction NoInteraction Prey_NL Co-regulator::VP16-AD NoInteraction->Reporter_NL No Interaction -> Basal Transcription Bait_A GAL4-DBD::ER-LBD Prey_A Co-activator::VP16-AD Bait_A->Prey_A Interaction Reporter_A GAL4-UAS -> Luciferase Bait_A->Reporter_A Binds DNA Prey_A->Reporter_A Activates Transcription Bait_An GAL4-DBD::ER-LBD Prey_An Co-repressor::VP16-AD Bait_An->Prey_An Interaction Reporter_An GAL4-UAS -> Luciferase Bait_An->Reporter_An Binds DNA Prey_An->Reporter_An Represses Transcription

Caption: Workflow for the Mammalian Two-Hybrid Assay.

Part 4: Downstream Signaling and Gene Expression Analysis

The ultimate biological effect of an ER ligand is determined by the downstream signaling pathways it modulates and the resulting changes in gene expression.

Analysis of Non-Genomic Signaling Pathways

Estrogen receptors can also mediate rapid, non-genomic signaling through pathways such as the MAPK/ERK and PI3K/Akt pathways.

Experimental Workflow: Western Blotting for Phosphorylated Kinases

  • Cell Culture and Treatment: Use an ER-positive cell line (e.g., MCF-7 breast cancer cells). Treat the cells with 4-ME2 for short time points (e.g., 5, 15, 30 minutes).

  • Protein Extraction and Quantification: Lyse the cells and determine the total protein concentration.

  • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated (activated) forms of key signaling proteins (e.g., p-ERK, p-Akt) and their total protein counterparts as loading controls.

  • Data Analysis: Quantify band intensities to determine the fold-change in protein phosphorylation relative to untreated controls.

Visualization of Estrogen Receptor Signaling Pathways:

ER_Signaling cluster_Genomic Genomic Pathway cluster_NonGenomic Non-Genomic Pathway 4-ME2 4-ME2 ER Estrogen Receptor (ERα / ERβ) 4-ME2->ER MembraneER Membrane-associated ER 4-ME2->MembraneER Dimerization Dimerization ER->Dimerization Conformational Change Nucleus Nuclear Translocation ERE Binds to ERE Transcription Gene Transcription MAPK_ERK MAPK/ERK Pathway MembraneER->MAPK_ERK PI3K_Akt PI3K/Akt Pathway MembraneER->PI3K_Akt CellularResponse Rapid Cellular Responses MAPK_ERK->CellularResponse PI3K_Akt->CellularResponse

Caption: Overview of Genomic and Non-Genomic ER Signaling.

Global Gene Expression Profiling

To obtain an unbiased view of the transcriptional consequences of 4-ME2 treatment, a global gene expression analysis is invaluable.

Experimental Workflow: RNA-Sequencing (RNA-Seq)

  • Cell Culture and Treatment: Treat ERα and ERβ expressing cells with 4-ME2, estradiol, and a vehicle control for a relevant time period (e.g., 24 hours).

  • RNA Extraction and Library Preparation: Isolate total RNA and prepare sequencing libraries.

  • Sequencing: Perform high-throughput sequencing.

  • Data Analysis: Align reads to the reference genome and perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by 4-ME2 in an ERα- or ERβ-dependent manner. Pathway analysis can then be used to identify the biological processes affected.

Conclusion and Future Perspectives

The systematic application of the experimental workflows detailed in this guide will provide a comprehensive understanding of the mechanism of action of this compound. By characterizing its binding affinity, subtype selectivity, functional activity, co-regulator recruitment profile, and impact on downstream signaling and gene expression, researchers can build a complete pharmacological profile. This knowledge is essential for determining the potential therapeutic applications of 4-ME2, whether as a novel SERM for cancer therapy or osteoporosis, or as a research tool to further probe the intricacies of estrogen receptor biology. The self-validating nature of these interconnected assays ensures a robust and reliable characterization, paving the way for informed decisions in drug development and further scientific inquiry.

References

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  • Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity . PubMed. [Link]

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  • Modulatory Effects of Estradiol and Its Mixtures with Ligands of GPER and PPAR on MAPK and PI3K/Akt Signaling Pathways and Tumorigenic Factors in Mouse Testis Explants and Mouse Tumor Leydig Cells . PMC - NIH. [Link]

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  • Estrogen Receptor Beta (ERβ): A Ligand Activated Tumor Suppressor . PMC - NIH. [Link]

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Introduction: The Significance of 4-Methylestradiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Biological Activity of 4-Methylestradiol

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the in vitro biological activity of this compound (4-ME2). Moving beyond a simple recitation of facts, this document delves into the mechanistic underpinnings of its action, the causal logic behind key experimental designs, and detailed, field-proven protocols for its characterization. Our focus is on establishing a robust, self-validating framework for assessing the estrogenic properties of this compound.

This compound is a synthetic analog of the primary female sex hormone, 17β-estradiol (E2). As a member of the steroidal estrogen family, its biological activity is primarily mediated through interaction with estrogen receptors (ERs). The addition of a methyl group at the C-4 position of the steroidal A-ring distinguishes it from its parent compound, influencing its binding affinity and subsequent biological potency.[1][2] Understanding the precise in vitro activity of 4-ME2 is critical for various fields, from elucidating structure-activity relationships in endocrine research to evaluating the estrogenic potential of novel pharmaceutical candidates and environmental compounds.

This guide will systematically explore the key facets of 4-ME2's in vitro profile, beginning with its fundamental interaction with the estrogen receptor and progressing to its functional consequences at the cellular level, including proliferation and gene expression.

Part 1: Foundational Bioactivity - Receptor Binding Affinity

The initiating event for any estrogenic compound is its physical interaction with an estrogen receptor. Therefore, the first and most fundamental in vitro characterization is the determination of its binding affinity. 4-ME2 acts as an agonist of the estrogen receptor.[3][4]

Mechanism of Interaction: Binding to Estrogen Receptors (ERα & ERβ)

Estrogenic effects are mediated by two primary estrogen receptors, ERα and ERβ, which are products of different genes and exhibit distinct tissue distributions and transcriptional activities.[5][6] These receptors are ligand-activated transcription factors.[7][8] The binding of a ligand like 4-ME2 to the receptor's ligand-binding pocket (LBP) induces a conformational change, which is the prerequisite for downstream signaling events.[9]

Studies have shown that this compound has a lower binding affinity for the estrogen receptor compared to the endogenous hormone, estradiol. Its relative binding affinity (RBA) is reported to be approximately 10% of estradiol at 0°C and 25% at 25°C.[10] This positions 4-ME2 as a weaker, but still significant, estrogen receptor agonist.

CompoundRelative Binding Affinity (RBA) vs. EstradiolSource
17β-Estradiol (E2) 100% (Reference)N/A
This compound (4-ME2) 10% - 25%[3][10]
Causality in Experimental Design: Why a Competitive Binding Assay?

A competitive binding assay is the gold standard for determining the affinity of a test compound for a receptor.[11][12] Its logic is straightforward: the test compound (4-ME2, the "competitor") is made to compete with a constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]-Estradiol) for a limited number of receptors. The ability of 4-ME2 to displace the radioligand is directly proportional to its binding affinity. This method provides a quantitative measure (IC₅₀ or Ki) that is essential for ranking compounds and understanding their potential potency.

Protocol 1: Competitive Estrogen Receptor Radioligand Binding Assay

This protocol describes a self-validating system for determining the relative binding affinity of 4-ME2 for the estrogen receptor.

1. Reagent Preparation:

  • ER Source: Utilize either purified recombinant human ERα or ERβ protein, or cytosolic extracts from ER-rich tissues or cell lines (e.g., MCF-7 cells).
  • Assay Buffer: Tris-HCl buffer (pH 7.4) containing EDTA, dithiothreitol (DTT), and sodium molybdate to stabilize the receptor.
  • Radioligand: [³H]-17β-Estradiol at a final concentration approximating its Kd (e.g., 0.5-1.0 nM).
  • Test Compound: Prepare a serial dilution of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M) in the assay buffer.
  • Non-Specific Binding (NSB) Control: A high concentration (e.g., 1 µM) of unlabeled 17β-Estradiol.

2. Assay Procedure:

  • In a 96-well plate, combine the ER source, [³H]-Estradiol, and either assay buffer (for total binding), the NSB control, or varying concentrations of 4-ME2.
  • Incubate the plate at a controlled temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).[10]
  • Separation of Bound and Free Ligand: Rapidly separate receptor-bound radioligand from unbound radioligand. A common method is dextran-coated charcoal (DCC) separation. Add a DCC slurry to each well, incubate briefly on ice, and then centrifuge to pellet the charcoal (which adsorbs the free radioligand).
  • Quantification: Transfer an aliquot of the supernatant (containing the bound radioligand) from each well into a scintillation vial. Add scintillation cocktail and count the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the percentage of specific binding for each concentration of 4-ME2.
  • Plot the percentage of specific binding against the log concentration of 4-ME2.
  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of 4-ME2 that inhibits 50% of the specific binding of the radioligand).
  • The IC₅₀ can be used to calculate the inhibitory constant (Ki) and the Relative Binding Affinity (RBA).

Part 2: Functional Consequences of Receptor Activation

Binding to the ER is only the first step. A true agonist must then trigger a downstream biological response. This is typically characterized by measuring the induction of cell proliferation and the transcriptional activation of estrogen-responsive genes.

Estrogen Signaling Pathways: Genomic and Non-Genomic

Upon activation by an agonist like 4-ME2, the estrogen receptor can initiate signaling through two main pathways.[13][14]

  • Classical (Genomic) Pathway: The ligand-ER complex dimerizes, translocates to the nucleus, and binds to specific DNA sequences called Estrogen Response Elements (EREs) in the promoter regions of target genes. This recruits co-activator proteins and the transcriptional machinery to regulate gene expression.[8][12] This process typically occurs over hours.

  • Non-Genomic Pathway: A subpopulation of ERs located at the plasma membrane can, upon ligand binding, rapidly activate various intracellular signaling cascades, such as the MAPK and PI3K/AKT pathways.[8][13][15] These pathways can then modulate cellular functions and indirectly influence gene expression.

Estrogen_Signaling 4-ME2 4-Methyl- estradiol ER ER 4-ME2->ER Binding mER Membrane ER 4-ME2->mER Binding ER_dimer ER Dimer ER->ER_dimer Dimerization ERE ERE ER_dimer->ERE Signal_Cascade Signaling Cascades (MAPK, PI3K) mER->Signal_Cascade Gene_Expression Target Gene Expression Signal_Cascade->Gene_Expression Modulation ERE->Gene_Expression caption Figure 1. Estrogen Signaling Pathways Activated by 4-ME2.

Figure 1. Estrogen Signaling Pathways Activated by 4-ME2.
Assay 1: Induction of Cell Proliferation (E-SCREEN)

The proliferation of estrogen-dependent cells, such as the human breast cancer cell line MCF-7, is a hallmark of estrogen action.[16] The E-SCREEN (Estrogen Screen) assay quantifies this proliferative effect and is a robust method for assessing the functional agonistic activity of a compound.[17][18]

Causality in Experimental Design: Why the E-SCREEN?

This assay provides a crucial functional readout. While a binding assay confirms interaction, it doesn't guarantee a biological response. The E-SCREEN directly measures a key physiological outcome of ER agonism—mitogenesis. The protocol's design, particularly the use of charcoal-stripped serum to remove endogenous hormones, is critical for creating a low-background system where any observed proliferation can be confidently attributed to the test compound.[16][19]

E_SCREEN_Workflow start Start acclimate Acclimate MCF-7 cells in hormone-free medium (e.g., 72 hours) start->acclimate seed Seed cells into 96-well plates acclimate->seed treat Treat with serial dilutions of 4-ME2, E2 (positive control), and vehicle (negative control) seed->treat incubate Incubate for a set period (e.g., 6 days) treat->incubate measure Measure cell proliferation (e.g., Sulforhodamine B Assay) incubate->measure analyze Analyze Data: Calculate EC50 and Relative Proliferative Effect measure->analyze end End analyze->end

Sources

4-Methylestradiol as a metabolite of estradiol.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methylestradiol: Formation, Function, and Analysis

Foreword: The Metabolic Dichotomy of Estradiol

The metabolic fate of 17β-estradiol (E2) is a critical determinant of its physiological and pathological effects. While E2 itself is a potent hormone essential for reproductive health, its biotransformation is not a simple process of inactivation and excretion. Instead, it branches into pathways that produce metabolites with divergent biological activities. This guide focuses on a key endpoint in this metabolic cascade: this compound (4-MeOE2), a molecule that represents the detoxification of a potentially carcinogenic precursor. For researchers in oncology, endocrinology, and drug development, understanding the nuances of this pathway—from the enzymes that govern it to the analytical methods used to quantify its products—is paramount. This document serves as a technical primer, synthesizing current knowledge to provide a comprehensive view of 4-MeOE2's role as a metabolite of estradiol.

The Metabolic Landscape: From Estradiol to its Methoxy Derivative

The journey from estradiol to this compound is a two-step enzymatic process primarily occurring in the liver and estrogen-sensitive tissues like the breast and uterus.[1][2] This pathway's balance is a crucial factor in hormonal carcinogenesis.

Step 1: A-Ring Hydroxylation by Cytochrome P450 Enzymes

The initial and rate-limiting step is the hydroxylation of estradiol's aromatic A-ring, catalyzed by Cytochrome P450 (CYP) enzymes.[1][2] This process can occur at two primary positions, leading to distinct catechol estrogens:

  • 2-Hydroxylation: Primarily mediated by CYP1A1, CYP1A2, and CYP3A4, this is the major metabolic pathway, producing 2-hydroxyestradiol (2-OHE2).[1][3][4] 2-OHE2 is generally considered a "benign" or even protective metabolite.

  • 4-Hydroxylation: This reaction is specifically and efficiently catalyzed by CYP1B1 , an enzyme highly expressed in estrogen target tissues such as the mammary glands.[1][2] The product, 4-hydroxyestradiol (4-OHE2) , is a potent, reactive catechol estrogen.

The significance of this branching lies in the downstream fate of the catechol products. While both are subject to further metabolism, 4-OHE2 possesses intrinsic carcinogenic potential. It can undergo redox cycling to form semiquinone and quinone intermediates, which in turn generate reactive oxygen species (ROS) and form depurinating DNA adducts—direct mechanisms of genotoxicity that can initiate carcinogenesis.[5][6][7][8][9]

Step 2: Detoxification via COMT-Mediated Methylation

The primary defense against the harmful potential of catechol estrogens is O-methylation, a Phase II metabolic reaction catalyzed by Catechol-O-methyltransferase (COMT) .[10][11] Using S-adenosyl-L-methionine (SAMe) as a methyl donor, COMT transfers a methyl group to one of the hydroxyls of the catechol ring.[12]

In the context of 4-OHE2, this reaction yields the stable and biologically less active metabolite, This compound (4-methoxyestradiol or 4-MeOE2) .[6][11] This methylation is a critical detoxification step for two reasons:

  • Blocks Quinone Formation: By methylating the 4-hydroxyl group, COMT prevents the oxidation of 4-OHE2 to its reactive and genotoxic quinone form.[13]

  • Reduces Estrogenic Activity: The resulting methoxyestrogen has a significantly lower binding affinity for estrogen receptors compared to its parent compounds.[14]

The balance between CYP1B1-mediated formation of 4-OHE2 and COMT-mediated conversion to 4-MeOE2 is therefore a key determinant of estrogen-related cancer risk. Polymorphisms in the COMT gene that reduce its enzymatic activity can lead to an accumulation of harmful 4-OHE2, potentially increasing susceptibility to hormone-dependent cancers.[12][13]

Estradiol_Metabolism E2 17β-Estradiol (E2) CYP1A1 CYP1A1/1A2 E2->CYP1A1 Major Pathway (Liver) CYP1B1 CYP1B1 E2->CYP1B1 Minor Pathway (Target Tissues) OH2_E2 2-Hydroxyestradiol (2-OHE2) (Benign Metabolite) COMT1 COMT OH2_E2->COMT1 MeO2_E2 2-Methoxyestradiol (2-MeOE2) (Antiproliferative) OH4_E2 4-Hydroxyestradiol (4-OHE2) (Reactive Catechol) COMT2 COMT OH4_E2->COMT2 Detoxification Redox Redox Cycling OH4_E2->Redox Pathogenic Pathway MeO4_E2 This compound (4-MeOE2) (Detoxified Metabolite) Quinone Estradiol-3,4-quinone (Genotoxic) DNA_Adducts DNA Adducts & ROS (Carcinogenesis) Quinone->DNA_Adducts CYP1A1->OH2_E2 CYP1B1->OH4_E2 COMT1->MeO2_E2 COMT2->MeO4_E2 Redox->Quinone

Fig 1. Metabolic pathways of estradiol highlighting the formation of this compound.

Molecular Profile and Biological Activity

This compound's biological significance is best understood in comparison to its parent molecule, estradiol, and its immediate precursor, 4-hydroxyestradiol. Its defining feature is a marked reduction in estrogenic activity coupled with an inability to undergo redox cycling.

Physicochemical Properties

A foundational understanding of this compound begins with its basic molecular characteristics.

PropertyValueSource
Molecular Formula C₁₉H₂₆O₂[15]
Molar Mass 286.4 g/mol [15]
IUPAC Name (8R,9S,13S,14S,17S)-4,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol[15]
Synonyms 4-MeOE2, 4-Methoxyestradiol, 4-Methylestra-1,3,5(10)-triene-3,17β-diol[14][15]
Comparative Biological Activity

The addition of a single methyl group dramatically alters the molecule's interaction with biological systems. The primary consequence is a significant attenuation of its hormonal effects.

CompoundRelative Binding Affinity (RBA) for ER vs. E2Uterotrophic ActivityCarcinogenic Potential
17β-Estradiol (E2) 100% (Reference)HighPromoter (via ER signaling)
4-Hydroxyestradiol (4-OHE2) ~5-20%Potent, similar to E2[16]High (Genotoxic initiator)[5][7][8]
This compound (4-MeOE2) 10-25%Considerably weaker than estrone[17]Low/Negligible; considered protective[14][18][19]

As the data illustrates, this compound retains a measurable but reduced affinity for the estrogen receptor. A study by Qian & Abul-Hajj found its RBA to be 10% and 25% that of estradiol at 0°C and 25°C, respectively.[17] Despite this binding, its ability to elicit a classic estrogenic response, such as uterine tissue growth (uterotrophic activity), is substantially diminished.[17] This dissociation between receptor binding and downstream activity suggests it may act as a very weak agonist or partial antagonist in different contexts. More importantly, its methylation prevents the formation of DNA-damaging quinones, rendering it a key player in the body's defense against estrogen-induced carcinogenesis.[13][19]

Methodologies for Synthesis and Analysis

The study of this compound in research and clinical settings relies on the availability of pure standards and robust analytical methods for its detection and quantification in complex biological matrices.

Protocol 1: Chemical Synthesis of this compound

The ability to synthesize this compound is fundamental for its use as an analytical standard and for conducting in vitro and in vivo studies. The method described by Qian & Abul-Hajj provides a direct route.[17]

Objective: To synthesize this compound from a steroid precursor.

Principle: This synthesis is achieved through the reductive aromatization of a 4-methylated androstenedione analog. This process simultaneously creates the aromatic A-ring characteristic of estrogens while preserving the C4-methyl group.

Methodology:

  • Starting Material: 4-methyl-1,4-androstadiene-3-one-17β-ol is used as the precursor steroid.

  • Reaction: The precursor is subjected to reductive aromatization. While the specific reagents and conditions are detailed in the primary literature, this class of reaction typically involves a metal catalyst in the presence of a hydrogen source to reduce the dienone system and facilitate the rearrangement into a phenolic A-ring.

  • Purification: Following the reaction, the crude product is purified using standard organic chemistry techniques, such as column chromatography, to isolate this compound from unreacted starting material and byproducts.

  • Characterization: The final product's identity and purity are confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to verify the correct molecular structure and mass.

Causality Note: The choice of a C4-methylated precursor is critical. This ensures the methyl group is retained in the final estrogenic structure, creating the target molecule rather than estradiol itself. This synthetic compound is indispensable for establishing a reference for its naturally occurring counterpart.

Protocol 2: Quantification in Biological Samples via LC-MS/MS

Detecting and quantifying endogenous levels of this compound and its related metabolites requires highly sensitive and specific analytical techniques, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the gold standard.[20]

Objective: To accurately measure the concentration of this compound in biological samples (e.g., plasma, urine, tissue homogenates).

Principle: This method uses high-performance liquid chromatography (HPLC) to separate this compound from other metabolites and matrix components. The separated analyte is then ionized and detected by a tandem mass spectrometer, which provides two levels of mass filtering for exceptional specificity and sensitivity.

LCMS_Workflow Sample Biological Sample (e.g., Serum, Urine) SPE Solid Phase Extraction (SPE) (Cleanup & Concentration) Sample->SPE HPLC HPLC Separation (C18 Column) SPE->HPLC Ionization Electrospray Ionization (ESI) HPLC->Ionization MS1 Mass Analyzer 1 (Q1) (Precursor Ion Selection) Ionization->MS1 Collision Collision Cell (Q2) (Fragmentation) MS1->Collision MS2 Mass Analyzer 2 (Q3) (Product Ion Detection) Collision->MS2 Detector Detector & Data System (Quantification) MS2->Detector

Fig 2. Experimental workflow for the quantification of this compound by LC-MS/MS.

Methodology:

  • Sample Preparation & Extraction:

    • Thaw the biological sample (e.g., 200 µL of serum).

    • Add an internal standard (e.g., a stable isotope-labeled version of 4-MeOE2) to correct for extraction loss and matrix effects.

    • Perform Solid Phase Extraction (SPE). Condition a C18 SPE cartridge, load the sample, wash away interferences (e.g., with a low-percentage organic solvent), and elute the estrogens with a high-percentage organic solvent (e.g., methanol or acetonitrile).[21]

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

  • Liquid Chromatography:

    • Column: Use a reverse-phase C18 column (e.g., Poroshell 120 EC-C18).[22]

    • Mobile Phase: Employ a gradient elution using two solvents: (A) Water with 0.1% formic acid and (B) Methanol or Acetonitrile. A typical gradient might run from 30% B to 95% B over several minutes to resolve different estrogen metabolites.

    • Flow Rate: Maintain a constant flow rate, for example, 0.4 mL/min.

  • Mass Spectrometry (Tandem MS):

    • Ionization: Use Electrospray Ionization (ESI) in negative ion mode, which is effective for phenolic compounds like estrogens.

    • Detection Mode: Operate in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions:

      • Precursor Ion (Q1): Set to the mass-to-charge ratio (m/z) of deprotonated this compound.

      • Product Ions (Q3): Monitor for 2-3 specific fragment ions generated by collision-induced dissociation in the collision cell (Q2). The ratio of these product ions serves as a stringent identity check.

  • Quantification:

    • Generate a standard curve by analyzing known concentrations of pure this compound.

    • Quantify the amount of 4-MeOE2 in the unknown sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Self-Validation and Causality: This protocol is inherently self-validating. The use of an internal standard corrects for variability in sample handling. The specificity of the MRM transition (monitoring a specific precursor-to-product ion fragmentation) ensures that the signal is from this compound and not from an isobaric interference, providing trustworthy and reproducible data.

Research Applications and Future Directions

The study of this compound and its metabolic ratio relative to 4-OHE2 provides a valuable window into an individual's estrogen metabolism profile and potential cancer risk.

  • Biomarker of Cancer Risk: The urinary ratio of 4-MeOE2 to its precursor 4-OHE2 can serve as a functional biomarker for COMT activity.[18] A lower ratio may indicate less efficient detoxification of the carcinogenic 4-OHE2, potentially signifying a higher risk for developing estrogen-driven cancers.

  • Evaluating Chemopreventive Agents: Researchers can use this metabolic pathway to screen for natural or synthetic compounds that can favorably shift the balance of estrogen metabolism. For example, certain dietary polyphenols have been shown to inhibit COMT activity, which could be detrimental, while other interventions might aim to upregulate COMT expression or activity.[23]

  • Pharmacogenomics: Understanding how common genetic variations (SNPs) in the COMT gene affect the production of this compound is a key area of research.[12] This knowledge could lead to personalized risk assessment and prevention strategies for individuals with low-activity COMT variants.

Future research will likely focus on developing targeted therapies that can enhance the COMT-mediated detoxification of 4-OHE2, effectively increasing the production of this compound and reducing the burden of genotoxic metabolites in high-risk individuals. Furthermore, refining analytical methods to detect these metabolites at ultra-low concentrations in various tissues will continue to advance our understanding of their localized roles in health and disease.

References

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Unveiling the Pharmacological Landscape of 4-Methylestradiol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 4-Methylestradiol (4-ME2), a synthetic estrogen, for researchers, scientists, and drug development professionals. This document navigates the synthesis, biological activity, and potential research applications of 4-ME2, offering a scientifically grounded perspective on its role as a pharmacological tool. While initial interest may lie in its endogenous role, current scientific literature points to this compound as a compound of synthetic origin, thus shifting our focus to its utility in elucidating the complexities of hormone regulation.

Introduction to this compound: A Synthetic Modulator of Estrogen Signaling

This compound (4-ME2) is a derivative of estradiol, the primary female sex hormone. The key structural difference is the presence of a methyl group at the C4 position of the steroid's A ring. This seemingly minor alteration has significant implications for its biological activity, distinguishing it from its parent compound. While not found to be a naturally occurring hormone, 4-ME2 serves as a valuable chemical probe for investigating the pharmacology of estrogens and the intricacies of estrogen receptor (ER) interactions.

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through chemical processes rather than biological ones. A common method involves the reductive aromatization of 4-methyl-1,4-androstadiene-3-one-17β-ol[1]. Understanding its synthesis is crucial for researchers intending to use this compound, ensuring purity and proper characterization for in vitro and in vivo studies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₉H₂₆O₂[2][3]
Molecular Weight 286.41 g/mol [2][3]
CAS Number 6171-48-8[2]
Appearance Solid[4]

Pharmacodynamics: Interaction with Estrogen Receptors

The biological effects of 4-ME2 are primarily mediated through its interaction with estrogen receptors, ERα and ERβ. These nuclear receptors function as ligand-activated transcription factors that regulate the expression of a multitude of genes involved in various physiological processes.

Estrogen Receptor Binding Affinity

Research has demonstrated that this compound binds to estrogen receptors, albeit with a lower affinity compared to estradiol. Studies have shown its relative binding affinity to be approximately 10-25% of that of estradiol[1]. This reduced affinity is a critical factor to consider when designing experiments, as higher concentrations of 4-ME2 may be required to elicit responses comparable to those of estradiol. The methylation at the C4 position likely introduces steric hindrance within the ligand-binding pocket of the estrogen receptors, thereby affecting its binding efficiency.

Estrogenic Activity and Uterotrophic Effects

Consistent with its lower receptor binding affinity, 4-ME2 exhibits weaker estrogenic activity. A key in vivo measure of estrogenicity is the uterotrophic assay, which assesses the ability of a compound to stimulate the growth of the uterus in immature or ovariectomized female rats. Studies have shown that 4-ME2 has considerably weaker uterotrophic activity compared to estradiol and even estrone[1]. This characteristic makes it an interesting tool for studying the dose-dependent effects of estrogenic compounds and for dissecting the signaling pathways that are activated at different levels of receptor occupancy.

Role in Hormone Regulation: A Look at the Hypothalamic-Pituitary-Gonadal (HPG) Axis

Estrogens play a pivotal role in regulating the Hypothalamic-Pituitary-Gonadal (HPG) axis, which controls reproduction and the secretion of gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH)[5][6]. Both negative and positive feedback mechanisms involving estrogens are crucial for the normal functioning of this axis[5].

While specific studies on the direct effects of 4-ME2 on the HPG axis are limited, its nature as an estrogen receptor agonist suggests it would participate in these feedback loops. Given its reduced potency, it may act as a partial agonist or even an antagonist depending on the concentration and the specific tissue context. Researchers can utilize 4-ME2 to investigate the nuanced responses of the HPG axis to varying degrees of estrogenic stimulation. For instance, it could be employed to explore the threshold of estrogenic signaling required to switch from negative to positive feedback on LH secretion.

HPG_Axis_Regulation Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary  GnRH (+) Gonads Gonads Pituitary->Gonads  LH / FSH (+) Estradiol Estradiol / 4-ME2 Gonads->Estradiol  Synthesis Estradiol->Hypothalamus  Negative/Positive  Feedback Estradiol->Pituitary  Negative/Positive  Feedback

Figure 1. Simplified diagram of the Hypothalamic-Pituitary-Gonadal (HPG) axis, indicating the feedback regulation by estrogens like Estradiol and potentially this compound (4-ME2).

Methodologies for Studying this compound

To facilitate research into the pharmacological effects of this compound, this section outlines key experimental protocols.

Quantification of this compound in Biological Samples

Accurate quantification of 4-ME2 is essential for pharmacokinetic and pharmacodynamic studies. While specific protocols for 4-ME2 are not abundant, methods developed for estradiol and its metabolites can be adapted.

Protocol: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the analysis of steroid hormones in plasma, which can be optimized for 4-ME2.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the plasma sample (e.g., 500 µL) onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove interferences.

    • Elute 4-ME2 with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid to improve ionization.

    • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-product ion transitions for 4-ME2 will need to be determined by infusing a standard solution.

    • Quantification: Use a stable isotope-labeled internal standard of 4-ME2 for accurate quantification, correcting for matrix effects and extraction losses.

Figure 2. General workflow for the quantification of this compound in plasma using LC-MS/MS.

In Vitro Bioassays for Estrogenic Activity

Several in vitro assays can be employed to characterize the estrogenic activity of 4-ME2.

Protocol: Estrogen Receptor Competitive Binding Assay

This assay determines the relative affinity of 4-ME2 for estrogen receptors.

  • Prepare ER-containing extracts: Use recombinant human ERα or ERβ, or nuclear extracts from ER-positive cells (e.g., MCF-7).

  • Incubate: In a multi-well plate, incubate a fixed concentration of radiolabeled estradiol (e.g., [³H]-estradiol) with the ER preparation in the presence of increasing concentrations of unlabeled 4-ME2 or a reference compound (e.g., unlabeled estradiol).

  • Separate bound from free radioligand: Use a method such as hydroxylapatite precipitation or size-exclusion chromatography.

  • Quantify: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of bound radiolabeled estradiol against the logarithm of the competitor concentration. Calculate the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) to determine the relative binding affinity.

Protocol: Estrogen Receptor Transcriptional Activation Assay (Reporter Gene Assay)

This assay measures the ability of 4-ME2 to activate gene transcription through the estrogen receptor.

  • Cell Culture: Use a cell line (e.g., HeLa, HEK293) transiently or stably transfected with an expression vector for ERα or ERβ and a reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

  • Treatment: Treat the cells with various concentrations of 4-ME2 or a reference estrogen for a specified period (e.g., 24 hours).

  • Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme according to the manufacturer's instructions.

  • Data Analysis: Normalize the reporter activity to a control (e.g., total protein concentration or a co-transfected control reporter). Plot the normalized reporter activity against the logarithm of the 4-ME2 concentration to determine the EC₅₀ (the concentration that produces 50% of the maximal response).

Future Directions and Research Applications

This compound, as a synthetic estrogen with attenuated activity, presents several opportunities for future research:

  • Dissecting Estrogen Receptor Subtype-Specific Effects: By comparing the activity of 4-ME2 in cell lines expressing only ERα or ERβ, researchers can gain insights into its receptor subtype selectivity and the downstream consequences of activating each subtype.

  • Investigating Non-Genomic Estrogen Signaling: The rapid, non-transcriptional effects of estrogens are an area of active research. 4-ME2 can be used to probe these pathways and determine if the structural modification at the C4 position influences its ability to initiate non-genomic signaling cascades.

  • Probing the Dose-Response Relationship of Estrogenic Effects: The weaker potency of 4-ME2 allows for a more nuanced investigation of the dose-response curves of various estrogen-regulated processes, potentially revealing thresholds for different physiological effects.

  • Development of Novel Selective Estrogen Receptor Modulators (SERMs): The structure-activity relationship data gained from studying 4-ME2 and other estradiol analogs can inform the design of new SERMs with improved tissue selectivity and therapeutic profiles.

Conclusion

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A Technical Guide to the Structural and Functional Divergence of 4-Methylestradiol and Estradiol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the critical structural, physicochemical, and functional distinctions between the endogenous estrogen, 17β-estradiol (estradiol), and its synthetic derivative, 4-Methylestradiol. While both molecules share the foundational steroid nucleus essential for estrogenic activity, the addition of a single methyl group at the C4 position of the A-ring in this compound profoundly alters its interaction with biological systems. This guide will navigate the nuances of this structural modification, exploring its impact on receptor binding affinity, metabolic stability, and overall pharmacological profile. We will further provide detailed, field-proven experimental protocols to empower researchers to rigorously investigate and compare these and similar steroidal compounds.

Introduction: The Endogenous Standard and its Synthetic Analogue

Estradiol is the most potent and predominant circulating estrogen in premenopausal women, playing a pivotal role in the development and regulation of the female reproductive system.[1] Its physiological effects are extensive, influencing bone density, cardiovascular health, and cognitive function through its interaction with estrogen receptors α (ERα) and β (ERβ).[2][3] The therapeutic applications of estradiol and its derivatives are widespread, ranging from hormone replacement therapy to contraception.[4][5]

This compound emerges as a significant synthetic analogue, where a methyl group is introduced at the fourth carbon of the aromatic A-ring. This seemingly minor alteration serves as a key modulator of its biochemical behavior. Understanding the implications of this methylation is crucial for the rational design of novel estrogen receptor modulators with tailored therapeutic properties. This guide will systematically dissect the structural and functional consequences of this molecular variance.

Comparative Molecular Architecture

The foundational difference between estradiol and this compound lies in the presence of a methyl group on the phenolic A-ring of the latter. This substitution has significant stereochemical and electronic implications.

Chemical Structures

Estradiol

  • Molecular Formula: C₁₈H₂₄O₂[6]

  • Molecular Weight: 272.38 g/mol [7]

  • Structure: Consists of a steroid nucleus with a phenolic A-ring, and hydroxyl groups at C3 and C17.

This compound

  • Molecular Formula: C₁₉H₂₆O₂[8]

  • Molecular Weight: 286.41 g/mol [9]

  • Structure: Identical to estradiol, with the addition of a methyl group at the C4 position of the A-ring.

G cluster_estradiol Estradiol cluster_4_methylestradiol This compound estradiol methylestradiol

Figure 1: Chemical structures of Estradiol and this compound.

Physicochemical Properties: A Comparative Analysis

The introduction of the C4-methyl group in this compound is expected to increase its lipophilicity compared to estradiol. This can be quantitatively assessed by comparing their LogP values, a measure of partitioning between an octanol and water phase. While specific experimental data for this compound is limited, an increase in LogP is a predictable consequence of adding a nonpolar methyl group.

PropertyEstradiolThis compoundReference(s)
Molecular Formula C₁₈H₂₄O₂C₁₉H₂₆O₂[6][8]
Molecular Weight 272.38 g/mol 286.41 g/mol [7][9]
XLogP3 3.64.4[7][8]
Solubility Sparingly soluble in waterPredicted to be less soluble in water than estradiol[10]

Table 1: Comparative Physicochemical Properties.

Differential Receptor Binding and Functional Activity

The primary mechanism of action for estrogens is through binding to and activating ERα and ERβ. The structural alteration in this compound directly impacts this crucial initial step in the signaling cascade.

Estrogen Receptor Binding Affinity

The addition of the methyl group at the C4 position of estradiol results in a significant reduction in its binding affinity for the estrogen receptor. A key study by Qian and Abul-Hajj (1990) demonstrated that the relative binding affinity of this compound was 10% and 25% of that of estradiol at 0°C and 25°C, respectively.[11] This suggests that the methyl group introduces steric hindrance within the ligand-binding pocket of the estrogen receptor, impeding optimal binding. The phenolic hydroxyl group at C3 and the 17β-hydroxyl group are critical for high-affinity binding, and while these are retained in this compound, the C4-methyl group appears to disrupt the precise fit required for potent receptor engagement.[12][13]

CompoundRelative Binding Affinity (vs. Estradiol)TemperatureReference
This compound10%0°C[11]
This compound25%25°C[11]

Table 2: Relative Estrogen Receptor Binding Affinity of this compound.

Downstream Functional Consequences

The reduced receptor binding affinity of this compound translates to attenuated estrogenic activity. The same pivotal study by Qian and Abul-Hajj (1990) reported that this compound exhibited considerably weaker uterotrophic activity in rats compared to estrone, a less potent endogenous estrogen than estradiol.[11] This in vivo observation corroborates the in vitro binding data, indicating that the reduced receptor affinity leads to a diminished physiological response.

Metabolic Fate: A Tale of Two Steroids

The metabolism of estrogens is a critical determinant of their biological activity and potential for adverse effects. The C4-methyl group in this compound is poised to significantly alter its metabolic profile compared to estradiol.

Metabolism of Estradiol

Estradiol undergoes extensive hepatic and extrahepatic metabolism. The primary metabolic pathways involve oxidation and conjugation.

  • Hydroxylation: Cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, catalyze the hydroxylation of estradiol at the C2 and C4 positions, forming 2-hydroxyestradiol and 4-hydroxyestradiol, respectively.[14] These catechol estrogens have distinct biological activities, with 4-hydroxyestradiol being implicated in carcinogenesis due to its potential to form DNA adducts.[15]

  • Methylation: The catechol estrogens are subsequently methylated by catechol-O-methyltransferase (COMT) to form 2-methoxyestradiol and 4-methoxyestradiol.[4] This methylation is generally considered a detoxification pathway, as the methoxyestrogens have lower estrogenic activity and, in the case of 2-methoxyestradiol, possess anti-proliferative and anti-angiogenic properties.[9]

  • Conjugation: Estradiol and its metabolites can also undergo phase II conjugation reactions, such as glucuronidation and sulfation, to increase their water solubility and facilitate their excretion.

G Estradiol Estradiol Two_OH_Estradiol 2-Hydroxyestradiol Estradiol->Two_OH_Estradiol CYP1A1 Four_OH_Estradiol 4-Hydroxyestradiol Estradiol->Four_OH_Estradiol CYP1B1 Two_Methoxy_Estradiol 2-Methoxyestradiol Two_OH_Estradiol->Two_Methoxy_Estradiol COMT Four_Methoxy_Estradiol 4-Methoxyestradiol Four_OH_Estradiol->Four_Methoxy_Estradiol COMT Excretion Conjugation & Excretion Two_Methoxy_Estradiol->Excretion Four_Methoxy_Estradiol->Excretion

Figure 2: Simplified metabolic pathway of Estradiol.

Predicted Metabolism of this compound

Direct experimental data on the metabolism of this compound is scarce. However, based on the known metabolic pathways of estradiol, we can infer the likely metabolic fate of its 4-methylated counterpart.

  • Blocked C4-Hydroxylation: The presence of the methyl group at the C4 position would sterically hinder or completely block hydroxylation at this site by CYP enzymes. This is a critical distinction from estradiol, as it would prevent the formation of the potentially carcinogenic 4-hydroxyestradiol.

  • Potential for C2-Hydroxylation: The C2 position remains available for hydroxylation, suggesting that 2-hydroxy-4-methylestradiol could be a major metabolite. The subsequent methylation of this catechol by COMT would likely lead to the formation of 2-methoxy-4-methylestradiol.

  • Altered Metabolic Profile and Pharmacokinetics: The blockage of C4-hydroxylation would significantly alter the overall metabolic profile of this compound compared to estradiol. This could lead to a different pharmacokinetic profile, potentially affecting its half-life and bioavailability.

Experimental Protocols for Comparative Analysis

To empower researchers to further investigate the differences between estradiol and this compound, we provide the following detailed, step-by-step methodologies for key comparative assays.

Competitive Estrogen Receptor Binding Assay

This protocol outlines a standard competitive binding assay to determine the relative binding affinity of this compound for the estrogen receptor.

G cluster_workflow Competitive Binding Assay Workflow Prep_Receptor Prepare Estrogen Receptor (e.g., from uterine cytosol or recombinant) Incubation Incubate receptor with [3H]-Estradiol and varying concentrations of competitor Prep_Receptor->Incubation Prep_Ligands Prepare solutions of [3H]-Estradiol and unlabeled competitors (Estradiol and this compound) Prep_Ligands->Incubation Separation Separate bound from free radioligand (e.g., using dextran-coated charcoal) Incubation->Separation Quantification Quantify bound radioactivity using liquid scintillation counting Separation->Quantification Analysis Calculate IC50 and relative binding affinity Quantification->Analysis

Sources

Methodological & Application

Application Note: A Comprehensive Guide to In Vitro Assays for Quantifying the Estrogenic Activity of 4-Methylestradiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methylestradiol (4-ME2) is an endogenous methoxylated metabolite of estradiol, formed via the intermediate 4-hydroxyestradiol.[1][2] As an active metabolite, it possesses estrogenic properties, though its potency and binding affinity are reported to be weaker than the parent hormone, 17β-estradiol (E2).[3] In recent years, the metabolic pathways of estrogens have garnered significant attention, with metabolites like 4-ME2 being investigated for their physiological roles, which may include protective, anti-proliferative effects in certain contexts.[4][5]

Accurately quantifying the estrogenic activity of 4-ME2 is crucial for researchers in endocrinology, pharmacology, and toxicology. Understanding its potency relative to E2 helps elucidate its contribution to the overall estrogenic load and its potential as a therapeutic agent or an endocrine disruptor. This guide provides a detailed overview and step-by-step protocols for three robust, commonly used in vitro assays to characterize the estrogenic profile of this compound:

  • Estrogen Receptor (ER) Competitive Binding Assay: To determine binding affinity.

  • Estrogen Receptor (ERα) Luciferase Reporter Gene Assay: To measure transcriptional activation.

  • MCF-7 Cell Proliferation (E-SCREEN) Assay: To quantify a functional, physiological response.

This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, execution, and data interpretation.

The Molecular Basis of Estrogenic Activity

The biological effects of estrogens are primarily mediated by two specific intracellular receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), which are members of the nuclear receptor superfamily.[6][7] The classical mechanism, or genomic pathway, is the foundation for the assays described herein.

Mechanism of Action:

  • Ligand Binding: As a lipophilic molecule, 4-ME2 diffuses across the cell membrane and binds to the Ligand Binding Domain (LBD) of an estrogen receptor located in the cytoplasm or nucleus.

  • Conformational Change & Dimerization: Ligand binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins and promoting the formation of receptor homodimers (ERα/ERα) or heterodimers (ERα/ERβ).[8]

  • Nuclear Translocation & DNA Binding: The activated receptor-ligand complex translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[6]

  • Gene Transcription: The DNA-bound receptor dimer recruits a complex of co-activator proteins, which then initiates the transcription of downstream genes, leading to the synthesis of specific proteins that elicit a physiological response.[7]

Figure 1: Classical Estrogen Receptor (ER) genomic signaling pathway.

Overview of In Vitro Assay Strategies

A multi-assay approach provides the most comprehensive assessment of a compound's estrogenic activity. Each assay interrogates a different step in the signaling cascade, from receptor binding to functional cellular outcomes.[9][10]

Assay Type Principle Primary Endpoint Advantages Limitations
Competitive Binding Measures the displacement of a radiolabeled E2 from purified ER by the test compound.[11]IC50: Concentration that inhibits 50% of radioligand binding.Direct measure of receptor affinity. High throughput. Cell-free system avoids cytotoxicity issues.Does not distinguish between agonists and antagonists. Does not confirm functional activity. Requires handling of radioactive materials.
Reporter Gene Measures ligand-dependent activation of a reporter gene (e.g., luciferase) linked to EREs in engineered cells.[12]EC50: Concentration that produces 50% of maximal reporter activity.Measures transcriptional activation. High sensitivity and throughput. Can distinguish agonists from antagonists.[13]Response can be affected by off-target effects or cytotoxicity. May not fully reflect complex physiological responses.
Cell Proliferation Measures the increase in cell number of an estrogen-dependent cell line (MCF-7) upon exposure to the test compound.[14]EC50: Concentration that produces 50% of maximal cell proliferation.Measures a well-characterized, integrated physiological response. High biological relevance.Lower throughput, longer assay duration (days). Susceptible to confounding by cytotoxic or cytostatic effects.[15][16]

Protocol 1: ERα Competitive Ligand Binding Assay

This protocol is adapted from established methodologies for determining the relative binding affinity of a test chemical for the estrogen receptor.[11][17] It quantifies the ability of 4-ME2 to compete with tritiated estradiol ([³H]-E2) for a finite number of recombinant human estrogen receptors (ERα).

Binding_Assay_Workflow start Start prep Prepare Serial Dilutions of 4-ME2 and E2 Standard start->prep mix Incubate: Recombinant ERα + [³H]-E2 (fixed conc.) + Test Compound (variable conc.) prep->mix incubate Equilibrate (e.g., 18-24h at 4°C) mix->incubate separate Separate Bound vs. Free Ligand (e.g., Glass Fiber Filter) incubate->separate wash Wash Filters to Remove Unbound [³H]-E2 separate->wash count Quantify Bound Radioactivity (Liquid Scintillation Counting) wash->count analyze Data Analysis: Plot % Inhibition vs. Log[Concentration] Calculate IC50 count->analyze end End analyze->end

Figure 2: Workflow for the ERα Competitive Ligand Binding Assay.
Materials and Reagents
ReagentRecommended Source/Specification
Recombinant Human ERαCommercially available (e.g., Invitrogen™, Agilent)
[2,4,6,7-³H]-Estradiol ([³H]-E2)PerkinElmer or similar, specific activity 70-100 Ci/mmol
17β-Estradiol (E2)Sigma-Aldrich, >98% purity (for standard curve)
This compound (4-ME2)Test compound, highest purity available
Assay Buffer (TEG)10 mM Tris-HCl, 1.5 mM EDTA, 10% Glycerol, pH 7.4
Dextran-Coated Charcoal (DCC)For separation (alternative to filtration)
Glass Fiber FiltersWhatman GF/B or equivalent
Scintillation CocktailUltima Gold™ or equivalent
Step-by-Step Protocol
  • Preparation of Reagents:

    • Prepare serial dilutions of unlabeled E2 (for the reference standard curve) and 4-ME2 in Assay Buffer. A typical concentration range is 10⁻¹² M to 10⁻⁵ M.

    • Prepare the working solution of [³H]-E2 in Assay Buffer. The final concentration in the assay should be near the Kd of E2 for ERα (typically 0.5-1.0 nM).[11]

    • Dilute the recombinant ERα in ice-cold Assay Buffer to a concentration that will bind 20-40% of the total radioligand added.

  • Assay Setup (in triplicate):

    • To microcentrifuge tubes or a 96-well plate, add:

      • Assay Buffer

      • Test compound dilution (4-ME2, E2, or vehicle)

      • Diluted ERα solution

    • Vortex gently and pre-incubate for 15 minutes on ice.

    • Add the [³H]-E2 working solution to initiate the binding reaction.

    • Include tubes for Total Binding (no competitor) and Non-Specific Binding (a high concentration, e.g., 10 µM, of unlabeled E2).

  • Incubation:

    • Incubate the reactions for 18-24 hours at 4°C to reach equilibrium.[18]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through a pre-soaked glass fiber filter using a vacuum manifold.

    • Wash the filters three times with ice-cold Assay Buffer to remove unbound [³H]-E2.

  • Quantification:

    • Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and let sit for at least 4 hours.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent specific binding for each concentration: [(CPM_sample - CPM_NSB) / (CPM_TotalBinding - CPM_NSB)] * 100.

    • Plot the percent specific binding against the log concentration of the competitor (4-ME2 and E2).

    • Use a non-linear regression model (four-parameter logistic fit) to determine the IC50 value.[17]

Self-Validation and Controls
  • Reference Standard: The IC50 for the 17β-estradiol standard curve must fall within the laboratory's historical acceptance range, validating assay performance.

  • Performance Criteria: The assay should meet performance criteria outlined in guidelines like OECD TG 493, which specifies ranges for the Bmax and Kd derived from saturation binding experiments.[19][20]

  • Negative Control: A compound known not to bind ER (e.g., testosterone) should show no displacement.

Protocol 2: ERα Luciferase Reporter Gene Assay

This assay measures the ability of 4-ME2 to induce ERα-mediated gene transcription. It utilizes a human cell line (e.g., VM7Luc4E2, derived from MCF-7) that stably expresses endogenous ERα and contains a luciferase reporter gene under the control of EREs.

Reporter_Assay_Workflow start Start culture Culture ERα-Luc Reporter Cells in Steroid-Free Medium start->culture seed Seed Cells into a 96-well Opaque Plate culture->seed attach Allow Cells to Attach (24 hours) seed->attach dose Dose Cells with Serial Dilutions of 4-ME2 and Controls attach->dose incubate Incubate (22-24 hours) dose->incubate lyse Lyse Cells and Add Luciferase Substrate Reagent incubate->lyse read Measure Luminescence (Plate-Reading Luminometer) lyse->read analyze Data Analysis: Plot RLU vs. Log[Concentration] Calculate EC50 read->analyze end End analyze->end

Figure 3: Workflow for the ERα Luciferase Reporter Gene Assay.
Materials and Reagents
ReagentRecommended Source/Specification
ERα-Luciferase Reporter Cell Linee.g., VM7Luc4E2 (MCF-7 derived) or T47D-KBluc cells
Cell Culture MediumDMEM/F12 without phenol red
SerumFetal Bovine Serum (FBS), charcoal/dextran stripped
Assay Plate96-well, white, opaque-bottomed tissue culture plate
17β-Estradiol (E2)Sigma-Aldrich, >98% purity (positive control)
This compound (4-ME2)Test compound, dissolved in DMSO
Luciferase Assay Systeme.g., Promega ONE-Glo™, Thermo Scientific Pierce™ Firefly
Step-by-Step Protocol
  • Cell Culture and Maintenance:

    • Culture the reporter cells in DMEM/F12 (without phenol red) supplemented with 10% charcoal-stripped FBS. The absence of phenol red (a weak estrogen mimic) and stripping of hormones from the serum are critical to reduce background signal.[21]

    • Maintain cells in a 37°C, 5% CO₂ humidified incubator.

  • Cell Seeding:

    • Harvest cells using trypsin and resuspend in the culture medium.

    • Perform a cell count and adjust the density to seed approximately 10,000-20,000 cells per well in 100 µL into a 96-well white plate.

    • Incubate for 24 hours to allow for cell attachment.[12]

  • Compound Dosing:

    • Prepare a 2X concentration series of 4-ME2 and E2 (positive control) in culture medium. A typical E2 range is 1 pM to 10 nM. The 4-ME2 range should be wider to account for its lower potency.

    • Carefully add 100 µL of the 2X compound dilutions to the appropriate wells. The final DMSO concentration should be ≤0.5%.

    • Include wells for Vehicle Control (DMSO only) and Medium Blank (no cells).

  • Incubation:

    • Incubate the plate for 22-24 hours at 37°C and 5% CO₂.[22]

  • Luminescence Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add an equal volume (e.g., 100 µL) of the reagent to each well.

    • Incubate for 10-30 minutes at room temperature in the dark to allow the signal to stabilize.[12]

    • Measure the luminescence as Relative Light Units (RLU) using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average RLU of the medium blank from all other wells.

    • Normalize the data to the vehicle control (set to 0% or 1-fold induction) and the maximum E2 response (set to 100%).

    • Plot the normalized response against the log concentration of 4-ME2 and E2.

    • Use a non-linear regression model (four-parameter variable slope) to calculate the EC50.

Self-Validation and Controls
  • Positive Control: The E2 standard curve must yield an EC50 within the accepted range (typically low pM) and show a robust signal-to-background ratio.[23]

  • Vehicle Control: The vehicle control defines the baseline transcriptional activity.

  • Cytotoxicity Assessment: A parallel assay (e.g., CellTiter-Glo® or MTS) should be run to ensure that the tested concentrations of 4-ME2 are not cytotoxic, which could lead to a false negative result (i.e., no luciferase signal due to cell death). This is a key component of a self-validating protocol.

Protocol 3: MCF-7 Cell Proliferation (E-SCREEN) Assay

The E-SCREEN (Estrogen-SCREEN) assay is a functional bioassay that measures the mitogenic effect of estrogenic compounds on the human breast cancer cell line MCF-7, which expresses endogenous ERα.[14][24]

ESCREEN_Workflow start Start culture Culture MCF-7 Cells in Standard Medium start->culture withdraw Hormone Withdrawal: Culture in Phenol Red-Free Medium + Charcoal-Stripped FBS (72h) culture->withdraw seed Seed Cells into a 48-well Plate withdraw->seed dose Dose Cells with Serial Dilutions of 4-ME2 and E2 Controls seed->dose incubate Incubate for 6 Days (Medium change on day 3) dose->incubate fix Fix and Stain Cells (e.g., Sulforhodamine B) incubate->fix quantify Extract Stain and Measure Absorbance (OD) fix->quantify analyze Data Analysis: Calculate Proliferative Effect (PE) Determine EC50 quantify->analyze end End analyze->end

Figure 4: Workflow for the MCF-7 Cell Proliferation (E-SCREEN) Assay.
Materials and Reagents
ReagentRecommended Source/Specification
MCF-7 Cell LineATCC (HTB-22™). Use low passage number cells.
Experimental MediumDMEM (without phenol red) + 10% charcoal-stripped FBS.
17β-Estradiol (E2)Positive control.
This compound (4-ME2)Test compound, dissolved in DMSO.
Sulforhodamine B (SRB)For cell density quantification.
Trichloroacetic acid (TCA)For fixing cells.
Tris baseFor solubilizing the SRB stain.
Step-by-Step Protocol
  • Hormone Starvation (Crucial Step):

    • To synchronize cells and maximize estrogen responsiveness, culture MCF-7 cells for at least 72 hours in the experimental medium (phenol red-free with charcoal-stripped FBS) before seeding.[15]

  • Cell Seeding:

    • Trypsinize the starved cells and seed them at a low density (e.g., 3,000-5,000 cells/well) in a 48-well plate in 0.5 mL of experimental medium.

  • Compound Dosing:

    • Prepare a dilution series of 4-ME2 and E2 in the experimental medium.

    • Add the compounds to the wells. Ensure final DMSO concentration is ≤0.1%.

    • Include a Vehicle Control (negative control) and a full dose-response for E2 (positive control, 1 pM to 1 nM).[21]

  • Incubation:

    • Incubate the plates for a total of 6 days at 37°C, 5% CO₂. It is advisable to perform a medium change with freshly prepared compounds on day 3.

  • Cell Number Quantification (SRB Method):

    • On day 6, discard the medium and fix the cells by adding 10% cold TCA for 1 hour at 4°C.

    • Wash the plates five times with tap water and allow them to air dry.

    • Stain the cells with 0.4% SRB solution (in 1% acetic acid) for 30 minutes at room temperature.

    • Wash away unbound dye with 1% acetic acid and air dry.

    • Solubilize the bound stain by adding 10 mM Tris base solution.

    • Read the absorbance (Optical Density, OD) at ~515 nm on a plate reader.

  • Data Analysis:

    • The Proliferative Effect (PE) is calculated as the ratio of the highest cell yield obtained with the test compound over the cell yield in the vehicle control.[14]

    • Plot the OD values against the log concentration of 4-ME2 and E2.

    • Use non-linear regression to determine the EC50 value.

Self-Validation and Controls
  • Cell Line Integrity: Regularly authenticate the MCF-7 cell line. The response to E2 can vary significantly between different sublines or with high passage numbers.[15]

  • Positive Control: The E2 response should be robust, with a PE of at least 4-fold over the vehicle control and an EC50 in the low pM range.[25]

  • Negative Control: The vehicle control establishes the baseline proliferation rate in the absence of estrogenic stimuli.

  • Alternative Quantification: While SRB is common, other methods like direct cell counting or DNA quantification (e.g., SYBR Green) can be used. Be cautious with metabolic assays (e.g., MTS), as they can sometimes produce misleading results that do not correlate with actual cell number.[16]

Conclusion

The three in vitro assays detailed in this guide provide a robust framework for characterizing the estrogenic activity of this compound. The competitive binding assay directly measures its affinity for ERα, the reporter gene assay confirms its ability to activate transcription, and the E-SCREEN assay quantifies its effect on a complex physiological endpoint. By employing this tiered approach, researchers can build a comprehensive profile of 4-ME2's biological activity, enabling a more accurate assessment of its role in endocrine signaling and its potential for pharmacological applications.

References

  • Gutleb, A. C., Meerts, I. A., Bergsma, J. H., Schriks, M., & Murk, A. J. (2005). Quantitative comparisons of in vitro assays for estrogenic activities. Environmental Toxicology and Pharmacology, 19(2), 231-239. [Link]

  • Zacharewski, T. R. (1997). In Vitro Bioassays for Assessing Estrogenic Substances. Environmental Science & Technology, 31(3), 613-623. [Link]

  • Pharmatest Services. (n.d.). In vitro assay, estrogenic activity. Retrieved January 14, 2026, from [Link]

  • Legler, J., van den Brink, C. E., Brouwer, A., Murk, A. J., van der Saag, P. T., Vethaak, A. D., & van der Burg, B. (1999). Evaluation of in vitro assays for determination of estrogenic activity in the environment. Reproductive Toxicology, 13(4), 307-317. [Link]

  • Le-Bail, J. C., Champavier, Y., Chulia, A. J., & Habrioux, G. (2001). In vitro test systems for the evaluation of the estrogenic activity of natural products. Phytomedicine, 8(4), 315-321. [Link]

  • Körner, W., Hanf, V., Schuller, W., Kempter, C., Metzger, J., & Hagenmaier, H. (1999). Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen). Toxicology in Vitro, 13(4-5), 581-587. [Link]

  • Le-Goff, P., Le-Dréan, Y., & Michel, D. (2005). Improving the Reproducibility of the MCF-7 Cell Proliferation Assay for the Detection of Xenoestrogens. Journal of Applied Toxicology, 25(2), 116-127. [Link]

  • Huang, R., Sakamuru, S., Hsin, H. Y., Xia, M., & Tice, R. R. (2024). Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. Current Protocols, 4(1), e950. [Link]

  • Soto, A. M., Sonnenschein, C., Chung, K. L., Fernandez, M. F., Olea, N., & Serrano, F. O. (1995). The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. Environmental Health Perspectives, 103 Suppl 7, 113–122. [Link]

  • Vanparys, C., Maras, M., Lenjou, M., Robbens, J., Van Bockstaele, D., Blust, R., & De Coen, W. (2006). Flow cytometric cell cycle analysis allows for rapid screening of estrogenicity in MCF-7 breast cancer cells. Toxicology in Vitro, 20(8), 1238-1248. [Link]

  • National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. NTP Background Review Document. [Link]

  • Arcaro, K. F., & Gierthy, J. F. (2001). The MCF-7 focus assay for measurement of estrogenic and antiestrogenic activity. Methods in Molecular Biology, 176, 323-334. [Link]

  • Wilson, K. S., Starostina, N. G., & La-Regina, M. (2014). Evaluation of cell cycle arrest in estrogen responsive MCF-7 breast cancer cells: pitfalls of the MTS assay. Cell Cycle, 13(1), 86-94. [Link]

  • OECD. (2015). Test No. 493: Performance-Based Test Guideline for Human Recombinant Estrogen Receptor (hrER) In Vitro Assays to Detect Chemicals with ER Binding Affinity. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • OECD. (2012). Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • National Institute of Environmental Health Sciences. (2016). Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). E-SCREEN. Retrieved January 14, 2026, from [Link]

  • OECD iLibrary. (2015). Test No. 493: Performance-Based Test Guideline for Human Recombinant Estrogen Receptor (hrER) In Vitro Assays to Detect Chemicals with ER Binding Affinity. [Link]

  • OECD iLibrary. (2012). Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. [Link]

  • Lab Results Explained. (n.d.). 4-MeO Estradiol - Advanced Dried Urine Hormone Profile. Retrieved January 14, 2026, from [Link]

  • Sreeramulu, B., Magubadhi, S., & Purna, S. (2013). Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms. PLoS ONE, 8(4), e63197. [Link]

  • INDIGO Biosciences. (n.d.). Human Estrogen Receptors Reporter Assay PANEL ERα (ESR1, NR3A1) ERβ (ESR2, NR3A2). Technical Manual. [Link]

  • Qian, X. D., & Abul-Hajj, Y. J. (1990). Synthesis and biological activity of this compound. The Journal of Steroid Biochemistry, 35(6), 745–747. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Estrogen Receptor Binding. Endocrine Disruptor Screening Program. [Link]

  • Soto, A. M., Lin, T. M., Justica, H., Silvia, R. M., & Sonnenschein, C. (1992). An "in culture" bioassay to assess the estrogenicity of xenobiotics (E-SCREEN). Chemically-induced alterations in sexual and functional development: the wildlife/human connection, 295-309. [Link]

  • INDIGO Biosciences. (n.d.). Human Estrogen Receptor Alpha (ERα, NR3A1) Reporter Assay System. Technical Manual. [Link]

  • Fender, E., et al. (2021). Screening for Phytoestrogens using a Cell-based Estrogen Receptor β Reporter Assay. Journal of Visualized Experiments. [Link]

  • U.S. Environmental Protection Agency. (1998). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. [Link]

  • Rupa Health. (n.d.). 4-Methoxyestradiol/4-Hydroxyestradiol Ratio. Retrieved January 14, 2026, from [Link]

  • Rupa Health. (n.d.). 4-Methoxyestradiol. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). 4-Methoxyestradiol. Retrieved January 14, 2026, from [Link]

  • Medicosis Perfectionalis. (2023, November 21). Mechanism of action of Estrogen (How it binds to Estrogen receptors) [Video]. YouTube. [Link]

  • Fuentes, N., & Silveyra, P. (2019). Estrogen receptor signaling mechanisms. Advances in Protein Chemistry and Structural Biology, 116, 135–170. [Link]

Sources

Application Note: Chromatographic Analysis Using 4-Methylestradiol as a Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and quality control, the precise and accurate quantification of steroidal compounds is paramount. 4-Methylestradiol, a synthetic derivative of estradiol, serves as a critical reference standard in the chromatographic analysis of estrogens and related compounds.[1][2] Its structural similarity to endogenous estrogens and potential role as a metabolite or impurity necessitates its use for identification, purity assessment, and quantification in various sample matrices. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols herein are designed to ensure scientific integrity through self-validating systems and are grounded in established analytical principles.

Physicochemical Properties of this compound

A thorough understanding of the reference standard's properties is fundamental to method development.

PropertyValueSource
Chemical Formula C₁₉H₂₆O₂[1][3]
Molecular Weight 286.41 g/mol [1][3]
CAS Number 6171-48-8[1][2]
Appearance White to Pale Yellow Solid[2]
Melting Point 218-221 °C[2]
Solubility Slightly soluble in Chloroform, Dioxane, and Methanol[2]

Part 1: High-Performance Liquid Chromatography (HPLC) Application

HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like steroids.[4][5] The following protocol outlines a reversed-phase HPLC (RP-HPLC) method for the quantification of an analyte using this compound as an external reference standard.

Causality in Method Design: The selection of a C18 column is based on its wide applicability and proven efficacy in separating moderately non-polar compounds like steroids.[5][6] The mobile phase, a mixture of acetonitrile and water, provides a good balance of solvent strength for eluting estrogens. UV detection is chosen due to the chromophoric nature of the phenolic A-ring in estradiol and its derivatives.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare this compound Stock and Working Standards HPLC_System Equilibrate HPLC System Standard_Prep->HPLC_System Sample_Prep Prepare Sample Solution Sample_Prep->HPLC_System Injection Inject Standards and Samples HPLC_System->Injection Data_Acq Data Acquisition Injection->Data_Acq Peak_Integration Integrate Chromatographic Peaks Data_Acq->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte in Sample Calibration_Curve->Quantification

Caption: Workflow for HPLC analysis using this compound.

Protocol: HPLC Quantification

1. Materials and Reagents:

  • This compound Certified Reference Material (CRM)

  • HPLC-grade acetonitrile

  • Ultrapure water

  • Methanol (for stock solution)

  • Volumetric flasks and pipettes (Class A)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Preparation of this compound Stock Standard (1000 µg/mL): a. Accurately weigh approximately 10 mg of this compound CRM into a 10 mL volumetric flask. b. Dissolve the standard in a small amount of methanol and sonicate for 5 minutes to ensure complete dissolution. c. Bring the flask to volume with methanol and mix thoroughly. This stock solution should be stored at 2-8°C and protected from light. Stability should be assessed, but ethanolic stock solutions of similar steroids are generally stable for several months at low temperatures.[7]

4. Preparation of Working Standards: a. Perform serial dilutions of the stock solution with the mobile phase to prepare a series of at least five working standards. A suggested concentration range is 0.5, 1, 5, 10, and 25 µg/mL. b. Filter each working standard through a 0.45 µm syringe filter before injection.

5. Sample Preparation: a. The sample preparation will be matrix-dependent. For a drug substance, dissolve an accurately weighed amount in the mobile phase to achieve a concentration within the calibration range. b. For a drug product, a suitable extraction method (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary to isolate the analyte from excipients.[8] c. Filter the final sample solution through a 0.45 µm syringe filter.

6. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL

7. Data Analysis and Quantification: a. Inject the working standards and construct a calibration curve by plotting the peak area against the concentration of this compound. b. Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999. c. Inject the sample preparation and determine the peak area of the analyte. d. Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Application

For comprehensive steroid profiling and the analysis of volatile impurities, GC-MS is the reference method of choice, offering high specificity and sensitivity.[9][10][11] Steroids generally require derivatization to increase their volatility and improve their chromatographic properties.[12][13]

Causality in Method Design: Derivatization with a silylating agent like BSTFA is essential to block the polar hydroxyl groups of this compound, making it amenable to GC analysis.[12] The use of a non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is standard for steroid separations. Mass spectrometric detection provides definitive identification based on the mass spectrum and fragmentation pattern.

Logical Flow for GC-MS Method Validation

GCMS_Validation_Logic Start Method Development Objective: Quantify Analyte using this compound IS Derivatization Optimize Derivatization (Agent, Time, Temp) Start->Derivatization GC_Params Optimize GC Parameters (Temperature Program, Flow Rate) Derivatization->GC_Params MS_Params Optimize MS Parameters (Ionization Mode, Scan Range/SIM) GC_Params->MS_Params Validation Perform Method Validation (ICH Guidelines) MS_Params->Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Final_Method Final Validated Method Specificity->Final_Method Linearity->Final_Method Accuracy->Final_Method Precision->Final_Method LOD_LOQ->Final_Method Robustness->Final_Method

Caption: Logical flow for GC-MS method validation.

Protocol: GC-MS Identification and Quantification

1. Materials and Reagents:

  • This compound Certified Reference Material (CRM)

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (anhydrous, GC grade)

  • Internal Standard (IS), e.g., deuterated estradiol (Estradiol-d4), if performing quantitative analysis.

2. Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane)

  • Autosampler

3. Preparation of Standards and Samples (Derivatization): a. Prepare stock and working solutions of this compound (and IS, if used) in anhydrous pyridine or acetonitrile. b. In a GC vial, pipette a known volume of the standard or sample solution. c. Evaporate the solvent to dryness under a gentle stream of nitrogen. d. Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue. e. Cap the vial tightly and heat at 60-70°C for 30 minutes to complete the derivatization.[12] f. Cool to room temperature before injection.

4. GC-MS Conditions:

ParameterCondition
Injector Temperature 280°C
Injection Mode Splitless (1 µL)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Start at 150°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-550) for identification or Selected Ion Monitoring (SIM) for quantification

5. Data Analysis: a. Identification: Compare the retention time and the mass spectrum of the peak in the sample chromatogram with that of the derivatized this compound reference standard. The trimethylsilyl (TMS) derivative of this compound will have a distinct molecular ion and fragmentation pattern. b. Quantification (using IS): In SIM mode, monitor characteristic ions for the analyte and the IS. Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. Calculate the unknown concentration from this curve.

Part 3: Method Validation and System Suitability

Any analytical method developed must be validated to ensure it is suitable for its intended purpose.[14][15][16]

Trustworthiness Through Self-Validation: The protocols are designed for inherent self-validation. System suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately. Method validation parameters, when executed, confirm the reliability of the data generated.

System Suitability for HPLC: Before sample analysis, inject a working standard (e.g., 5 µg/mL) five times. The results should meet the following criteria:

  • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

  • Tailing factor (T): 0.8 - 1.5

  • Theoretical plates (N): ≥ 2000

Key Method Validation Parameters: The method should be validated according to ICH Q2(R1) guidelines, assessing the following:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity and Range: Demonstrating a linear relationship between concentration and response over a defined range.

  • Accuracy: The closeness of test results to the true value (assessed by spike/recovery studies).

  • Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

This compound is an indispensable tool for the accurate and reliable chromatographic analysis of steroidal compounds. The HPLC and GC-MS protocols provided in this application note serve as a robust starting point for method development and routine analysis. Adherence to these guidelines, coupled with rigorous method validation and system suitability checks, will ensure the generation of high-quality, trustworthy data that meets the stringent requirements of the pharmaceutical industry.

References

  • Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. MDPI. Available at: [Link]

  • Gas chromatography-mass spectrometry profiling of steroids in times of molecular biology. National Library of Medicine. Available at: [Link]

  • Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases. National Library of Medicine. Available at: [Link]

  • Enhanced Analysis of Steroids by Gas Chromatography/Mass Spectrometry using Microwave-Accelerated Derivatization. ACS Publications. Available at: [Link]

  • GC/MS in Recent Years Has Defined the Normal and Clinically Disordered Steroidome: Will It Soon Be Surpassed by LC/Tandem MS in This Role?. Oxford Academic. Available at: [Link]

  • This compound. PubChem, National Library of Medicine. Available at: [Link]

  • Synthesis and biological activity of this compound. National Library of Medicine. Available at: [Link]

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  • Current strategies for quantification of estrogens in clinical research. National Library of Medicine. Available at: [Link]

  • USP Monographs: Estradiol Valerate. U.S. Pharmacopeia. Available at: [Link]

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  • 4-Methyl-ethinylestradiol. PubChem, National Library of Medicine. Available at: [Link]

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  • Sample HPLC chromatograms of combined estrogen standards. ResearchGate. Available at: [Link]

  • Determination of reference intervals for urinary steroid profiling using a newly validated GC-MS/MS method. National Library of Medicine. Available at: [Link]

  • Synthesis and biological evaluation of 4-(hydroxyalkyl)estradiols and related compounds. National Library of Medicine. Available at: [Link]

  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. ResearchGate. Available at: [Link]

  • Methylestradiol. Wikipedia. Available at: [Link]

  • This compound. FDA Global Substance Registration System. Available at: [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. Available at: [Link]

  • Analytical Method Validation Parameters: An Updated Review. ResearchGate. Available at: [Link]

  • 4-Methoxyestradiol. PubChem, National Library of Medicine. Available at: [Link]

  • Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction. MDPI. Available at: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Available at: [Link]

  • Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction. National Library of Medicine. Available at: [Link]

  • Stability of four steroids in lyophilised human serum. National Library of Medicine. Available at: [Link]

  • Selective synthesis of 4-methoxyestrogen from 4-hydroxyestrogen. National Library of Medicine. Available at: [Link]

  • HPLC Method Development and Validation for Residue Analysis of Steroid. RJPT. Available at: [Link]

  • Stability of estradiol in PBS frozen at -20. ResearchGate. Available at: [Link]

  • Evaluation of physical and chemical stability of semi-solid preparations towards beyond-use date. ResearchGate. Available at: [Link]

  • Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids. National Library of Medicine. Available at: [Link]

  • Reference Standards. Greyhound Chromatography. Available at: [Link]

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Application Note: High-Throughput Cell-Based Assays for Screening 4-Methylestradiol Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for characterizing the estrogenic activity of 4-Methylestradiol (4-ME2) using two robust, cell-based assay platforms: a Luciferase Reporter Gene Assay and a Cell Proliferation (E-SCREEN) Assay. This compound is a synthetic estrogen and an active metabolite of several anabolic steroids, making the assessment of its potency crucial for drug development and toxicology.[1][2] These protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions grounded in established scientific principles to ensure data integrity and reproducibility.

Scientific Background: The Estrogen Receptor Signaling Pathway

Estrogens exert their physiological effects primarily by binding to two specific nuclear receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[3][4] These receptors are ligand-activated transcription factors that modulate the expression of target genes.[5] The classical mechanism of action, which forms the basis for the assays described herein, proceeds as follows:

  • Ligand Binding: Estrogenic compounds like this compound diffuse across the cell membrane and bind to ERs located in the cytoplasm or nucleus.

  • Dimerization & Translocation: Upon binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, and forms homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ).[4] This complex then translocates into the nucleus if it was not already there.

  • DNA Binding & Transcription: The dimerized receptor complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.[5][6]

  • Gene Expression: The receptor-DNA complex recruits co-activator or co-repressor proteins, initiating or inhibiting the transcription of downstream genes, which ultimately leads to a physiological response, such as cell proliferation.[7]

While ERα and ERβ share structural homology, they are encoded by different genes and can have distinct, and sometimes opposing, biological functions, making it important to use assay systems that can capture the overall estrogenic response.[8][9]

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4ME2 This compound ER_HSP Inactive ER-HSP Complex 4ME2->ER_HSP Binding ER Estrogen Receptor (ERα / ERβ) ER_Dimer Activated ER Dimer ER->ER_Dimer Dimerization HSP Heat Shock Proteins ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) ER_Dimer->ERE Nuclear Translocation & DNA Binding Gene Target Gene mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis & Physiological Response mRNA->Protein Translation

Caption: Classical estrogen receptor signaling pathway.

Application Protocol 1: Estrogen Receptor (ER) Agonist Reporter Gene Assay

This assay provides a highly specific and sensitive method to quantify the ability of this compound to activate estrogen receptors and drive gene expression. It utilizes a human cell line, such as the T47D breast cancer cell line, which endogenously expresses both ERα and ERβ and has been stably transfected with a reporter construct containing multiple EREs upstream of a firefly luciferase gene.[10][11] The resulting light output is directly proportional to the level of ER activation.[12] This methodology aligns with the principles outlined in the OECD Test Guideline 455 for detecting estrogen receptor agonists.[13]

Workflow: Reporter Gene Assay

Caption: Workflow for the ER Luciferase Reporter Gene Assay.

Detailed Step-by-Step Protocol

A. Materials Required

  • Cell Line: T47D-KBluc stable cell line (or similar ER-responsive reporter line).[10]

  • Culture Medium: RPMI 1640 medium.

  • Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, Puromycin (for maintaining selection pressure).

  • Assay Medium: Phenol red-free RPMI 1640 supplemented with 10% Dextran-Coated Charcoal (DCC) stripped FBS to remove endogenous steroids.[14]

  • Test Compounds: this compound (4-ME2), 17β-Estradiol (E2, positive control).

  • Vehicle: Dimethyl sulfoxide (DMSO).

  • Reagents: Luciferase Assay Reagent (e.g., ONE-Glo™), 0.25% Trypsin-EDTA.

  • Labware: White, opaque 96-well cell culture plates, sterile tubes, and reservoirs.

B. Protocol

Day 1: Cell Seeding

  • Culture T47D-KBluc cells in standard culture medium until they reach 80-90% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with culture medium.

  • Centrifuge the cell suspension and resuspend the pellet in Assay Medium to a final concentration of 2 x 10^5 cells/mL.

  • Dispense 100 µL of the cell suspension into each well of a white, opaque 96-well plate (20,000 cells/well).

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

Day 2: Compound Treatment

  • Prepare a 10 mM stock solution of 4-ME2 and E2 in DMSO.

  • Perform serial dilutions of the stock solutions in Assay Medium to create a range of concentrations. A typical final concentration range for E2 might be 1 pM to 10 nM. The range for 4-ME2 should be wider to account for potentially lower potency (e.g., 10 pM to 1 µM).

  • Prepare a vehicle control using the same final concentration of DMSO as the test compounds (typically ≤0.1%).

  • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions (or controls) to the appropriate wells, ensuring each condition is tested in triplicate.

  • Return the plate to the incubator for 22-24 hours.[6]

Day 3: Luminescence Measurement

  • Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.

  • Prepare the Luciferase Assay Reagent according to the manufacturer's instructions.

  • Add 100 µL of the reagent to each well.

  • Place the plate on an orbital shaker for 5-10 minutes at room temperature to ensure complete cell lysis and signal development.

  • Measure the luminescence using a plate-reading luminometer.

C. Data Analysis

  • Average the raw luminescence units (RLU) for each set of triplicates.

  • Normalize the data by subtracting the average RLU of the vehicle control from all other values.

  • Plot the normalized RLU against the log of the compound concentration.

  • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the EC₅₀ (half-maximal effective concentration) for both 4-ME2 and E2.

Application Protocol 2: E-SCREEN Cell Proliferation Assay

The E-SCREEN (Estrogen-SCREEN) assay is a functional bioassay that measures the proliferative response of estrogen-sensitive cells to a test compound.[15][16] It is based on the principle that estrogens are mitogens for ER-positive cells like the human breast cancer cell line MCF-7.[17][18] The increase in cell number after a set incubation period is used as the endpoint to quantify estrogenic activity.

Causality Behind Key Experimental Choices
  • Cell Line: The MCF-7 cell line is the gold standard for this assay due to its robust proliferative response to estrogens, which is mediated primarily through ERα.[19] However, different MCF-7 sub-strains can exhibit significant variability in their response, making cell line authentication and characterization critical.[20]

  • Hormone Deprivation: A crucial step is the pre-incubation of cells in medium containing charcoal-stripped serum. This process removes endogenous estrogens and other steroid hormones, which synchronizes the cells in the G0/G1 phase of the cell cycle and maximizes their responsiveness to subsequent estrogenic stimulation.[17][20]

Workflow: E-SCREEN Assay

Caption: Workflow for the E-SCREEN Cell Proliferation Assay.

Detailed Step-by-Step Protocol

A. Materials Required

  • Cell Line: MCF-7 breast cancer cell line (e.g., MCF-7 BUS subline, known for high E2 response).[17]

  • Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin/Streptomycin, and insulin.

  • Experimental Medium: Phenol red-free DMEM with 10% DCC-stripped FBS.

  • Test Compounds & Controls: this compound (4-ME2), 17β-Estradiol (E2, positive control), Vehicle (DMSO).

  • Reagents for Quantification:

    • Option A (SRB Assay): Trichloroacetic acid (TCA), Sulforhodamine B (SRB) solution, Tris base.

    • Option B (MTS Assay): MTS reagent (e.g., CellTiter 96® AQueous One Solution).[21]

  • Labware: Clear, flat-bottomed 96-well cell culture plates.

B. Protocol

Day 1: Cell Seeding

  • Harvest MCF-7 cells that are in the exponential growth phase.

  • Resuspend the cells in Experimental Medium to a final concentration of 3 x 10^4 cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate (3,000 cells/well).

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow cell attachment.

Day 2: Compound Treatment

  • Prepare serial dilutions of 4-ME2, E2, and the vehicle control in Experimental Medium as described in Protocol 1.

  • Carefully remove the seeding medium from the wells.

  • Add 200 µL of the appropriate treatment medium to each well in triplicate.

  • Return the plate to the incubator and incubate for 6 days (144 hours) to allow for multiple cell divisions.[17]

Day 8: Quantification of Cell Proliferation (SRB Method)

  • Gently remove the culture medium from the wells.

  • Fix the cells by adding 100 µL of ice-cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Wash the plate five times with tap water and allow it to air dry completely.

  • Add 100 µL of 0.4% SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

  • Quickly rinse the plate four times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Shake the plate for 10 minutes and read the absorbance at 510 nm on a microplate reader.

C. Data Analysis

  • Calculate the average absorbance for each triplicate.

  • The Proliferative Effect (PE) is calculated relative to the positive control (E2 at 1 nM) and the vehicle control (VC): PE = (Absorbance_sample - Absorbance_VC) / (Absorbance_E2 - Absorbance_VC)

  • Plot the PE against the log of the compound concentration to generate a dose-response curve and calculate the EC₅₀.

Data Interpretation and Presentation

The results from both assays will provide a quantitative measure of the estrogenic activity of this compound. The reporter assay measures the direct transcriptional activation potential, while the E-SCREEN assay measures a downstream functional outcome (proliferation). Comparing the results can provide a more complete picture of the compound's biological activity.

Table 1: Hypothetical Comparative Activity of this compound

CompoundAssay TypeEndpointPotency (EC₅₀)Relative Potency (vs. E2)
17β-Estradiol (E2) Reporter GeneLuminescence~5 x 10⁻¹² M100%
E-SCREENCell Proliferation~1 x 10⁻¹¹ M100%
This compound Reporter GeneLuminescence~5 x 10⁻¹¹ M~10%
E-SCREENCell Proliferation~1 x 10⁻¹⁰ M~10%

Note: These are example values. Actual EC₅₀ values can vary based on cell line, passage number, and specific experimental conditions. The relative potency is consistent with published binding affinity data, which shows 4-ME2 has an affinity that is 10-25% that of estradiol.[2]

References

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  • Kos-Braun, I. C. et al. (2002). A reporter gene assay for evaluation of tissue-specific responses to estrogens based on the differential use of promoters A to F of the human estrogen receptor alpha gene. Journal of Pharmacological and Toxicological Methods, 47(3), 129-35. Available at: [Link]

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  • Wilson, V. S. et al. (2002). Development and Characterization of a Cell Line That Stably Expresses an Estrogen-Responsive Luciferase Reporter for the Detection of Estrogen Receptor Agonist and Antagonists. Toxicological Sciences, 66(1), 67-81. Available at: [Link]

  • BPS Bioscience. (n.d.). Estrogen Luciferase Reporter T47D Cell Line. Available at: [Link]

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  • Ström, A. et al. (2004). Estrogen receptor β inhibits 17β-estradiol-stimulated proliferation of the breast cancer cell line T47D. Proceedings of the National Academy of Sciences, 101(6), 1566-1571. Available at: [Link]

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Sources

Application Notes and Protocols for 4-Methylestradiol Powder: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and utilization of 4-Methylestradiol powder. This document emphasizes scientific integrity, safety, and experimental reproducibility.

Introduction to this compound

This compound (4-ME2) is a synthetic estrogen and a derivative of the endogenous hormone 17β-estradiol.[1] The introduction of a methyl group at the C4 position of the steroid's A-ring can influence its biological activity, including its binding affinity to estrogen receptors (ERs) and subsequent downstream signaling pathways.[1] Understanding the unique properties of this compound is crucial for its effective and safe use in research applications.

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₉H₂₆O₂[1]
Molecular Weight 286.41 g/mol [1]
Appearance White to off-white crystalline powderGeneral steroid properties
Melting Point Not explicitly available for this compound, but related steroids have melting points in the range of 170-180°C.[2]
Solubility Practically insoluble in water. Soluble in organic solvents such as ethanol and DMSO.[3][4]

Hazard Identification and Safety Precautions

As a potent steroidal compound, this compound must be handled with the utmost care to prevent occupational exposure and ensure a safe laboratory environment. The following precautions are mandatory.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when working with this compound powder to create a barrier between the operator and the potent compound.[5][6]

  • Respiratory Protection : A NIOSH-approved respirator with particulate filters (e.g., N100) is required when handling the powder outside of a containment system.[6]

  • Eye Protection : Chemical safety goggles or a full-face shield must be worn.[5]

  • Hand Protection : Double-gloving with nitrile gloves is recommended. Change gloves frequently and immediately if contaminated.[6]

  • Body Protection : A dedicated lab coat, preferably disposable, should be worn over personal clothing. For larger quantities or in the absence of primary engineering controls, a disposable gown or coveralls is advised.[5]

Engineering Controls

Engineering controls are the primary line of defense in minimizing exposure to potent compounds.

  • Containment : All handling of this compound powder, including weighing and initial solubilization, must be performed in a certified chemical fume hood, a glove box, or a similar containment enclosure.[5][6]

  • Ventilation : The laboratory should have a well-maintained ventilation system that ensures negative pressure in areas where the compound is handled.[5]

  • Designated Area : A specific area of the laboratory should be designated for working with this compound. This area should be clearly marked, and access should be restricted.

Spill and Decontamination Procedures

In the event of a spill, follow these procedures:

  • Evacuate : Immediately evacuate the affected area and restrict access.

  • Inform : Notify the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.

  • Decontaminate : For small spills, trained personnel wearing appropriate PPE can gently cover the spill with an absorbent material to avoid raising dust. The area should then be decontaminated with a suitable solvent (e.g., ethanol) followed by a soap and water solution. All contaminated materials must be disposed of as hazardous waste.[5]

Storage and Stability

Proper storage is critical to maintain the integrity and stability of this compound.

  • Powder : Store this compound powder in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[5] Long-term storage at -20°C is recommended.[7]

  • Stock Solutions : Concentrated stock solutions in organic solvents like ethanol or DMSO should be stored in tightly sealed, light-protected vials at -20°C.[4] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.[4] The stability of steroid solutions is enhanced when stored in glass vials as opposed to plastic, to which they can adsorb.[8]

Experimental Protocols

The following protocols provide a starting point for the use of this compound in common research applications. Researchers should optimize these protocols for their specific experimental systems.

Preparation of Stock Solutions

The high lipophilicity of this compound necessitates the use of an organic solvent for initial solubilization.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Pre-weighing : In a chemical fume hood, carefully weigh the desired amount of this compound powder into a sterile, conical tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.864 mg of the powder.

  • Solubilization : Add the appropriate volume of high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to the powder.

  • Dissolution : Vortex the solution gently until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.

  • Sterilization : Filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with DMSO into a sterile, light-protected tube.

  • Aliquoting and Storage : Aliquot the stock solution into smaller, single-use volumes in sterile, glass vials and store at -20°C.

Stock_Solution_Preparation cluster_prep Preparation in Fume Hood cluster_processing Sterile Processing weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso Step 1-2 dissolve Vortex/Warm to Dissolve add_dmso->dissolve Step 3 filter Filter-Sterilize (0.22 µm) dissolve->filter Step 4 aliquot Aliquot into Glass Vials filter->aliquot Step 5 storage Store at -20°C aliquot->storage caption Workflow for Stock Solution Preparation

Workflow for Stock Solution Preparation

In Vitro Applications: Cell-Based Assays

This compound can be used in various in vitro assays to investigate its estrogenic activity. The MCF-7 human breast cancer cell line, which expresses estrogen receptors, is a common model for such studies.[2][9]

Protocol for MCF-7 Cell Proliferation Assay (E-SCREEN):

  • Cell Culture : Culture MCF-7 cells in their recommended growth medium. For estrogenic studies, it is crucial to use phenol red-free medium and charcoal-stripped fetal bovine serum (FBS) to minimize background estrogenic activity.[10]

  • Cell Seeding : Seed MCF-7 cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Hormone Deprivation : The following day, replace the medium with hormone-free medium and incubate for 24-72 hours to synchronize the cells and reduce basal proliferation.[9]

  • Treatment : Prepare serial dilutions of this compound from the stock solution in the hormone-free medium. The final concentration of DMSO should be kept constant across all wells and should not exceed 0.1% to avoid solvent-induced toxicity. A typical concentration range for estrogens in this assay is from 1 pM to 100 nM.[10] Add the diluted compound to the cells. Include a vehicle control (medium with DMSO) and a positive control (17β-estradiol).

  • Incubation : Incubate the cells for 6-7 days, as this is a typical duration for the E-SCREEN assay.[2]

  • Proliferation Assessment : Measure cell proliferation using a suitable method, such as the Sulforhodamine B (SRB) assay, which measures total protein content and is a reliable indicator of cell number.

In Vivo Applications: Animal Studies

For in vivo studies, this compound needs to be formulated in a vehicle suitable for administration to animals.

Protocol for Preparation of an Oil-Based Formulation for Subcutaneous Injection:

  • Stock Preparation : Prepare a concentrated stock solution of this compound in absolute ethanol (e.g., 10 mg/mL).[4]

  • Vehicle Preparation : Use a sterile vehicle such as corn oil or sesame oil.

  • Formulation : In a sterile environment, dilute the ethanol stock solution into the oil vehicle to achieve the desired final concentration. The final concentration of ethanol in the formulation should be minimized (typically less than 10%) to avoid irritation at the injection site.

  • Homogenization : Gently vortex or sonicate the mixture to ensure a homogenous suspension.

  • Administration : Administer the formulation to the animals via the desired route (e.g., subcutaneous injection). The dosing volume will depend on the animal model and the desired dose.

InVivo_Formulation cluster_prep Sterile Preparation stock Prepare Ethanol Stock Solution dilute Dilute Stock in Sterile Oil Vehicle stock->dilute Step 1-3 homogenize Vortex/Sonicate to Homogenize dilute->homogenize Step 4 administer Administer to Animal Model homogenize->administer Step 5 caption Workflow for In Vivo Formulation

Workflow for In Vivo Formulation

Mechanism of Action

This compound exerts its biological effects primarily through its interaction with estrogen receptors (ERα and ERβ).[11] These receptors are ligand-activated transcription factors that regulate the expression of a wide array of genes involved in cellular proliferation, differentiation, and homeostasis.[11]

The binding affinity of this compound to the estrogen receptor is reported to be 10% and 25% of that of estradiol at 0°C and 25°C, respectively.[1] This suggests that the 4-methyl group reduces the binding affinity compared to the parent hormone. Despite its lower binding affinity, this compound has been shown to have uterotrophic activity, although weaker than that of estrone.[1]

Mechanism_of_Action cluster_nucleus Nuclear Events ME This compound ER Estrogen Receptor (ERα / ERβ) ME->ER Binds to Complex 4-ME2-ER Complex ER->Complex ERE Estrogen Response Element (ERE) on DNA Complex->ERE Binds to Nucleus Nucleus Transcription Modulation of Gene Transcription ERE->Transcription Response Cellular Response (e.g., Proliferation) Transcription->Response caption Simplified Mechanism of Action

Simplified Mechanism of Action

Waste Disposal

All waste materials contaminated with this compound, including unused powder, solutions, contaminated PPE, and labware, must be disposed of as hazardous chemical waste.[5][12]

  • Segregation : Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.[5]

  • Labeling : The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound".[6]

  • Disposal : Follow your institution's specific procedures for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.[12]

References

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  • Proper Disposal of Lab Waste: Guidelines and Regulations in Healthcare Facilities. Stericycle. Available at: [Link]

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  • TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY. National Toxicology Program. Available at: [Link]

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  • Which is the best way (protocol) to dissolve 4-Hydroxytamoxifen? ResearchGate. Available at: [Link]

  • Tamoxifen Administration in Transgenic Mice. Protocols.io. Available at: [Link]

  • Tamoxifen Administration to Mice. CSH Protocols. Available at: [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Author: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to selecting appropriate solvents and establishing robust protocols for the dissolution of 4-Methylestradiol (4-ME2). Addressed to researchers in academia and the pharmaceutical industry, these application notes synthesize available data, principles of steroid chemistry, and established laboratory practices to ensure reliable and reproducible experimental outcomes. The protocols herein are designed to be self-validating, emphasizing procedural causality and scientific integrity.

Introduction: The Critical Role of Solvent Selection for this compound

This compound (4-ME2), a synthetic estrogen and an analogue of estradiol, is a compound of significant interest in endocrinology and cancer research.[1] Its utility in in vitro and in vivo studies is fundamentally dependent on its effective and consistent solubilization. Improper dissolution can lead to inaccurate concentration assessments, precipitation in assays, and ultimately, non-reproducible experimental data.

The molecular structure of 4-ME2, characterized by a steroidal backbone, imparts a significant lipophilic nature to the molecule, rendering it sparingly soluble in aqueous solutions.[2][3] Therefore, the selection of an appropriate organic solvent to create a concentrated stock solution, which can then be diluted into aqueous experimental media, is a critical first step in any experimental workflow.

This guide provides detailed recommendations and step-by-step protocols for the effective solubilization of this compound, drawing upon data from structurally similar compounds and established practices for handling steroidal molecules.

Recommended Solvents and Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, a strong inference can be drawn from the well-documented solubility of the structurally analogous compound, 4-Hydroxyestradiol.[4] The following table summarizes the recommended solvents and the estimated solubility for this compound.

SolventChemical FormulaEstimated Solubility (at 25°C)Notes and Considerations
Dimethyl Sulfoxide (DMSO) (CH₃)₂SO~25 mg/mL A highly polar aprotic solvent, excellent for creating high-concentration stock solutions.[4] Recommended for most in vitro applications, but the final concentration in cell culture media should be kept low (typically <0.5%) to avoid cytotoxicity.
Ethanol (EtOH) C₂H₅OH~25 mg/mL A polar protic solvent that is also highly effective for dissolving steroidal compounds.[4] Often preferred for in vivo studies due to its lower toxicity compared to DMSO. Can be used for cell culture, with final concentrations typically kept below 0.5%.
Dimethyl Formamide (DMF) (CH₃)₂NC(O)H~20 mg/mL Another suitable polar aprotic solvent.[4] Similar to DMSO, it is effective for initial solubilization but requires careful dilution for biological assays.
Methanol (MeOH) CH₃OHSoluble While specific data is limited, this compound Cypionate is noted to be soluble in Methanol, suggesting the parent compound will also be soluble.[5]
Aqueous Buffers (e.g., PBS) -Sparingly Soluble Direct dissolution in aqueous media is not recommended due to the lipophilic nature of the steroid. A two-step process involving an organic solvent is necessary.[4]

Note: The solubility values for DMSO, Ethanol, and DMF are extrapolated from data for 4-Hydroxyestradiol, a structurally similar catechol estrogen.[4] Researchers should perform their own validation for precise concentrations.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the preparation of this compound solutions.

Preparation of a Concentrated Stock Solution

This protocol describes the initial solubilization of powdered this compound in a suitable organic solvent.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH), ≥99.5% purity

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated micropipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance in a tared, sterile vial.

  • Solvent Addition: Add the appropriate volume of the chosen organic solvent (DMSO or Ethanol) to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary, but avoid excessive heat.

  • Visual Inspection: Visually inspect the solution against a light source to ensure that no particulates are present. The solution should be clear.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When stored correctly in an airtight container, the stock solution in an organic solvent is stable for extended periods.

Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the concentrated organic stock solution into aqueous cell culture media.

Materials:

  • Concentrated this compound stock solution (from Protocol 3.1)

  • Pre-warmed, sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Thawing the Stock Solution: Thaw an aliquot of the concentrated stock solution at room temperature.

  • Serial Dilution (Recommended): To avoid precipitation, it is advisable to perform a serial dilution. For example, to achieve a final concentration of 10 µM in your cell culture experiment from a 10 mM stock solution:

    • First, prepare an intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of sterile culture medium (results in a 100 µM solution).

    • Vortex the intermediate dilution gently.

    • Finally, add the desired volume of the 100 µM intermediate solution to your cell culture plates.

  • Direct Dilution (for lower concentrations): For lower final concentrations, a direct dilution may be possible. Add the required volume of the stock solution to the cell culture medium and mix immediately by gentle swirling or pipetting. The final concentration of the organic solvent should not exceed 0.5% (v/v) to prevent cellular toxicity.

  • Solvent Control: It is imperative to include a vehicle control in your experiments. This control should contain the same final concentration of the organic solvent (e.g., 0.1% DMSO) as the experimental conditions.

Visualization of Experimental Workflow

The following diagram illustrates the recommended workflow for preparing this compound solutions for experimental use.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation (for Cell Culture) A Weigh this compound Powder B Add Organic Solvent (DMSO or Ethanol) A->B  Calculate volume for  desired concentration C Vortex to Dissolve B->C D Store at -20°C / -80°C C->D  Aliquot for single use E Thaw Stock Solution Aliquot D->E  For experimental use F Prepare Intermediate Dilution (in culture medium) E->F  Serial dilution recommended G Add to Experimental Wells F->G H Include Vehicle Control

Caption: Workflow for preparing this compound solutions.

Key Considerations and Troubleshooting

  • Purity of Solvents: Always use high-purity, anhydrous solvents to prevent the introduction of contaminants and water, which can affect solubility and stability.

  • Compound Stability: While stock solutions in DMSO or ethanol are generally stable at -20°C, aqueous working solutions are not recommended for long-term storage and should ideally be prepared fresh for each experiment.[4]

  • Precipitation: If precipitation is observed upon dilution into aqueous media, consider the following:

    • Decrease the final concentration of this compound.

    • Increase the percentage of the organic co-solvent (while remaining within the tolerated limits for your experimental system).

    • Perform a more gradual serial dilution.

  • pH: The solubility of phenolic compounds like this compound can be influenced by pH. While not a primary method for solubilization in this case, be aware of the pH of your final aqueous medium.

Conclusion

The successful use of this compound in research is contingent upon proper handling and solubilization. The protocols and recommendations outlined in these application notes provide a robust framework for preparing solutions of this compound. By understanding the principles of its solubility and adhering to these guidelines, researchers can ensure the accuracy and reproducibility of their experimental results.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 66437, this compound. Retrieved from [Link]

  • World Health Organization (2007). ANNEX 1. CHEMICAL AND PHYSICAL DATA ON COMPOUNDS USED IN COMBINED ESTROGEN–PROGESTOGEN CONTRACEPTIVES AND HORMONAL MENOPAUSAL THERAPY. In Combined Estrogen−Progestogen Contraceptives and Combined Estrogen−Progestogen Menopausal Therapy. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 91.
  • Allmpus (n.d.). This compound CYPIONATE (USP). Retrieved from [Link]

  • Qian, X. D., & Abul-Hajj, Y. J. (1990). Synthesis and biological activity of this compound. The Journal of Steroid Biochemistry, 35(6), 745–747.
  • GSRI (n.d.). This compound. Retrieved from [Link]

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Troubleshooting & Optimization

How to improve the stability of 4-Methylestradiol in solution.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues with 4-Methylestradiol in solution. The following question-and-answer format addresses common challenges and offers field-proven troubleshooting strategies and validation protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound solution is showing decreased concentration and a slight color change over a short period. What are the likely causes of this degradation?

A1: The observed degradation of this compound, a synthetic estrogen, is typically multifactorial, stemming from its core chemical structure. The primary drivers of instability in solution are oxidation, photodegradation, and pH-mediated reactions.

  • Oxidative Degradation: The phenolic A-ring of the estradiol molecule is highly susceptible to oxidation.[1][2] Dissolved oxygen or exposure to atmospheric oxygen can lead to the formation of reactive oxygen species (ROS) that attack this ring, forming quinone-like structures which are often colored and lack the biological activity of the parent compound. This is one of the most common degradation pathways for estrogenic compounds.[2][3][4]

  • Photodegradation: Steroidal compounds can be sensitive to light, particularly in the UV spectrum.[5] Exposure to ambient laboratory light or sunlight can provide the energy needed to initiate photochemical reactions, leading to the formation of various degradation products.[6][7] This process is often accelerated in the presence of photosensitizers.

  • pH Instability: The stability of this compound is pH-dependent.[8] Extreme acidic or basic conditions can catalyze hydrolysis or other degradation reactions.[8][9] The phenolic hydroxyl group's ionization state is governed by the solution's pH, which can influence its susceptibility to oxidation.[10]

  • Solvent & Container Interactions: The choice of solvent can impact stability. Reactive impurities in the solvent can initiate degradation. Furthermore, improper container selection can lead to issues like adsorption of the compound onto the container surface or leaching of contaminants from the container material into the solution.[5][9]

Q2: What is the best solvent for preparing and storing this compound solutions to maximize stability?

A2: The ideal solvent should fully dissolve the this compound without reacting with it. Given its steroidal structure, this compound is poorly soluble in water but readily soluble in various organic solvents.

The selection hierarchy is as follows:

  • Primary Recommendation: Use high-purity (e.g., HPLC or ACS grade) ethanol or methanol. These solvents offer good solubility and are relatively inert. For this compound Cypionate, a derivative, methanol is a specified diluent.[11]

  • For Cell Culture Applications: Dimethyl sulfoxide (DMSO) is a common choice for preparing highly concentrated stock solutions that are subsequently diluted in aqueous media. However, it is critical to use anhydrous, high-purity DMSO and store it properly, as it is hygroscopic and can contain reactive impurities upon degradation.

  • Avoid: Halogenated solvents should be used with caution as they can degrade to form acidic byproducts. Avoid solvents with high water content unless the solution is buffered and protected from oxidation.[5]

Table 1: Properties of Common Solvents for this compound

SolventPolarity IndexBoiling Point (°C)Key Considerations
Ethanol0.65478.4Excellent solubilizer, relatively non-toxic for in-vitro work at low final concentrations.
Methanol0.76264.7Good solubilizer, but higher toxicity than ethanol.[11]
DMSO0.444189Excellent for high-concentration stocks. Must be anhydrous and stored under inert gas.
Acetonitrile0.46081.6Good for analytical purposes (e.g., HPLC mobile phase), less common for stock solution storage.[12]

Data sourced from multiple chemical property databases and publications.[13][14]

Q3: How can I effectively prevent the oxidative degradation of my this compound solution?

A3: Preventing oxidation is the most critical step to ensure long-term stability. This involves both chemical and physical exclusion of oxygen. The primary strategy is the addition of an antioxidant to the solution. Antioxidants act as "sacrificial" molecules, becoming oxidized more readily than the this compound.[3][15][16]

  • Ascorbic Acid (Vitamin C): A highly effective water-soluble antioxidant.

  • Butylated Hydroxytoluene (BHT): A common and effective lipid-soluble antioxidant.

  • Tocopherol (Vitamin E): A lipid-soluble antioxidant that can be particularly useful in non-aqueous solutions or lipid-based formulations.[17]

The following diagram illustrates the principle of antioxidant protection against reactive oxygen species (ROS).

cluster_0 Degradation Pathway cluster_1 Protection Mechanism 4ME2 This compound Degraded_4ME2 Oxidized Product (Inactive) 4ME2->Degraded_4ME2 Oxidation ROS Reactive Oxygen Species (ROS) ROS->4ME2 Attacks Phenolic Ring Antioxidant Antioxidant (e.g., BHT) Oxidized_AO Oxidized Antioxidant (Harmless) Antioxidant->Oxidized_AO Is Sacrificially Oxidized ROS2->Antioxidant Intercepts

Caption: Oxidative Degradation and Antioxidant Protection Mechanism.

  • Deoxygenate Solvent: Sparge your HPLC-grade ethanol with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Prepare Antioxidant Stock: Prepare a 1 M stock solution of Ascorbic Acid in deoxygenated water or a 100 mM stock of BHT in deoxygenated ethanol.

  • Add Antioxidant: To your final volume of deoxygenated ethanol, add the antioxidant stock to achieve a final concentration of 0.1-1.0 mM for Ascorbic Acid or 0.01-0.1% (w/v) for BHT.

  • Dissolve this compound: Weigh the required amount of this compound (MW: 286.4 g/mol )[18] and dissolve it in the antioxidant-containing ethanol to reach the final 10 mM concentration. Mix gently until fully dissolved.

  • Storage: Aliquot the solution into amber glass vials, flush the headspace with inert gas before sealing, and store at the recommended temperature.

Q4: What are the optimal storage conditions (temperature, container, atmosphere) for this compound solutions?

A4: Proper storage is essential to maintain the long-term stability of your solution.[5][19] The goal is to minimize exposure to all primary degradation factors: heat, light, and oxygen.

Table 2: Recommended Storage Conditions for this compound Solutions

ParameterRecommendationRationale
Temperature -20°C or -80°C Reduces the rate of all chemical reactions, including oxidation.[9][20] Avoid repeated freeze-thaw cycles by storing in single-use aliquots.[20]
Container Amber Borosilicate Glass Vials (Type 1) Amber glass blocks UV and visible light, preventing photodegradation.[5][21] Borosilicate glass is inert and minimizes leaching and adsorption.
Atmosphere Inert Gas Headspace (Argon or Nitrogen) Displaces oxygen from the vial's headspace, creating an anoxic environment that directly inhibits oxidative degradation.
Closure PTFE-lined Screw Caps Provides an excellent seal against atmospheric oxygen and moisture ingress while being chemically inert.
Q5: How can I set up a study to validate the stability of my specific this compound formulation?

A5: A stability-indicating study is crucial to determine the shelf-life and optimal storage conditions for your specific formulation. This involves subjecting your solution to controlled stress conditions and analyzing it at set time points using a validated analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[22][23][24]

The following diagram outlines the logical flow for conducting a comprehensive stability assessment.

cluster_prep 1. Sample Preparation cluster_aliquot 2. Aliquoting & Stress Conditions cluster_storage 3. Storage & Time Points cluster_analysis 4. Analysis & Evaluation prep_control Prepare Control Solution (No Antioxidant) aliquot_control_light Control Aliquots (Clear Vials, Light Exposure) prep_control->aliquot_control_light aliquot_control_dark Control Aliquots (Amber Vials, Dark) prep_control->aliquot_control_dark prep_test Prepare Test Solution (With Antioxidant) aliquot_test_light Test Aliquots (Clear Vials, Light Exposure) prep_test->aliquot_test_light aliquot_test_dark Test Aliquots (Amber Vials, Dark) prep_test->aliquot_test_dark storage Store at defined temperatures (e.g., 4°C, 25°C, 40°C) aliquot_control_light->storage aliquot_control_dark->storage aliquot_test_light->storage aliquot_test_dark->storage timepoints Pull samples at T=0, 1, 2, 4, 8 weeks storage->timepoints hplc Analyze by Stability-Indicating RP-HPLC Method timepoints->hplc data Quantify 4-ME2 Peak Area & Detect Degradation Peaks hplc->data eval Evaluate % Recovery vs. T=0 Determine Degradation Rate data->eval

Caption: Experimental Workflow for a this compound Stability Study.

This protocol provides a starting point for developing a method to separate this compound from its potential degradation products.

  • System Preparation:

    • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detector: PDA/DAD or UV detector at 225 nm.[24]

  • Gradient Elution:

    • Start with a gradient of 30% B, increasing to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 30% B and equilibrate for 5 minutes before the next injection.

  • Sample Analysis:

    • At each time point, dilute a sample from each storage condition to a suitable concentration (e.g., 100 µg/mL) using the mobile phase.

    • Inject a consistent volume (e.g., 10 µL).

  • Data Evaluation:

    • Specificity: The method is considered "stability-indicating" if degradation product peaks are well-resolved from the main this compound peak.[24]

    • Quantification: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. A common acceptance criterion is that the mean concentration should be within ±15% of the initial concentration.[20]

    • Degradation Products: Monitor the appearance and growth of new peaks in the chromatogram, which correspond to degradation products.

By implementing these scientifically grounded strategies for preparation, storage, and validation, you can significantly improve the stability of your this compound solutions, leading to more reliable and reproducible experimental outcomes.

References

  • Rescripted. (2023, July 31). The Benefits of Antioxidants and Polyphenols for Hormone Health.
  • SheCares. (2020, June 18). Estrogen as an Antioxidant.
  • ResearchGate. (n.d.). Stability properties of natural estrogen conjugates in different aqueous samples at room temperature and tips for sample storage. Retrieved January 14, 2026.
  • Salehpour, A., et al. (2013). The role of oxidative stress in menopause. PMC - PubMed Central - NIH.
  • Chen, X., et al. (2017). Metabolites Involved in Aerobic Degradation of the A and B Rings of Estrogen. PMC - PubMed Central - NIH.
  • Al-Arifi, M. N. (2018). Medication Storage Appropriateness in US Households. PMC - PubMed Central - NIH.
  • European Medicines Agency (EMA). (2007).
  • Chen, X., et al. (2018).
  • Rao, P. N., & Purdy, R. H. (1990). Synthesis and biological activity of this compound. PubMed.
  • ResearchGate. (n.d.). Physicochemical properties of steroidal estrogens. Retrieved January 14, 2026.
  • Roychoudhury, S., et al. (2024). Editorial: Hormonal imbalance-associated oxidative stress and protective benefits of nutritional antioxidants. Frontiers.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products.
  • Q1 Scientific. (n.d.). Photostability. Retrieved January 14, 2026.
  • Li, C., et al. (2022). Characterization and Degradation Pathways of Microbacterium resistens MZT7, A Novel 17β-Estradiol-Degrading Bacterium. PMC - PubMed Central - NIH.
  • Cornish, L. (2025, March 24). Analytical Techniques In Stability Testing.
  • Patel, S. A. (n.d.).
  • Celegence. (2024, June 28).
  • Al-Ghananeem, A. M. (n.d.). "Drug Stability and factors that affect on the drug stability" Review BY.
  • Mack, S. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Pérez-Pantoja, D., et al. (2020). Unraveling the 17β-Estradiol Degradation Pathway in Novosphingobium tardaugens NBRC 16725. PMC - PubMed Central - NIH.
  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
  • Gautam, P., & Purvis, T. (2017).
  • Diab, O. A., et al. (2016). Optimisation and validation of a new analytical method for the determination of four natural and synthetic hormones using LC-ESI-MS/MS. PubMed.
  • European Medicines Agency (EMA). (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • International Council for Harmonisation (ICH). (1996, November 6). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.
  • Li, Y., et al. (2017).
  • ChemicalBook. (2025, July 4). This compound | 6171-48-8.
  • CymitQuimica. (n.d.). 4-Methyl Estradiol. Retrieved January 14, 2026.
  • Oseikria, M., et al. (2022). The Importance of Natural Antioxidants in Female Reproduction. PMC - PubMed Central - NIH.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
  • Allmpus. (n.d.).
  • American Oncology Network. (2024, September 17).
  • Wikipedia. (n.d.).
  • Plant Cell Technology. (2021, September 2). How to Prepare Plant Hormone Solutions for Tissue Culture.
  • Protocols.io. (2025, February 17).
  • ResearchGate. (n.d.). Effect of pH on the stability of SGNH Est804. Retrieved January 14, 2026.
  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity.
  • AJPO Journals. (n.d.). View of Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
  • ResearchGate. (2025, December 26). (PDF)
  • ResearchGate. (2025, August 10). (PDF)

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Troubleshooting low yield in 4-Methylestradiol synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methylestradiol Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges and optimize your reaction yields.

Troubleshooting Guide: Addressing Low Yields in this compound Synthesis

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound. The proposed synthetic route, on which this guide is based, starts from estrone and proceeds through several key transformations.

Plausible Synthetic Pathway for this compound from Estrone

Synthesis_Pathway Estrone Estrone ProtectedEstrone 2-tert-Butyl Estrone Estrone->ProtectedEstrone  t-BuOH, BF3·OEt2 (Protection) FormylatedEstrone 2-tert-Butyl-4-formylestrone ProtectedEstrone->FormylatedEstrone  Paraformaldehyde, MgCl2, Et3N (Formylation) MethylatedEstrone 2-tert-Butyl-4-methylestrone FormylatedEstrone->MethylatedEstrone  Wolff-Kishner or  Clemmensen Reduction DeprotectedMethylEstrone 4-Methylestrone MethylatedEstrone->DeprotectedMethylEstrone  AlCl3 (Deprotection) Methylestradiol This compound DeprotectedMethylEstrone->Methylestradiol  NaBH4 (Reduction)

Q1: My yield for the first step, the tert-butylation of estrone, is low. What are the likely causes and how can I improve it?

A1: Low yield in the Friedel-Crafts alkylation of estrone with tert-butanol is often due to catalyst deactivation, insufficient reaction time, or side reactions. Here’s a breakdown of potential issues and solutions:

  • Catalyst Quality and Quantity: The Lewis acid catalyst, typically Boron trifluoride etherate (BF₃·OEt₂), is highly sensitive to moisture. Ensure you are using a fresh, anhydrous grade of the catalyst and that your glassware is thoroughly dried. The phenolic hydroxyl group of estrone can coordinate with the Lewis acid, so a stoichiometric amount of the catalyst is often required.

  • Reaction Temperature and Time: While the reaction is typically run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Side Reactions: Over-alkylation (di-tert-butylation) is a potential side reaction, although less common with the bulky tert-butyl group. The primary competing reaction is O-alkylation, forming the tert-butyl ether of the phenolic hydroxyl group. Using a non-polar solvent can favor C-alkylation over O-alkylation.

ParameterRecommendationRationale
Catalyst Fresh, anhydrous BF₃·OEt₂Moisture deactivates the Lewis acid catalyst.
Solvent Anhydrous, non-polar (e.g., Dichloromethane)Minimizes side reactions and ensures catalyst activity.
Temperature Room temperature to 50 °CBalances reaction rate and selectivity.
Monitoring TLC (e.g., 3:1 Hexane:Ethyl Acetate)To determine reaction completion and check for byproducts.

Q2: The formylation of 2-tert-butyl estrone is not proceeding to completion, resulting in a low yield of the desired 4-formyl product. What should I check?

A2: Incomplete formylation can be attributed to several factors, primarily related to the reagents and reaction conditions. This electrophilic aromatic substitution is sensitive to the activity of the electrophile and the reaction environment.

  • Reagent Quality: Paraformaldehyde quality can vary. Ensure it is dry and has not been stored for an extended period, as it can depolymerize. Triethylamine (Et₃N) should be dry and freshly distilled.

  • Magnesium Chloride as a Lewis Acid: Anhydrous magnesium chloride (MgCl₂) is crucial for activating the paraformaldehyde. Ensure it is thoroughly dried before use.

  • Reaction Temperature: The reaction often requires heating to proceed at a reasonable rate. Refluxing in a suitable solvent like acetonitrile is common.

  • Stoichiometry: The stoichiometry of the reagents is critical. An excess of paraformaldehyde and triethylamine is typically used to drive the reaction to completion.

Q3: I am struggling with the reduction of the 4-formyl group to a methyl group. Which method is better, Wolff-Kishner or Clemmensen, and what are the common pitfalls?

A3: Both the Wolff-Kishner and Clemmensen reductions can be effective for converting the 4-formyl group to a methyl group, but the choice depends on the stability of your substrate to acidic or basic conditions.

  • Wolff-Kishner Reduction: This reaction is performed under strongly basic conditions using hydrazine (NH₂NH₂) and a strong base like potassium hydroxide (KOH) in a high-boiling solvent like ethylene glycol.[1][2]

    • Advantages: It is suitable for substrates that are sensitive to strong acids.

    • Common Issues & Solutions:

      • Incomplete reaction: High temperatures (often >180 °C) are required. Ensure your reaction setup can safely reach and maintain these temperatures. The Huang-Minlon modification, where water and excess hydrazine are distilled off after the initial hydrazone formation, can improve yields and shorten reaction times.[2]

      • Side reactions: The phenolic hydroxyl group will be deprotonated under these conditions, which is generally not a problem. However, other base-sensitive functional groups would not be tolerated.

  • Clemmensen Reduction: This reaction uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl).[3][4][5][6][7]

    • Advantages: It is effective for aryl ketones and aldehydes.

    • Common Issues & Solutions:

      • Substrate degradation: The strongly acidic conditions can lead to side reactions, especially with the sensitive steroid core.

      • Incomplete reaction: The quality of the zinc amalgam is crucial. Ensure it is freshly prepared and active. The reaction is heterogeneous, so vigorous stirring is necessary.

      • Workup issues: The workup involves neutralizing a large amount of acid, which can be cumbersome.

Recommendation: For this specific substrate, the Wolff-Kishner reduction is generally preferred due to the potential for acid-catalyzed rearrangements of the steroid skeleton under Clemmensen conditions.

Q4: The deprotection of the 2-tert-butyl group is giving me a low yield of 4-methylestrone. What are the key parameters to control?

A4: The removal of the tert-butyl protecting group is an acid-catalyzed process. Low yields can result from incomplete reaction or degradation of the product.

  • Choice of Lewis Acid: Aluminum chloride (AlCl₃) is a common and effective reagent for this deprotection.[8][9][10]

  • Solvent System: A mixture of dichloromethane (DCM) and a nitrated solvent like nitromethane (CH₃NO₂) is often used. The nitromethane helps to moderate the reactivity of the AlCl₃.

  • Temperature Control: The reaction is typically run at low temperatures (e.g., 0 °C) to control its exothermicity and prevent side reactions. Allowing the reaction to warm to room temperature may be necessary for completion, but this should be done cautiously.

  • Workup: Careful quenching of the reaction with ice-cold water or dilute acid is essential to prevent degradation of the product.

Q5: My final step, the reduction of the 17-keto group of 4-methylestrone to the 17β-hydroxyl of this compound, is not stereoselective and gives a mixture of α and β isomers. How can I improve the stereoselectivity?

A5: The reduction of the 17-keto group to the desired 17β-hydroxyl is a critical step. Sodium borohydride (NaBH₄) is a common reagent for this transformation and generally provides good stereoselectivity.[11][12][13][14][15]

  • Steric Hindrance: The stereoselectivity of the hydride attack is governed by the steric hindrance of the steroid backbone. Attack from the less hindered α-face leads to the 17β-hydroxyl group.

  • Reaction Conditions:

    • Solvent: Protic solvents like methanol or ethanol are typically used.

    • Temperature: Running the reaction at low temperatures (e.g., 0 °C) can enhance the stereoselectivity.

  • Analysis of Diastereomers: The two diastereomers (17α- and 17β-estradiol) can often be separated by column chromatography and distinguished by TLC and melting point.[11][15]

Reduction_Stereoselectivity

Frequently Asked Questions (FAQs)

Q: What is the importance of using a protecting group in this synthesis?

A: The phenolic hydroxyl group at C3 of estrone is an activating group that directs electrophilic substitution to the ortho (C2 and C4) and para (relative to the rest of the steroid) positions. Without a protecting group, formylation would likely occur at both the C2 and C4 positions, leading to a mixture of products that would be difficult to separate. The bulky tert-butyl group is used as a positional protecting group to block the more reactive C2 position, thus directing the formylation specifically to the C4 position.[8][9][10]

Q: Can I use other methylating agents instead of the two-step formylation-reduction sequence?

A: Direct methylation of the aromatic ring of the protected estrone (a Friedel-Crafts alkylation with a methylating agent like methyl iodide) is challenging. Friedel-Crafts alkylations are prone to polyalkylation, and the methyl group itself is activating, making the product more reactive than the starting material. This can lead to the introduction of multiple methyl groups. The formylation-reduction sequence provides a more controlled method for the introduction of a single methyl group at the desired position.

Q: How can I monitor the progress of each reaction step?

A: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of each step. By spotting the reaction mixture alongside the starting material, you can visually track the consumption of the starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of reaction progress and purity.[16][17][18] Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the identity of the products at each stage.[19][20][21][22][23][24]

Q: What are the key safety precautions I should take during this synthesis?

A: Several reagents used in this synthesis are hazardous and require careful handling:

  • BF₃·OEt₂: Corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE).

  • Hydrazine: Toxic and potentially carcinogenic. Handle with extreme care in a well-ventilated fume hood.

  • Strong Acids and Bases: Concentrated HCl and solid KOH are corrosive. Handle with appropriate PPE.

  • Solvents: Dichloromethane and other organic solvents are volatile and flammable. Work in a well-ventilated area away from ignition sources.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound from estrone. The specific quantities and reaction times may need to be optimized for your specific laboratory conditions.

Step 1: Synthesis of 2-tert-Butyl Estrone
  • To a solution of estrone in anhydrous dichloromethane, add tert-butanol.

  • Cool the mixture to 0 °C and slowly add BF₃·OEt₂.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with ice-cold water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Synthesis of 2-tert-Butyl-4-formylestrone
  • To a suspension of anhydrous MgCl₂ in anhydrous acetonitrile, add 2-tert-butyl estrone and paraformaldehyde.

  • Add triethylamine and heat the mixture to reflux.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and add dilute HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Step 3: Synthesis of 2-tert-Butyl-4-methylestrone (Wolff-Kishner Reduction)
  • To a flask containing diethylene glycol, add 2-tert-butyl-4-formylestrone, hydrazine hydrate, and potassium hydroxide.

  • Heat the mixture to reflux to form the hydrazone, then arrange for distillation to remove water and excess hydrazine.

  • Once the temperature of the reaction mixture reaches ~200 °C, continue to heat at this temperature.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture, add water, and acidify with dilute HCl.

  • Extract the product with ethyl acetate, wash, dry, and concentrate.

  • Purify by column chromatography.

Step 4: Synthesis of 4-Methylestrone
  • Dissolve 2-tert-butyl-4-methylestrone in a mixture of dichloromethane and nitromethane.

  • Cool to 0 °C and add anhydrous aluminum chloride in portions.

  • Stir at 0 °C and then allow to warm to room temperature, monitoring by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto ice.

  • Extract the product with dichloromethane, wash, dry, and concentrate.

  • Purify by column chromatography.

Step 5: Synthesis of this compound
  • Dissolve 4-methylestrone in methanol.

  • Cool the solution to 0 °C and add sodium borohydride in portions.[13]

  • Stir the reaction at 0 °C and monitor by TLC.[11]

  • Once the reaction is complete, add acetone to quench the excess NaBH₄.

  • Remove the solvent under reduced pressure.

  • Add water and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by recrystallization or column chromatography to obtain this compound.

References

  • Aditya, A., Nichols, D. E., & Loudon, G. M. (2008). Borohydride Reduction of Estrone. Demonstration of Diastereoselectivity in the Undergraduate Organic Chemistry Laboratory.
  • Byun, J., & Kym, P. R. (2000). Boron estrogens: synthesis, biochemical and biological testing of estrone and estradiol-17 beta 3-carboranylmethyl ethers. Steroids, 65(1), 37-43.
  • Biel, J. H. (1952). U.S. Patent No. 2,623,886. Washington, DC: U.S.
  • Aditya, A., Nichols, D. E., & Loudon, G. M. (2008). Borohydride Reduction of Estrone. Demonstration of Diastereoselectivity in the Undergraduate Organic Chemistry Laboratory.
  • Aditya, A., Nichols, D. E., & Loudon, G. M. (2008). Borohydride Reduction of Estrone: Demonstration of Diastereoselectivity in the Undergraduate Organic Chemistry Laboratory.
  • Liu, Y., Kim, B., & Taylor, S. D. (2007). Synthesis of 4-formyl estrone using a positional protecting group and its conversion to other C-4-substituted estrogens. The Journal of organic chemistry, 72(23), 8824–8830.
  • Liu, Y., Kim, B., & Taylor, S. D. (2007). Synthesis of 4-Formyl Estrone Using a Positional Protecting Group and Its Conversion to Other C-4-Substituted Estrogens. The Journal of Organic Chemistry, 72(23), 8824-8830.
  • Liu, Y., Kim, B., & Taylor, S. D. (2007). Synthesis of 4-Formyl Estrone Using a Positional Protecting Group and Its Conversion to Other C-4-Substituted Estrogens. The Journal of Organic Chemistry, 72(23), 8824-8830.
  • Unknown. (n.d.). Clemmensen Reduction. Retrieved from a general organic chemistry resource.
  • Wolff, L. (1912). Methode zum Ersatz des Sauerstoffatoms der Ketone und Aldehyde durch Wasserstoff. Justus Liebigs Annalen der Chemie, 394(1), 86-108.
  • Organic Chemistry Portal. (n.d.). Clemmensen Reduction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66437, this compound. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]

  • Ganjam, V. K., & Amann, R. P. (1976). Simultaneous ultramicroanalysis of both 17-keto-and 17beta-hydroxy androgens in biological fluids. Steroids, 28(4), 507-522.
  • Wikipedia. (n.d.). Clemmensen reduction. Retrieved from [Link]

  • Chemwonders. (2023, March 27). Clemmensen reduction.
  • Alfa Chemistry. (n.d.). Wolff-Kishner Reduction. Retrieved from a chemical supplier's technical resources.
  • J&K Scientific LLC. (n.d.). Wolff-Kishner Reduction. Retrieved from a chemical supplier's technical resources.
  • NROChemistry. (n.d.). Clemmensen Reduction: Mechanism & Examples.
  • Chemistry Learner. (n.d.). Wolff-Kishner Reduction: Definition, Examples, and Mechanism.
  • Qian, X. D., & Abul-Hajj, Y. J. (1990). Synthesis and biological activity of this compound. The Journal of steroid biochemistry, 35(6), 745–747.
  • Agilent Technologies. (2014). Determination of Eight Estrogens in Milk by UHPLC and the Agilent 6495 Triple Quadrupole Mass Spectrometer.
  • G. M. A. (n.d.). Mass Spectrometry Based Determination of Unconjugated, Sulfated and Glucuronidated Steroid Hormones and Their Metabolites in Biological Fluids.
  • Unknown. (n.d.). Analysis of most common endogenous steroids in plasma.
  • Khedr, A., & El-Sherbiny, D. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules (Basel, Switzerland), 27(6), 1832.
  • Park, J. B., Lee, H. J., & Lee, B. J. (2007). Use of CP/MAS solid-state NMR for the characterization of solvate molecules within estradiol crystal forms. Archives of pharmacal research, 30(12), 1576–1582.
  • Unknown. (n.d.). Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction.
  • YouTube. (2023, January 14).
  • Li, Z., Wang, C., Liu, J., Liu, H., & Wang, Y. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
  • Baron, D. N., & Gurpide, E. (1966).
  • Khedr, A., & El-Sherbiny, D. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules (Basel, Switzerland), 27(6), 1832.
  • YouTube. (2020, August 17).
  • Steinacker, J. M., Lormes, W., Reissnecker, S., & Liu, Y. (1996). The excretion of 17-ketosteroids and 17-hydroxycorticosteroids in night urine of elite rowers during altitude training. International journal of sports medicine, 17 Suppl 2, S109–S114.
  • Lin, T. H., Chen, C. L., Lin, C. H., & Chen, C. C. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules (Basel, Switzerland), 26(9), 2596.
  • Chen, D., & Klankermayer, J. (2008). Metal-free catalytic hydrogenation of imines with tris(perfluorophenyl)borane. Chemical communications (Cambridge, England), (39), 4879–4881.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]

  • Ishida, N., Onodera, S., Kumagai, K., & Matsunaga, S. (2023). Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. Molecules (Basel, Switzerland), 28(24), 8094.
  • Paramanik, V., Thakur, M. K., & Chattopadhyay, A. (2016). Analysis of Interaction of Estradiol with Estrogen Receptor by NMR Spectroscopy. Methods in molecular biology (Clifton, N.J.), 1366, 217–226.
  • Poirier, D., & Tremblay, M. R. (2004). Inhibition of estrone sulfate-induced uterine growth by potent nonestrogenic steroidal inhibitors of steroid sulfatase. Journal of medicinal chemistry, 47(17), 4258–4269.
  • ResearchGate. (n.d.). Regioselective Control of Electrophilic Aromatic Substitution Reactions.
  • Chen, C. H., & Chen, C. S. (2024). Catalytic hydrogenation of olefins by a multifunctional molybdenum-sulfur complex.
  • Shimadzu. (n.d.).
  • Khedr, A., & El-Sherbiny, D. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. Molecules (Basel, Switzerland), 27(6), 1832.
  • UCSF Health. (2023, November 19). 17-Ketosteroids urine test.
  • YouTube. (2019, January 3).
  • Unknown. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution.
  • Chemistry LibreTexts. (2023, January 4). 15.
  • ARUP Labor

Sources

Addressing poor solubility of 4-Methylestradiol in aqueous solutions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methylestradiol. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the poor aqueous solubility of this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful preparation of your experimental solutions.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound is a synthetic estrogen and a derivative of estradiol.[1][2] Its chemical structure, characterized by a steroidal backbone, makes it highly lipophilic, or "fat-loving," and consequently, poorly soluble in aqueous solutions.[3] This inherent hydrophobicity can lead to significant challenges in experimental settings, including precipitation in cell culture media or aqueous buffers, which can compromise the accuracy and reproducibility of results.[4]

PropertyValueSource
Molecular FormulaC₁₉H₂₆O₂[2]
Molecular Weight286.4 g/mol [2]
XLogP34.4[2]
Aqueous Solubility Practically insoluble [3][5]

This table summarizes the key physicochemical properties of this compound.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to my cell culture medium?

A1: This is a common issue stemming from the hydrophobic nature of this compound.[3] When a concentrated stock solution, typically prepared in an organic solvent like DMSO or ethanol, is introduced into an aqueous environment like cell culture media, the abrupt change in solvent polarity causes the compound to "crash out" of solution and form a precipitate.[6]

Q2: What is the best solvent to dissolve this compound for in vitro studies?

A2: For creating a stock solution, Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used and effective organic solvents for dissolving this compound and other hydrophobic steroids.[7][8]

Q3: What is the maximum concentration of DMSO I can use in my cell culture experiments?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate up to 0.5% DMSO without significant adverse effects, though it is always best practice to keep it at or below 0.1%.[9][10][11] It is crucial to perform a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.[10]

Q4: Can I heat my solution to help dissolve the this compound?

A4: Gentle warming to 37°C can aid in the initial dissolution of this compound in an organic solvent.[6] However, it is critical to be cautious as excessive heat can degrade the compound. Always allow the solution to return to room temperature before use.

Q5: Are there alternatives to using organic solvents?

A5: Yes, techniques like using surfactants or cyclodextrins can enhance the aqueous solubility of this compound, reducing the reliance on high concentrations of organic solvents.[12][13] These methods are discussed in detail in the protocols below.

Troubleshooting Guide: Compound Precipitation

This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your aqueous solutions.

graph TD { A[Start: this compound Precipitation Observed] --> B{Initial Dilution or Over Time?}; B -->|Initial Dilution| C{Check Final Concentration}; B -->|Over Time| D{Check for Media Evaporation/pH Shift}; C --> E{Is Concentration Too High?}; E -->|Yes| F[Reduce Working Concentration]; E -->|No| G{Review Dilution Technique}; G --> H[Use Step-wise Dilution into Pre-warmed Media]; H --> I{Still Precipitating?}; I -->|Yes| J[Consider Solubility Enhancers]; I -->|No| K[Solution Stable: Proceed with Experiment]; J --> L[Option 1: Surfactants (e.g., Tween® 80)]; J --> M[Option 2: Cyclodextrins (e.g., β-cyclodextrin)]; D --> N{Incubator Humidity OK?}; N -->|No| O[Adjust Incubator Humidity]; N -->|Yes| P{Media Color Change?}; P -->|Yes (pH Shift)| Q[Change Media More Frequently]; P -->|No| R[Consider Compound Stability]; R --> S[Prepare Fresh Solutions More Often];

}

Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Here are three detailed protocols for preparing this compound solutions for your experiments.

Protocol 1: Standard Method using a Co-Solvent (DMSO)

This is the most common method for preparing stock solutions of hydrophobic compounds for in vitro studies. The principle of co-solvency involves using a water-miscible organic solvent to dissolve the compound, which can then be diluted into the aqueous experimental medium.[14]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). It is crucial to prepare a concentrated stock to minimize the final volume of DMSO in your experiment.[7]

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C for a few minutes may assist in dissolution.[6]

  • Prepare Working Solutions:

    • Perform serial dilutions of your stock solution in your complete cell culture medium or aqueous buffer.

    • Crucially, add the this compound stock solution to the medium, not the other way around, and mix gently but immediately after each addition. This helps to rapidly disperse the compound and prevent localized high concentrations that can lead to precipitation.[6]

    • Ensure the final concentration of DMSO in your working solution is below 0.5%, with 0.1% being the ideal maximum.[9][11]

Self-Validation:

  • Visually inspect the final working solution for any signs of precipitation or cloudiness.

  • Always include a vehicle control (medium with the same final DMSO concentration) in your experiments to differentiate between compound effects and solvent effects.[10]

Protocol 2: Surfactant-Assisted Solubilization

Surfactants, such as Tween® 80 (also known as Polysorbate 80), can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[13][15][16]

Materials:

  • This compound powder

  • Tween® 80, sterile

  • Deionized water, sterile

  • Vortex mixer

  • Sterile tubes

Procedure:

  • Prepare a Tween® 80 Stock Solution (e.g., 10%):

    • In a sterile tube, add 1 mL of Tween® 80 to 9 mL of sterile deionized water.

    • Vortex until a homogenous solution is formed.

  • Prepare the this compound Solution:

    • Weigh the this compound powder into a sterile tube.

    • Add a small amount of the 10% Tween® 80 stock solution to create a paste.

    • Gradually add your aqueous buffer or cell culture medium while continuously vortexing to achieve the desired final concentration of this compound. The final concentration of Tween® 80 should be kept low (typically 0.02-0.1%) to avoid cellular toxicity.[17]

Self-Validation:

  • Observe the solution for clarity. A successfully solubilized solution should be clear.

  • Include a vehicle control with the same final concentration of Tween® 80 in your experiments.

Protocol 3: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules like this compound, effectively increasing their aqueous solubility.[12][18][19]

Materials:

  • This compound powder

  • Beta-cyclodextrin (β-cyclodextrin) or a modified version like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or appropriate buffer, sterile

  • Magnetic stirrer and stir bar

  • Sterile tubes

Procedure:

  • Prepare a Cyclodextrin Solution:

    • Dissolve the cyclodextrin in your sterile aqueous buffer to the desired concentration (e.g., 1-10 mM). HP-β-CD has a much higher aqueous solubility than β-cyclodextrin and is often preferred.[20]

  • Form the Inclusion Complex:

    • Add the this compound powder to the cyclodextrin solution.

    • Stir the mixture vigorously at room temperature for several hours (e.g., 12-24 hours) to allow for the formation of the inclusion complex.[12]

  • Prepare the Final Solution:

    • After stirring, there may be some undissolved this compound. Filter the solution through a 0.22 µm sterile filter to remove any undissolved particles and to sterilize the solution. The filtrate now contains the solubilized this compound-cyclodextrin complex.

Self-Validation:

  • The resulting solution should be clear. The concentration of the solubilized this compound can be quantified using a suitable analytical method like HPLC.

  • A vehicle control containing only the cyclodextrin in the same buffer should be included in your experiments.

graph TD { subgraph "Solubilization Strategy Selection" A[Start: Poorly Soluble this compound] --> B{Desired Final Concentration?}; B -->|Low (µM range)| C[Co-Solvent Method (DMSO/Ethanol)]; B -->|Higher (µM to mM range)| D{Concerned about Solvent Toxicity?}; C --> E[Prepare High-Concentration Stock in 100% DMSO]; E --> F[Step-wise Dilution into Pre-warmed Aqueous Medium]; F --> G[Ensure Final DMSO < 0.5%]; D -->|Yes| H[Cyclodextrin Method]; D -->|No| I[Surfactant Method]; H --> J[Form Inclusion Complex with β-cyclodextrin or HP-β-CD]; J --> K[Stir for Extended Period & Filter]; I --> L[Use Non-ionic Surfactant (e.g., Tween® 80)]; L --> M[Prepare Surfactant Stock & Add to this compound]; M --> N[Gradually Add Aqueous Medium with Vortexing]; G --> O[End: Solubilized this compound Solution]; K --> O; N --> O; end

}

Decision-making workflow for selecting a solubilization strategy.

References

  • Liu, F. Y., Kildsig, D. O., & Mitra, A. K. (1990). Beta-cyclodextrin/steroid complexation: effect of steroid structure on association equilibria. Pharmaceutical research, 7(8), 869–873. [Link]

  • Mura, P. (2015). A Review on Cyclodextrins/Estrogens Inclusion Complexes. Pharmaceutics, 7(2), 59-86.
  • Popescu, C. (2016). How, why and when modified beta cyclodextrins are effective solubilizing tools for parenterals?. Endocrinology & Metabolic Syndrome, 6(5).
  • Szente, L., & Fenyvesi, É. (2018). Cyclodextrin–Steroid Interactions and Applications to Pharmaceuticals, Food, Biotechnology and Environment. In Cyclodextrins (pp. 241-269). Springer, Cham.
  • LifeTein. (2023, February 1). DMSO usage in cell culture. LifeTein. [Link]

  • Kiss, R. (2016, January 25). What the concentration of DMSO you use in cell culture assays? [Online forum post]. ResearchGate. [Link]

  • Various Authors. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? [Online forum post]. ResearchGate. [Link]

  • Araj, S. K., & Szeleszczuk, Ł. (2023). A Review on Cyclodextrins/Estrogens Inclusion Complexes. International Journal of Molecular Sciences, 24(12), 9989. [Link]

  • Various Authors. (2023, October 5). Maximum DMSO concentration in media for cell culture? [Online forum post]. Reddit. [Link]

  • Various Authors. (2018, March 2). DMSO toxicity against MCF-7 and MDA-MB-231 cell lines as vehicle control? [Online forum post]. ResearchGate. [Link]

  • Sharma, D., & Soni, M. (2013). ENHANCEMENT OF SOLUBILITY; AN OVERVIEW.
  • Singh, R., & Singh, S. (2012). The role of surfactants in the release of very slightly soluble drugs from tablets. Indian journal of pharmaceutical sciences, 74(5), 452–457. [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2007). Combined Estrogen−Progestogen Contraceptives and Combined Estrogen−Progestogen Menopausal Therapy. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 91. Lyon (FR)
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Allmpus. (n.d.). This compound CYPIONATE (USP). Allmpus. [Link]

  • BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. BioProcess International. [Link]

  • Qian, X. D., & Abul-Hajj, Y. J. (1990). Synthesis and biological activity of this compound. The Journal of steroid biochemistry, 35(6), 745–747. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66437, this compound. PubChem. [Link]

  • MP Biomedicals. (n.d.). b-Estradiol Technical Information. MP Biomedicals. [Link]

Sources

How to minimize off-target effects of 4-Methylestradiol in cell culture.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers using 4-Methylestradiol (4-ME2) in cell culture. This guide is designed to help you minimize off-target effects and troubleshoot common issues to ensure the scientific integrity of your experiments. As Senior Application Scientists, we've compiled field-proven insights and best practices to help you navigate the complexities of estrogen signaling.

I. Understanding the Pharmacology of this compound

This compound (4-ME2) is a synthetic estrogen that primarily functions as an agonist for the nuclear estrogen receptors, ERα and ERβ.[1][2] These receptors act as ligand-inducible transcription factors, directly regulating gene expression. However, like many steroid hormones, 4-ME2 can elicit cellular responses through non-classical pathways, which are often the source of off-target effects.

The most well-characterized alternative pathway involves the G protein-coupled estrogen receptor (GPER), also known as GPR30.[3] GPER is a seven-transmembrane receptor that mediates rapid, non-genomic estrogen signaling.[4] Activation of GPER can trigger a cascade of intracellular events, including calcium mobilization and activation of various kinase pathways, which can influence cell proliferation, migration, and other physiological processes.[5][6][7]

Signaling Pathways of this compound

4-ME2_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4-ME2 This compound ER_cyt ERα / ERβ 4-ME2->ER_cyt GPER GPER Kinase Kinase Cascades (e.g., ERK, Akt) GPER->Kinase Ca Ca²⁺ Mobilization ER_nuc ERα / ERβ ER_cyt->ER_nuc ERE Estrogen Response Element (ERE) ER_nuc->ERE Gene Gene Transcription

Caption: On-target vs. potential off-target signaling of 4-ME2.

II. FAQs and Troubleshooting Guide

This section addresses common questions and problems encountered during experiments with this compound.

General Cell Culture and Reagent Preparation

Q1: My results are inconsistent between experiments. What are some common sources of variability?

A1: Consistency is key in steroid hormone research. Here are some factors to check:

  • Media Composition: Phenol red, a common pH indicator in cell culture media, can act as a weak estrogen agonist.[8] For studies with estrogen-sensitive cells, it is crucial to use phenol red-free media.

  • Serum Batch Variation: Fetal Bovine Serum (FBS) contains endogenous steroids. Even charcoal-stripped FBS can have residual hormonal activity that varies between batches. It's good practice to test and reserve a large batch of serum for a complete study.

  • Plasticware Adsorption: Steroid hormones are lipophilic and can adsorb to plastic surfaces, reducing the effective concentration in your media.[9] To mitigate this, consider using low-adsorbing plasticware or preparing stock solutions in glass vials. When preparing dilute solutions, including a small amount of protein (like BSA or serum) can help prevent adsorption.[9]

  • Cell Passage Number: Cell lines can change their characteristics, including receptor expression levels, with increasing passage numbers.[10] It's recommended to use cells within a defined passage number range for all experiments.

Q2: Should I be concerned about the solvent used to dissolve 4-ME2?

A2: Yes. 4-ME2 is typically dissolved in ethanol or DMSO. High concentrations of these solvents can have their own biological effects. Always run a vehicle control with the same final concentration of the solvent used in your experimental conditions. The final solvent concentration should ideally be below 0.1%.

Experimental Design and Interpretation

Q3: I'm seeing a rapid cellular response (within minutes) to 4-ME2. Is this an off-target effect?

A3: It is highly likely. Classical estrogen signaling through nuclear receptors involves transcription and translation, which typically takes hours to manifest. Rapid signaling events are often mediated by membrane-associated receptors like GPER.[3] To confirm this, you can use a GPER-specific antagonist (see Q5 and the protocols below).

Q4: My cells are ER-negative, but I'm still observing a response to 4-ME2. Why?

A4: This is a strong indication of an off-target effect. The response could be mediated by GPER, which is expressed in many cell types, including some that are ER-negative.[11][12] It is essential to characterize the receptor profile of your cell line (ERα, ERβ, and GPER) by qPCR or Western blotting.

Q5: How can I experimentally distinguish between on-target (ER-mediated) and off-target (e.g., GPER-mediated) effects?

A5: The most effective way is to use specific antagonists in co-treatment experiments.

  • To block ERα/ERβ: Use a pure antiestrogen like Fulvestrant (ICI 182,780).

  • To block GPER: Use a GPER-specific antagonist like G15 or G36.[4][6]

By comparing the effects of 4-ME2 alone to its effects in the presence of these antagonists, you can dissect which receptor is responsible for the observed phenotype.

Troubleshooting Workflow

Troubleshooting_Workflow start Unexpected Result with 4-ME2 check_basics Review Basic Cell Culture Practices (Phenol Red, Serum, Passage #) start->check_basics run_controls Confirm Vehicle & Positive Controls are Valid check_basics->run_controls char_cells Characterize Receptor Expression (ERα, ERβ, GPER) via qPCR/Western run_controls->char_cells dose_response Perform Dose-Response Curve (Determine EC50) char_cells->dose_response antagonist_exp Conduct Antagonist Co-treatment (Fulvestrant for ER, G15 for GPER) dose_response->antagonist_exp interpret Interpret Data: Is the effect blocked by an antagonist? antagonist_exp->interpret ontarget Conclusion: On-Target Effect interpret->ontarget Yes offtarget Conclusion: Off-Target Effect interpret->offtarget No / Blocked by G15

Caption: A logical workflow for troubleshooting 4-ME2 experiments.

III. Key Experimental Protocols

To ensure the validity of your results, we recommend the following self-validating experimental designs.

Dose-Response Curve to Determine Optimal Concentration

The goal is to use the lowest effective concentration of 4-ME2 to minimize the likelihood of off-target effects.

Methodology:

  • Cell Seeding: Plate your cells at a density that will not lead to over-confluence by the end of the experiment.

  • Hormone Deprivation: The day after seeding, replace the growth medium with a hormone-deprived medium (phenol red-free medium with charcoal-stripped FBS) for at least 24 hours.

  • Treatment: Prepare serial dilutions of 4-ME2, typically ranging from 1 pM to 1 µM. Include a vehicle-only control.

  • Incubation: Treat the cells for the desired duration (e.g., 24-72 hours for proliferation assays, or shorter times for signaling studies).

  • Assay: Perform your endpoint assay (e.g., proliferation, gene expression).

  • Analysis: Plot the response against the log of the 4-ME2 concentration and determine the EC50 (the concentration that gives half-maximal response). For subsequent experiments, use concentrations around the EC50.

Concentration RangeExpected Effect
1 pM - 10 nMLikely on-target ER-mediated effects
10 nM - 1 µMIncreased potential for off-target effects
> 1 µMHigh probability of off-target effects
Antagonist Co-treatment to Identify the Mediating Receptor

This is the most direct method to confirm the signaling pathway.

Methodology:

  • Cell Seeding and Deprivation: Follow steps 1 and 2 from the dose-response protocol.

  • Pre-treatment with Antagonist: One hour before adding 4-ME2, pre-treat the cells with the antagonist.

    • ER Antagonist: Fulvestrant (ICI 182,780) at ~100 nM.

    • GPER Antagonist: G15 at ~1 µM.

    • Include a vehicle control for the antagonist.

  • 4-ME2 Treatment: Add 4-ME2 at its EC50 concentration to the appropriate wells (some wells will now contain both the antagonist and 4-ME2).

  • Controls: Ensure you have the following control groups:

    • Vehicle only

    • 4-ME2 only

    • Antagonist only

    • 4-ME2 + Antagonist

  • Incubation and Assay: Incubate for the desired time and perform your endpoint assay.

Interpreting the Results:

  • If Fulvestrant blocks the effect of 4-ME2, the response is ER-mediated (on-target).

  • If G15 blocks the effect, the response is GPER-mediated (off-target).

  • If neither blocks the effect, another off-target mechanism may be involved.

Genetic Knockdown/Knockout for Definitive Validation

For the highest level of certainty, use siRNA, shRNA, or CRISPR/Cas9 to eliminate the expression of the target receptors (ERα, ERβ, or GPER).

Methodology:

  • Transfection/Transduction: Introduce the knockdown or knockout construct into your cells.

  • Validation: Before proceeding, confirm the successful reduction of the target receptor's mRNA and protein levels via qPCR and Western blot.

  • Experiment: Perform your 4-ME2 treatment on the knockout/knockdown cells and a non-targeting control cell line.

  • Analysis: If the effect of 4-ME2 is absent in the knockout/knockdown cells compared to the control, you have definitively identified the mediating receptor.

IV. References

  • Steroid Assays and Endocrinology: Best Practices for Basic Scientists. (n.d.). NIH. Retrieved January 14, 2026, from [Link]

  • Methylestradiol. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • GPER. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • Cell Models for the Study of Sex Steroid Hormone Neurobiology. (2011). NIH. Retrieved January 14, 2026, from [Link]

  • Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing. (2021). Journal for ImmunoTherapy of Cancer. Retrieved January 14, 2026, from [Link]

  • Synthesis and biological activity of this compound. (1990). Journal of Steroid Biochemistry. Retrieved January 14, 2026, from [Link]

  • Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future. (n.d.). Frontiers in Pharmacology. Retrieved January 14, 2026, from [Link]

  • Molecular determinants of the stereoselectivity of agonist activity of estrogen receptors (ER) alpha and beta. (2003). Journal of Biological Chemistry. Retrieved January 14, 2026, from [Link]

  • Structure-dependent retention of steroid hormones by common laboratory materials. (2019). NIH. Retrieved January 14, 2026, from [Link]

  • G protein-coupled oestrogen receptor 1 (GPER1)/GPR30: a new player in cardiovascular and metabolic oestrogenic signalling. (2011). British Journal of Pharmacology. Retrieved January 14, 2026, from [Link]

  • Roles of G protein-coupled estrogen receptor GPER in metabolic regulation. (2024). ResearchGate. Retrieved January 14, 2026, from [Link]

  • How to troubleshoot experiments. (2024). Chemistry World. Retrieved January 14, 2026, from [Link]

  • Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing. (2021). NIH. Retrieved January 14, 2026, from [Link]

  • Signaling, physiological functions and clinical relevance of the G protein-coupled estrogen receptor GPER. (2010). NIH. Retrieved January 14, 2026, from [Link]

  • Estrogen signaling: a subtle balance between ER alpha and ER beta. (2001). Endocrine Reviews. Retrieved January 14, 2026, from [Link]

  • Function of G-Protein-Coupled Estrogen Receptor-1 in Reproductive System Tumors. (2017). NIH. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Optimizing 4-Methylestradiol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, field-proven protocols, and frequently asked questions to empower you in optimizing the incubation time for 4-Methylestradiol (4-ME2) in your cell-based assays. Our goal is to help you minimize variability and generate reliable, reproducible data by understanding the causality behind experimental choices.

Section 1: Foundational Concepts - Understanding 4-ME2 and Incubation Dynamics

This section addresses the fundamental questions about 4-ME2's mechanism and the critical role of incubation timing.

Q1: What is this compound (4-ME2) and how does it exert its effects on cells?

A1: this compound (4-ME2) is a synthetic, steroidal estrogen that functions as an agonist of the estrogen receptors (ERs), primarily ERα and ERβ.[1][2] Its binding affinity to these receptors is somewhat lower than that of the endogenous hormone 17β-estradiol.[2] The cellular response to 4-ME2 is mediated through two primary signaling pathways, which operate on different timescales.[3][4][5]

  • Genomic (Classical) Pathway: This is a slower process, typically requiring hours to days to manifest. Upon entering the cell, 4-ME2 binds to ERs in the cytoplasm or nucleus. This binding induces a conformational change, causing the receptor-ligand complex to dimerize and translocate into the nucleus.[5] Inside the nucleus, the complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating gene transcription.[3][4] This pathway is responsible for long-term cellular changes like proliferation, differentiation, and apoptosis.[6][7]

  • Non-Genomic (Rapid) Pathway: This pathway initiates rapid cellular responses, often within minutes. A subpopulation of ERs, as well as G-protein coupled estrogen receptors (GPER), are located at the plasma membrane.[3][4] Binding of 4-ME2 to these membrane receptors can swiftly activate intracellular signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.[5][8] These rapid signals can influence cellular processes independent of direct gene transcription, although they can also indirectly affect gene expression later on.[8]

4-ME2_Signaling_Pathways cluster_0 Non-Genomic (Rapid: Minutes) cluster_1 Genomic (Slow: Hours-Days) MEM_ER Membrane ER / GPER PLC PLC → PKC MEM_ER->PLC Activates PI3K PI3K → Akt MEM_ER->PI3K Activates RAS Ras → Raf → MAPK MEM_ER->RAS Activates CYTO_ER Cytoplasmic ERα/β NUC_ER Nuclear ERα/β Dimer CYTO_ER->NUC_ER Translocates ERE ERE Binding NUC_ER->ERE Binds GENE Gene Transcription ERE->GENE Modulates ME2 This compound (4-ME2) ME2->MEM_ER ME2->CYTO_ER Optimization_Workflow cluster_workflow Optimization Workflow start Start: Define Cell Line & Endpoint dose_response Protocol 1: Dose-Response Assay (e.g., 24h MTT/CCK-8) start->dose_response determine_conc Analyze to Find Max Non-Toxic Concentration (MNC) dose_response->determine_conc time_course Protocol 2: Time-Course Experiment (Treat cells with MNC at various time points) determine_conc->time_course endpoint_assay Perform Primary Endpoint Assay (e.g., qPCR, Western, Viability) time_course->endpoint_assay analysis Analyze Endpoint Data vs. Time endpoint_assay->analysis finish Optimal Incubation Time Identified analysis->finish

Caption: Workflow for optimizing 4-ME2 incubation time.
Table 1: Recommended Starting Conditions for 4-ME2 Optimization
Cell Line ExampleAssay EndpointRecommended Concentration RangeSuggested Incubation Time Range
MCF-7 (Breast Cancer)Proliferation (Genomic)0.1 nM - 1 µM24 - 72 hours
HUVEC (Endothelial)eNOS Phosphorylation (Non-Genomic)1 nM - 100 nM5 - 60 minutes
Jurkat (T-lymphoma)Cytotoxicity (Genomic)1 µM - 20 µM [6]12 - 48 hours [6]
P19 (Carcinoma)Cytotoxicity (Genomic)>10 µg/mL (~35 µM)48 - 144 hours [9]
Protocol 1: Determining the Optimal 4-ME2 Concentration (Dose-Response)

Objective: To identify the concentration range of 4-ME2 that is biologically active without causing unintended cytotoxicity. This is a mandatory first step.

Methodology: A cell viability assay, such as MTT or CCK-8, is recommended. [10]

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. [10]Uneven seeding is a major source of variability. [11]2. Compound Preparation: Prepare a 2X stock solution of 4-ME2 in your cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 10 µM down to 0.1 nM). Also, prepare a vehicle control (e.g., DMSO in medium) and a "cells only" control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X 4-ME2 dilutions or controls to the appropriate wells.

  • Incubation: Incubate the plate for a standard, long-term duration (24 or 48 hours is a good starting point) under normal cell culture conditions (37°C, 5% CO2). [12]5. Viability Assay: Perform the MTT, CCK-8, or other viability assay according to the manufacturer's protocol. [6][10]6. Data Analysis: Plot cell viability (%) against the log of the 4-ME2 concentration. Identify the highest concentration that does not cause a significant drop in viability. This is your Maximum Non-toxic Concentration (MNC) to be used in subsequent experiments.

Table 2: Example 96-Well Plate Layout for Dose-Response Assay
1 2 3 4 5 6 7 8 9 10 11 12
A BlankControl10 µM1 µM100 nM10 nM1 nM0.1 nMVehicleVehicleVehicleBlank
B BlankControl10 µM1 µM100 nM10 nM1 nM0.1 nMVehicleVehicleVehicleBlank
C BlankControl10 µM1 µM100 nM10 nM1 nM0.1 nMVehicleVehicleVehicleBlank
.......................................

(Blank = Media only; Control = Untreated cells; Vehicle = Cells + solvent)

Protocol 2: Time-Course Experiment

Objective: To determine the optimal incubation time for your specific endpoint using the MNC determined in Protocol 1.

  • Cell Seeding: Seed cells in multiple plates or wells, ensuring enough for each time point you plan to test.

  • Treatment: Treat all cells (except controls) with the predetermined MNC of 4-ME2.

  • Incubation & Harvesting: Incubate the cells. At each designated time point (e.g., for a genomic response: 0, 6, 12, 24, 48, 72 hours), harvest the cells or perform your endpoint assay.

  • Endpoint Assay: Perform your primary assay of interest (e.g., RNA extraction for qPCR, protein lysis for Western blot, cell imaging).

  • Data Analysis: Plot the measured response (e.g., fold change in gene expression, protein level, % of apoptotic cells) against the incubation time. The optimal time is typically at the peak of the response or at a point that provides a robust and statistically significant window.

Section 3: Troubleshooting Guide

Even with careful planning, issues can arise. This section addresses common problems in a direct Q&A format.

Q1: My cells are not responding to 4-ME2 treatment, or the response is very weak. What should I check?

A1: This is a common issue with several potential causes:

  • Sub-optimal Incubation Time/Concentration: You may be missing the response window. Re-evaluate your time-course and dose-response experiments. For rapid, non-genomic signals, a 6-hour incubation is far too long.

  • Low Estrogen Receptor Expression: Confirm that your cell line expresses functional ERα and/or ERβ at sufficient levels. Check literature or perform qPCR/Western blot to verify receptor expression.

  • Compound Inactivity: Ensure your 4-ME2 stock is not degraded. Was it stored correctly? Consider purchasing a new lot. The stability of estrogens in culture media can be limited; for long-term assays (>24h), a media change with fresh compound may be necessary. [7][13]* Assay Sensitivity/Instrument Setup: The issue may lie with the detection method itself. Ensure your assay is sensitive enough and that the plate reader or instrument settings are correct, especially for fluorescence-based assays. [14]

Q2: I'm seeing high variability and poor reproducibility between my experiments. How can I fix this?

A2: High variability is often traced back to procedural inconsistencies. [15][16]* Standardize Cell Culture Practices: Use cells within a narrow and recorded passage number range. High-passage cells can undergo genetic drift and behave differently. [11]Ensure consistent cell seeding density and distribution across wells.

  • Control for Reagent Variability: Serum is a major culprit, as different batches contain varying levels of endogenous hormones. [11]For estrogen studies, it is best practice to use charcoal-stripped serum to remove endogenous steroids. Also, use the same batch of serum and other reagents for an entire set of related experiments.

  • Maintain a Stable Environment: Fluctuations in incubator temperature, CO2, and humidity can stress cells and alter their response. [17]Be mindful of the "edge effect" in 96-well plates, where outer wells evaporate faster; consider leaving these wells empty or filling them with sterile PBS. [11]* Refine Liquid Handling: Inaccurate or inconsistent pipetting is a significant source of error. [11]Ensure your pipettes are calibrated regularly and use consistent technique.

Q3: I'm observing significant cell death even at what should be non-toxic concentrations of 4-ME2. What could be the cause?

A3: Unintended cytotoxicity can obscure your results.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is low (typically <0.1%) and consistent across all wells, including the vehicle control. Run a solvent-only toxicity curve to confirm.

  • Compound Purity: Impurities in the 4-ME2 powder could be toxic. Ensure you are using a high-purity compound from a reputable supplier.

  • Cellular Sensitivity: Your specific cell line may be exceptionally sensitive to estrogenic compounds or to the stress of long-term incubation. Re-run your dose-response (Protocol 1) with a wider range of lower concentrations and shorter incubation times.

  • Media Degradation: In long-term experiments, essential nutrients in the media can be depleted, or toxic byproducts can accumulate. A media change during the incubation period might be necessary. [11]

Q4: My results for incubation time or effective concentration are different from what's reported in the literature. Why?

A4: Discrepancies are common and highlight the importance of in-house optimization.

  • Different Experimental Conditions: Even minor differences in cell line passage number, serum supplier, media formulation, or plasticware can lead to different outcomes. [11]* Assay Methodologies: Different labs may use different assays to measure the same endpoint (e.g., CCK-8 vs. MTT for viability), and these assays can yield different results as they measure different aspects of cell metabolism. [18]* Inherent Biological Variability: Cell biology is not a fixed system. The key is not to perfectly match a published value, but to establish a robust, reproducible system in your own hands that allows you to confidently test your scientific hypotheses.

References

  • Smith, J. L., et al. (2021). Effect of Estrogen Pretreatment on Glial-Like Cell Viability Following Stress Response Hormone Treatment. Digital Commons @ the Georgia Academy of Science. Retrieved from [Link]

  • Wikipedia. (n.d.). Methylestradiol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). DATA EVALUATION RECORD. Retrieved from [Link]

  • Solo, A. J., & Singh, M. (1972). Synthesis and biological activity of this compound. Journal of Medicinal Chemistry, 15(11), 1218. Sourced from PubMed. [Link]

  • Stanczyk, F. Z., et al. (2013). High variability in serum estradiol measurements in men and women. Journal of Clinical Endocrinology & Metabolism, 98(4), 1499-1507. Sourced from PMC - NIH. [Link]

  • KEGG. (n.d.). Estrogen signaling pathway. KEGG PATHWAY Database. Retrieved from [Link]

  • Nuti, E., et al. (2004). Steroidal affinity labels of the estrogen receptor alpha. 4. Electrophilic 11beta-aryl derivatives of estradiol. Journal of Medicinal Chemistry, 47(19), 4679-4691. Sourced from PubMed. [Link]

  • ResearchGate. (n.d.). 31.3 Troubleshooting Guide for ER-Trackers. Retrieved from [Link]

  • Fernandez, P., et al. (1993). Steroidal affinity labels of the estrogen receptor. 2. 17 alpha-[(Haloacetamido)alkyl]estradiols. Journal of Medicinal Chemistry, 36(22), 3366-3373. Sourced from PubMed. [Link]

  • Santen, R. J., et al. (2009). Challenges to the Measurement of Estradiol: An Endocrine Society Position Statement. The Journal of Clinical Endocrinology & Metabolism, 94(9), 3207–3213. Sourced from PMC - NIH. [Link]

  • Yedjou, C. G., & Tchounwou, P. B. (2009). β-ESTRADIOL INDUCES CYTOTOXIC EFFECTS TO HUMAN T-LYMPHOMA (JURKAT) CELLS THROUGH OXIDATIVE STRESS. International journal of environmental research and public health, 6(5), 1577–1589. Sourced from PMC - NIH. [Link]

  • Anstead, G. M., et al. (1997). The estradiol pharmacophore: Ligand structure-estrogen receptor binding affinity relationships and a model for the receptor binding site. Steroids, 62(3), 268-303. Sourced from Scholars @ UT Health San Antonio. [Link]

  • Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Anstead, G. M., et al. (1997). The estradiol pharmacophore: ligand structure-estrogen receptor binding affinity relationships and a model for the receptor binding site. Steroids, 62(3), 268-303. Sourced from PubMed. [Link]

  • Burns, E., & Witczak, K. (2023). Estradiol. In StatPearls. StatPearls Publishing. Sourced from NCBI Bookshelf. [Link]

  • ResearchGate. (n.d.). High variability in serum estradiol measurements in men and women. Retrieved from [Link]

  • ResearchGate. (n.d.). 4 Estradiol activated signaling. In the "classical" signaling pathway.... Retrieved from [Link]

  • Cusabio. (n.d.). Estrogen signaling pathway. Retrieved from [Link]

  • Mirzayans, R., et al. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Cancers, 10(8), 255. [Link]

  • Clark, J. H., & Peck, E. J. (1977). Mechanism of action of estrogen agonists and antagonists. Nature, 265(5590), 177-178. Sourced from PubMed. [Link]

  • Marino, M., et al. (2006). Estrogen Signaling Multiple Pathways to Impact Gene Transcription. Current Genomics, 7(8), 497-508. Sourced from PMC - NIH. [Link]

  • ResearchGate. (n.d.). How long does the estradiol effect remain in primary cell cultures?. Retrieved from [Link]

  • bioRxiv. (n.d.). Endogenous Estrogen-Mimetic Compounds in Cell Culture Media Influence Human Mesenchymal Stromal Cell (hMSC) Processes and Differentiation in a Sex-Biased Manner. Retrieved from [Link]

  • Asgharian, P., et al. (2017). Cytotoxicity Evaluation of Methanol Extracts of Some Medicinal Plants on P19 Embryonal Carcinoma Cells. Avicenna journal of medical biotechnology, 9(3), 143–148.
  • Unknown. (n.d.). MCF-7 Cell Culture and +/- estrogen treatment.
  • Fuentes, N., & Silveyra, P. (2019). Estrogen receptor signaling mechanisms. Advances in protein chemistry and structural biology, 116, 135–175. Sourced from PMC - NIH. [Link]

  • Lee, S., & Barron, M. G. (2017). Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists. PLOS ONE, 12(1), e0169607. [Link]

  • Lee, C. S., et al. (1991). Analytic variability and clinical significance of different assays for serum estradiol. The Journal of reproductive medicine, 36(3), 156–160. Sourced from PubMed. [Link]

  • Al-Oqail, M. M., et al. (2021). Potent Cytotoxicity of Four Cameroonian Plant Extracts on Different Cancer Cell Lines. Plants (Basel, Switzerland), 10(3), 488. [Link]

  • ResearchGate. (n.d.). How to know the stability of drugs and reagents in the cell culture media?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays. Assay Guidance Manual. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. Retrieved from [Link]

  • Favresse, J., et al. (2021). Hormone Immunoassay Interference: A 2021 Update. Clinical chemistry, 67(10), 1317–1332. Sourced from PMC - NIH. [Link]

  • MuriGenics. (n.d.). Cell-based Assays. Retrieved from [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

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Technical Support Center: Dealing with Batch-to-Batch Variability of Synthetic 4-Methylestradiol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for synthetic 4-Methylestradiol (4-ME2). This resource is designed for researchers, scientists, and drug development professionals to identify, troubleshoot, and manage the challenges arising from batch-to-batch variability of this compound. Inconsistent experimental outcomes can often be traced back to subtle differences between manufacturing lots. This guide provides a framework for robust quality control and validation to ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)
Q1: We're observing significant differences in dose-response curves between new and old batches of 4-ME2. What is the likely cause?

This is a classic sign of batch-to-batch variability. The discrepancy can stem from several factors, the most common being differences in purity, the presence of active or interfering impurities, or degradation of the older stock.[1] Even minor variations in the synthetic process can introduce by-products that may have agonistic, antagonistic, or off-target effects.[2][3] It is also possible that the stated concentration of your new or old batch is inaccurate due to solvent evaporation or degradation over time.

Q2: What are the critical quality attributes to check for a new batch of this compound before starting our experiments?

Before committing a new batch to large-scale or critical experiments, a systematic quality control check is essential. The key attributes to verify are:

  • Identity: Confirm that the compound is indeed this compound.

  • Purity: Determine the percentage of the active compound and identify any significant impurities. A purity level of >98% is typically recommended for in vitro biological assays.

  • Solubility: Ensure the compound dissolves as expected in your chosen solvent and remains stable in solution.

  • Biological Potency: Compare the functional activity of the new batch to a previously validated "gold standard" or reference batch.

Q3: How can I quickly assess the relative potency of a new 4-ME2 batch without running a full-scale experiment?

A rapid and effective method is to perform an in vitro estrogen receptor (ER) competitive binding assay or a simplified cell-based assay.[4] By running a limited dose-response curve of the new batch against your reference batch, you can calculate the relative binding affinity or functional potency (e.g., EC50). This provides a quantitative measure of whether the new batch behaves comparably to your old one.[5] The Yeast Estrogen Screen (YES) is another established method for assessing estrogenic activity.[6][7]

Q4: What are the best practices for storing and handling synthetic 4-ME2 to minimize degradation and ensure long-term consistency?

Proper storage is critical for maintaining the integrity of your compound. Follow these guidelines, which are aligned with general stability testing principles for active substances.[8][9][10]

  • Storage Conditions: Store the solid compound in a tightly sealed container, protected from light, at the temperature recommended by the manufacturer (typically -20°C).

  • Stock Solutions: Prepare concentrated stock solutions in an appropriate solvent (e.g., DMSO). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and concentration changes due to solvent evaporation. Store these aliquots at -80°C.

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Do not store dilute aqueous solutions for extended periods, as 4-ME2 may be less stable and prone to adsorption to plasticware.

Troubleshooting and Validation Guides

This section provides in-depth workflows and protocols to systematically qualify new batches of this compound and troubleshoot inconsistent results.

Guide 1: Workflow for New Batch Qualification

It is crucial to establish a standardized workflow for qualifying every new lot of 4-ME2. This ensures that any variability is identified before it can compromise experimental data.

New_Batch_Workflow cluster_0 Phase 1: Physicochemical Analysis cluster_1 Phase 2: Biological Validation cluster_2 Phase 3: Implementation A Receive New Batch (Lot #XYZ) B Visual Inspection (Color, Form) A->B C Solubility Test (In specified solvent) B->C D Analytical Chemistry (HPLC/UPLC for Purity) C->D E ER Binding Assay (Compare RBA to Reference) D->E If Purity >98% F Cell-Based Assay (Compare EC50 to Reference) E->F G Decision: Accept/Reject F->G H Accepted: Document & Aliquot for Use G->H If Potency is within ±20% of Reference I Rejected: Contact Supplier & Quarantine G->I If Potency is outside acceptable range

Caption: Workflow for qualifying a new batch of this compound.

Guide 2: Purity and Identity Verification by High-Performance Liquid Chromatography (HPLC)

HPLC is one of the most valuable methods for the separation and determination of steroids, offering high sensitivity for compounds with UV absorbance.[11] It allows for the quantification of purity and the detection of potential impurities.

Objective: To determine the purity of a new 4-ME2 batch and compare its retention time to a reference standard.

Protocol:

  • Preparation of Standards and Samples:

    • Prepare a 1 mg/mL stock solution of both the new batch and the reference standard in HPLC-grade methanol or acetonitrile.

    • From the stock, prepare a working solution of ~50 µg/mL in the mobile phase.

  • HPLC System and Conditions:

    • The following table provides a robust starting point for method development. Steroids are often analyzed by reversed-phase HPLC.[11]

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for non-polar to moderately polar compounds like steroids.
Mobile Phase Isocratic: 60:40 Acetonitrile:WaterA common starting point; may require optimization.[11]
Flow Rate 1.0 mL/minProvides good separation with reasonable run times.
Injection Volume 10 µLStandard volume; can be adjusted based on detector response.
Column Temp 30°CEnsures reproducible retention times by controlling viscosity.
Detector UV-Vis or Diode Array Detector (DAD)Set to the λmax of 4-ME2 (approx. 280 nm). A DAD is useful for assessing peak purity.[11]
  • Analysis and Interpretation:

    • Inject the reference standard to establish its retention time (RT).

    • Inject the new batch sample. The primary peak should have the same RT as the reference.

    • Calculate purity using the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Acceptance Criteria: The retention time of the main peak in the new batch should match the reference standard. The purity should be ≥98%. Any impurity peak representing >0.5% of the total area should be noted and investigated.

Guide 3: Troubleshooting Inconsistent Biological Data

When faced with inconsistent results, a logical troubleshooting process is necessary to pinpoint the source of the variability.

Troubleshooting_Tree A Inconsistent Results Observed (e.g., EC50 shift, low efficacy) B Was a new batch of 4-ME2 used? A->B C YES: Qualify New Batch (See Guide 1 Workflow) B->C Yes D NO: Check Experimental Parameters B->D No E Check Stock Solution (Age, storage, freeze-thaws) D->E F Review Assay Protocol (Cell passage #, reagent lots, incubation times) E->F G Re-test with Reference Standard F->G H Results with Reference OK? G->H I YES: Issue is with the 'old' experimental batch. Discard and use new qualified batch. H->I Yes J NO: Issue is with the assay itself. Troubleshoot cell health, reagents, or protocol. H->J No

Caption: Decision tree for troubleshooting inconsistent experimental results.

Guide 4: Assessing Biological Potency via an Estrogen Receptor Alpha (ERα) Signaling Pathway

The biological activity of 4-ME2 is mediated through its binding to estrogen receptors, primarily ERα and ERβ. This interaction initiates a signaling cascade leading to changes in gene transcription.[12][13] A cell-based functional assay is the ultimate confirmation of a batch's biological potency.

ER_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus ME2 4-ME2 ER ERα Dimer (Inactive, with HSPs) ME2->ER Binding & HSP Release HSP HSP90 ER->HSP Bound ER_Active Activated ERα Dimer ER->ER_Active Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) on DNA ER_Active->ERE Binds to DNA Transcription Gene Transcription (e.g., Proliferation Genes) ERE->Transcription Initiates

Caption: Simplified Estrogen Receptor (ERα) signaling pathway.

Protocol: MCF-7 Cell Proliferation Assay

This assay measures the estrogenic effect of 4-ME2 on the proliferation of the ER-positive human breast cancer cell line, MCF-7.[4]

  • Cell Culture:

    • Culture MCF-7 cells in standard growth medium.

    • Prior to the experiment (3-4 days), switch cells to a phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.

  • Assay Procedure:

    • Seed the hormone-deprived MCF-7 cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

    • Prepare serial dilutions of your 4-ME2 reference standard and the new batch in the assay medium. Include a vehicle control (e.g., 0.1% DMSO).

    • Remove the seeding medium and add the media containing the different concentrations of 4-ME2.

    • Incubate for 4-5 days.

    • Assess cell proliferation using a suitable method (e.g., CyQUANT™, CellTiter-Glo®, or manual cell counting).

  • Data Analysis:

    • Plot the proliferation data (e.g., fluorescence intensity) against the log of the 4-ME2 concentration.

    • Fit the data to a four-parameter logistic curve to determine the EC50 (the concentration that elicits 50% of the maximal response).

    • Acceptance Criteria: The EC50 value of the new batch should be within a predefined range (e.g., 0.8 to 1.25-fold) of the reference standard's EC50. The maximal effect (Emax) should also be comparable.

References
  • Novikov, O.O., Pisarev, D.I., & Kornienko, I.V. (2015). OPTIMIZATION OF METHODS OF STEROID DRUG QUALITY CONTROL ON THE EXAMPLE OF GLUCOCORTICOSTEROIDS. Research Results in Biomedicine, 1(4), 113-118. Link

  • Hashimoto, Y., et al. (2001). Measurement of estrogenic activity of chemicals for the development of new dental polymers. Toxicology in Vitro, 15(4-5), 421-425. Link

  • Veeprho. 4-Methyl Estradiol Enanthate Impurity. Link

  • Qian, X.D., & Abul-Hajj, Y.J. (1990). Synthesis and biological activity of this compound. The Journal of Steroid Biochemistry, 35(6), 745-747. Link

  • Veeprho. 4 Methyl Estradiol. Link

  • Lascombe, I., et al. (2000). Estrogenic activity assessment of environmental chemicals using in vitro assays: identification of two new estrogenic compounds. Environmental Health Perspectives, 108(7), 613-619. Link

  • European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Link

  • Pharmaffiliates. Estradiol-impurities. Link

  • Allmpus. ESTRADIOL IMPURITY 4. Link

  • Shah, V.P. (1992). Topical corticosteroids: quality control considerations. International Journal of Dermatology, 31 Suppl 1, 34-37. Link

  • Browne, P., et al. (2015). Screening Chemicals for Estrogen Receptor Bioactivity Using a Computational Model. Environmental Science & Technology, 49(14), 8804–8814. Link

  • Chen, C.Y., et al. (2002). Derivatization procedures for the detection of estrogenic chemicals by gas chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 16(17), 1735-1743. Link

  • El-Kashak, W., et al. (2021). Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs. Molecules, 26(11), 3362. Link

  • Nuti, E., et al. (2005). Steroidal affinity labels of the estrogen receptor alpha. 4. Electrophilic 11beta-aryl derivatives of estradiol. Journal of Medicinal Chemistry, 48(20), 6381-6393. Link

  • Blondeau, J.P., et al. (1991). Steroidal affinity labels of the estrogen receptor. 2. 17 alpha-[(Haloacetamido)alkyl]estradiols. Journal of Medicinal Chemistry, 34(2), 776-782. Link

  • García, J.L., et al. (2017). New Insights on Steroid Biotechnology. Frontiers in Microbiology, 8, 954. Link

  • National Pharmaceutical Regulatory Agency, Ministry of Health Malaysia. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Link

  • Anstead, G.M., et al. (1997). The estradiol pharmacophore: ligand structure-estrogen receptor binding affinity relationships and a model for the receptor binding site. Steroids, 62(3), 268-303. Link

  • Thigpen, J.E., et al. (2005). Meeting Report: Batch-to-Batch Variability in Estrogenic Activity in Commercial Animal Diets—Importance and Approaches for Laboratory Animal Research. Environmental Health Perspectives, 113(11), 1547-1552. Link

  • Anstead, G.M., et al. (1997). The estradiol pharmacophore: ligand structure-estrogen receptor binding affinity relationships and a model for the receptor binding site. Steroids, 62(3), 268-303. Link

  • World Health Organization. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Link

  • Socas-Rodríguez, B., et al. (2021). Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State. Molecules, 26(11), 3249. Link

  • World Health Organization. (1996). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Link

  • European Medicines Agency. (2011). Stability testing of existing active substances and related finished products. Link

  • CymitQuimica. 4-Methyl Estradiol. Link

  • Chien, Y.W., & Lambert, H.J. (1975). Effect of impurities on estradiol crystallization in a sustained-release implant. Journal of Pharmaceutical Sciences, 64(9), 1576-1579. Link

  • Mitrović, B., et al. (2024). Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction. Molecules, 29(13), 3045. Link

  • Wang, Z., et al. (2024). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. Analytical Methods, 16(21), 2959-2972. Link

  • Cuevas-Juárez, E., et al. (2023). Novel Synthetic Steroid Derivatives: Target Prediction and Biological Evaluation of Antiandrogenic Activity. International Journal of Molecular Sciences, 24(13), 11136. Link

  • Sartorius. (2019). Reducing Batch-to-Batch Variability of Botanical Drug Products. Link

  • Lee, S., & Barron, M.G. (2017). Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists. PLOS ONE, 12(1), e0169607. Link

  • Adams, W.P., et al. (2019). Batch-to-batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. Clinical Pharmacology & Therapeutics, 105(6), 1438-1444. Link

  • World Health Organization. (2016). GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. Link

  • Goh, W.W.B., et al. (2017). Why Batch Effects Matter in Omics Data, and How to Avoid Them. Trends in Biotechnology, 35(6), 498-507. Link

Sources

Best practices for long-term storage of 4-Methylestradiol.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Methylestradiol. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and successful application of this compound in your experiments. Here, we address common questions and troubleshooting scenarios encountered during the storage, handling, and use of this compound.

Section 1: Frequently Asked Questions - Storage & Handling Essentials

This section covers the most critical aspects of handling and storing this compound to maintain its stability and purity.

Q1: What is this compound and why is proper storage so critical?

This compound (4-ME2) is a synthetic estrogen and an analogue of estradiol, the primary female sex hormone.[1] Its molecular formula is C₁₉H₂₆O₂.[2] In research, it is often used to investigate the structure and function of estrogen receptors and to study the effects of estrogenic compounds.[1]

Proper storage is paramount because, like many steroid hormones, this compound can degrade over time due to improper temperature, exposure to light, humidity, or repeated freeze-thaw cycles.[3] Chemical degradation leads to a loss of compound potency and the formation of impurities, which can compromise the accuracy, reproducibility, and validity of your experimental results.[3] Ensuring the stability of your compound is the first step in a self-validating experimental system.

Q2: How should I store the solid (neat) form of this compound upon receipt?

To ensure multi-year stability, the solid form of this compound should be stored under controlled conditions immediately upon arrival.

  • Temperature: The most consistently recommended long-term storage temperature is -20°C .[4][5][6] Some suppliers note that storage at 2°C to 8°C is also acceptable for shorter periods.[7]

  • Atmosphere: Store in a tightly sealed, light-resistant container in a dry, well-ventilated area.[7][8][9] For maximum stability, storing under an inert gas like argon or nitrogen is recommended to prevent oxidation.[4][7]

  • Light and Moisture: Protect the compound from light and moisture, as these can accelerate degradation. Use amber vials or wrap containers in foil.

Adhering to these conditions preserves the integrity of the solid compound for years. For instance, similar estrogen compounds show stability for at least 4 years when stored at -20°C.[5][6][10][11]

Q3: What is the recommended solvent for preparing stock solutions?

This compound is soluble in several organic solvents. The choice of solvent depends on the requirements of your specific experimental model.

  • Primary Solvents: Dimethyl sulfoxide (DMSO) and ethanol are the most common and effective solvents for creating high-concentration stock solutions.[10][12] Methanol is also a suitable option.[4]

  • Aqueous Incompatibility: this compound is sparingly soluble in aqueous buffers.[10][12] Direct dissolution in buffers like PBS is not recommended. If an aqueous working solution is required, first dissolve the compound in a primary organic solvent (e.g., DMSO) and then perform a serial dilution into the aqueous buffer. Note that aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[11][12]

Q4: How should I store stock solutions for long-term use?

The stability of this compound in solution is significantly lower than in its solid form. Proper storage of stock solutions is crucial to prevent degradation and concentration changes due to solvent evaporation.

  • Aliquotting is Key: To avoid the detrimental effects of repeated freeze-thaw cycles, the stock solution should be dispensed into single-use aliquots upon preparation.[13] This ensures that the main stock remains undisturbed.

  • Storage Temperature: Store aliquots at -80°C for optimal long-term stability (up to 6 months).[13] Storage at -20°C is suitable for shorter periods (up to 1 month).[13]

  • Containers: Use tightly sealed vials designed for cryogenic storage (e.g., polypropylene tubes with O-rings) to prevent solvent evaporation and contamination.

Q5: What are the primary safety precautions when handling this compound?

This compound and its parent compounds are potent, biologically active molecules that require careful handling.

  • Hazard Classification: As an estrogenic compound, it should be treated as a hazardous substance.[12] The parent compound, estradiol, is a suspected carcinogen and may damage fertility or the unborn child.[14][15][16]

  • Engineering Controls: All handling of the solid powder and preparation of stock solutions should be performed in a certified chemical fume hood to avoid inhalation.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7][8][9]

  • Waste Disposal: Dispose of all waste materials (unused compound, empty vials, contaminated PPE) in accordance with your institution's hazardous chemical waste procedures.[7][15]

Section 2: Troubleshooting Guides

This section provides a logical framework for diagnosing issues that may arise during your experiments.

Q6: My experimental results are inconsistent. Could my this compound be the problem?

Inconsistent or non-reproducible results are often traced back to reagent integrity. Use the following decision tree to troubleshoot if your this compound stock is the source of the problem.

G start Start: Inconsistent Experimental Results check_storage Review Storage History: - Was solid stored at -20°C? - Was stock aliquoted? - Stock stored at -20°C or -80°C? - How many freeze-thaw cycles? start->check_storage check_prep Review Solution Prep: - Correct solvent used? - Was compound fully dissolved? - Final DMSO/EtOH conc. in assay <0.5%? check_storage->check_prep Yes storage_bad Potential Degradation Due to Improper Storage. check_storage->storage_bad No test_compound Perform Quality Control Check: - Check for precipitation in aliquot. - Run analytical test (HPLC/LC-MS). - Compare to a new, freshly prepared stock. check_prep->test_compound Yes prep_bad Potential Issue with Solubility or Solvent Effects. check_prep->prep_bad No qc_fail Compound Degraded. Discard old stock. test_compound->qc_fail Fails qc_pass Compound is Likely Stable. Troubleshoot other experimental parameters (cells, reagents, etc.). test_compound->qc_pass Passes

Caption: Troubleshooting workflow for inconsistent results.

Q7: I see visible crystals or precipitation in my frozen stock solution after thawing. What should I do?

Precipitation upon thawing indicates that the compound may have fallen out of solution, a common issue if the storage concentration exceeds its solubility at lower temperatures.

  • Warm Gently: Warm the vial to room temperature or briefly in a 37°C water bath.

  • Vortex Thoroughly: Vortex the solution vigorously to attempt to redissolve the precipitate.

  • Visual Inspection: Visually confirm that all precipitate has dissolved before using.

  • Consider Dilution: If precipitation is a recurring issue, your stock concentration may be too high for the chosen solvent and storage temperature. Consider preparing a new stock at a slightly lower concentration. Do not proceed with your experiment if the precipitate does not fully redissolve, as the actual concentration of your solution will be unknown.

Q8: How can I perform a quick check on the integrity of my stored this compound?

If you suspect degradation, the most definitive way to assess purity is through analytical chemistry.

  • High-Performance Liquid Chromatography (HPLC): An HPLC analysis is a standard method to check for purity.[16] A stability-indicating method would show a single, sharp peak for the pure compound at the expected retention time. The appearance of new peaks or a reduction in the area of the primary peak suggests degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For a more detailed analysis, LC-MS can confirm the identity of the primary peak by its mass-to-charge ratio and can help in identifying the mass of any degradation products.

  • Practical Check: As a simpler first step, prepare a fresh stock solution from your solid compound and run a single, critical experiment comparing the results of the old stock versus the new stock. If the new stock provides the expected results while the old one does not, it strongly suggests the old stock has degraded.

Section 3: Protocols & Data

This section provides detailed, actionable protocols and summary data tables for easy reference.

Protocol 1: Step-by-Step Reconstitution and Aliquoting

This protocol describes how to properly prepare a 10 mM stock solution in DMSO.

  • Pre-Weigh Compound: Let the vial of solid this compound (MW: 286.41 g/mol ) equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.

  • Calculate Solvent Volume: To make a 10 mM stock from 1 mg of solid:

    • Volume (L) = Moles / Molarity

    • Moles = 0.001 g / 286.41 g/mol = 3.49 µmol

    • Volume (L) = 3.49 x 10⁻⁶ mol / 0.010 mol/L = 3.49 x 10⁻⁴ L = 349 µL

  • Dissolution: In a chemical fume hood, add the calculated volume (e.g., 349 µL) of high-purity, anhydrous DMSO to the vial.

  • Ensure Complete Solubilization: Cap the vial tightly and vortex thoroughly for 1-2 minutes. Visually inspect the solution against a light source to ensure no solid particles remain. Gentle warming (to 37°C) can aid dissolution if needed.

  • Aliquot for Storage: Using a calibrated pipette, dispense the stock solution into single-use, cryo-safe vials (e.g., 10 µL aliquots).

  • Storage: Label the aliquots clearly with the compound name, concentration, and date. Immediately place them in a labeled box for storage at -80°C.

Table 1: Recommended Long-Term Storage Conditions
FormTemperatureDurationContainerKey Considerations
Solid (Neat) -20°C≥ 4 years[5][6]Tightly sealed, amber glass vialProtect from light and moisture. Store in a desiccator if possible.
Stock Solution (DMSO/Ethanol) -80°C~6 months[13]Cryogenic vials with O-ringsMust be aliquoted to avoid freeze-thaw cycles.
Stock Solution (DMSO/Ethanol) -20°C~1 month[13]Cryogenic vials with O-ringsSuitable for short-term/working stocks. Avoid repeated freeze-thaw.
Aqueous Working Solution 2-8°C< 24 hours[12]Sterile tubePrepare fresh before each experiment. Not for storage.
Table 2: Solvent Suitability
SolventUse CaseNotes
DMSO High-concentration stock solutionsHygroscopic; use anhydrous grade and store properly. Final concentration in cell-based assays should be <0.5%.[13]
Ethanol (100%) High-concentration stock solutionsCan be more compatible with certain biological assays than DMSO. Volatile; ensure containers are tightly sealed.
Methanol Stock solutionsSuitable alternative to Ethanol. Volatile.
Aqueous Buffers (e.g., PBS) Final working dilutions onlyCompound is sparingly soluble. Prepare by diluting from a concentrated organic stock. Unstable.[10][12]

References

  • Sigma-Aldrich.
  • Sigma-Aldrich. Safety Data Sheet (Estradiol). (Provided via Google Search)
  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • Letco Medical. (2022, October 12). Safety Data Sheet (Estradiol). [Link]

  • MaestroGen Inc. Material Safety Data Sheet (MSDS). [Link]

  • Pfizer. Material Safety Data Sheet (Estradiol Tablets). (Provided via Google Search)
  • Allmpus. This compound CYPIONATE (USP) Product Information. [Link]

  • Kozik, V., et al. (2008). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]

  • Sigma-Aldrich. Safety Data Sheet (Estradiol). (Provided via Google Search)
  • Khan, M. (2016). Drug stability: How storage conditions affect their performance. Texas A&M University Vital Record. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. (Provided via Google Search)
  • Wätzig, H., et al. (2018). Enhanced Skin Permeation of Estradiol by Dimethyl Sulfoxide Containing Transdermal Patches. Pharmaceutics, 10(4), 227. [Link]

  • Cui, X., et al. (2014). Current strategies for quantification of estrogens in clinical research. Journal of Steroids and Hormonal Science, 5(2), 143. [Link]

  • ResearchGate. (2018). Enhanced Skin Permeation of Estradiol by Dimethyl Sulfoxide Containing Transdermal Patches. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66437, this compound. [Link]

  • Cheng, X., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999-1006. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5757, Estradiol. [Link]

  • Demeditec Diagnostics GmbH. (2018). Safety Data Sheet Information. [Link]

  • Cambridge Bioscience. 4-Hydroxyestradiol - Cayman Chemical. [Link]

  • Weisz, J., et al. (1990). Synthesis and biological activity of this compound. The Journal of Steroid Biochemistry, 35(6), 745-747. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Orthogonal Validation of Synthesized 4-Methylestradiol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, field-proven strategy for the validation of newly synthesized 4-Methylestradiol. We will move beyond simple, single-technique analyses to construct a robust, self-validating system using an orthogonal approach. This means employing multiple, independent analytical methods where each technique interrogates a different physicochemical property of the molecule. This multi-faceted characterization provides a powerful and trustworthy confirmation of the compound's identity and a reliable quantification of its purity, ensuring that your research is built on a foundation of chemical certainty.

The Orthogonal Validation Workflow: A Multi-Pronged Approach

The core principle of robust API validation is that no single analytical technique is sufficient.[6] A compound that appears pure by chromatography may harbor an isomeric impurity of the same mass, while a correct mass signal doesn't confirm the precise atomic arrangement. By integrating data from chromatography, mass spectrometry, and spectroscopic techniques, we create a comprehensive profile that leaves little room for ambiguity.

G cluster_0 Synthesized this compound Batch cluster_1 Analytical Interrogation cluster_2 Validation Outcome start Batch Sample HPLC HPLC-UV (Purity & Quantification) start->HPLC LCMS LC-MS (Molecular Weight) start->LCMS NMR NMR Spectroscopy (Structural Elucidation) start->NMR FTIR FTIR Spectroscopy (Functional Groups) start->FTIR Purity Purity Assay (%) HPLC->Purity Impurity Impurity Profile HPLC->Impurity Identity Identity Confirmed LCMS->Identity NMR->Identity FTIR->Identity Decision Batch Release Decision Identity->Decision Purity->Decision Impurity->Decision

Caption: Orthogonal workflow for API validation.

Chromatographic Purity: The Foundation of Quantification

Causality Behind the Choice: High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for synthetic APIs.[7][8][9] Its primary strength lies in its ability to separate the target compound from process-related impurities (e.g., unreacted starting materials, intermediates) and degradation products, which are often structurally very similar to the final molecule.[10] By comparing the retention time of our synthesized product to a Certified Reference Standard (CRS), we gain initial evidence of identity. The relative peak area of the main component provides a direct measure of its purity.

Experimental Protocol: Reversed-Phase HPLC-UV
  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: Ultrapure Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: Start at 50% B, linearly increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound and a CRS of this compound in methanol to a final concentration of 0.5 mg/mL.

  • Injection Volume: 10 µL.

Comparative Data Analysis
Sample IDMain Peak Retention Time (min)Purity by Area %Impurity Peaks Detected
This compound CRS 15.2>99.8%None significant
Synthesized Batch A (Crude) 15.292.5%Peak at 12.8 min (3.5%), Peak at 16.1 min (4.0%)
Synthesized Batch A (Purified) 15.299.7%Peak at 16.1 min (0.2%), Other trace impurities (<0.1%)

Interpretation: The purified synthesized batch shows a retention time identical to the CRS, providing strong evidence of its identity. The purity has increased from 92.5% in the crude product to 99.7% after purification, meeting a typical specification for high-purity compounds. The impurity profile indicates the successful removal of the early-eluting impurity at 12.8 minutes, with only a minor, closely-related impurity remaining at 16.1 minutes.

Molecular Identity Confirmation: Mass Spectrometry

Causality Behind the Choice: While HPLC provides a purity value, it does not confirm the molecular weight of the analyte. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for this purpose.[11][12] By ionizing the molecule and measuring its mass-to-charge ratio (m/z), we can unequivocally confirm that the main peak in our chromatogram corresponds to the molecular formula of this compound. High-resolution mass spectrometry (HRMS) can further provide an exact mass measurement, allowing for the determination of the elemental composition, which is a powerful tool for identifying unknown impurities.[13]

Experimental Protocol: LC-MS
  • LC System: Couple the HPLC system described above directly to the mass spectrometer.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or high-resolution analyzer (e.g., TOF, Orbitrap).

  • Ionization Mode: ESI Negative Ion Mode. Estradiol and its derivatives readily deprotonate at the phenolic hydroxyl group.

  • Mass Range: Scan from m/z 100 to 500.

  • Data Analysis: Extract the mass spectrum for the main chromatographic peak and any significant impurity peaks.

Comparative Data Analysis
CompoundMolecular FormulaExpected [M-H]⁻ (Monoisotopic Mass)Observed [M-H]⁻ (Synthesized Batch A)
This compound C₁₉H₂₆O₂285.1860285.1858
Estradiol (Potential Impurity) C₁₈H₂₄O₂271.1703Not Detected
Impurity at 16.1 min C₁₉H₂₄O₂ (?)283.1703 (?)283.1701

Interpretation: The observed mass for the main peak (285.1858) is in excellent agreement with the expected mass of deprotonated this compound, confirming its identity.[14][15] The impurity at 16.1 minutes has a mass that is 2 Da lower, suggesting an additional degree of unsaturation (e.g., an extra double bond), which could be a potential degradation or by-product from the synthesis.

Unambiguous Structure Elucidation: NMR Spectroscopy

Causality Behind the Choice: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining the precise chemical structure of an organic molecule.[16] It provides information on the connectivity of atoms within the molecule by probing the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. For a steroid, NMR is essential to confirm the core structure, the position of substituents (like the methyl group at C4), and the stereochemistry.[17][18] A clean spectrum that matches reference data, with no significant unassigned signals, is the ultimate proof of both identity and purity.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~5-10 mg of the purified synthesized sample in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

  • Experiments: Acquire standard ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to aid in assignment.

  • Data Analysis: Process the spectra and compare the chemical shifts (δ) and coupling patterns of the synthesized material to established data for estradiol derivatives.

Key Signal Interpretation for this compound (¹H NMR)
Proton EnvironmentExpected Chemical Shift Range (δ, ppm)Observation in Synthesized Batch AInterpretation
Aromatic Protons (H-1, H-2) 6.5 - 7.0Signals consistent with a 1,2,4-trisubstituted aromatic ring are present.Confirms A-ring substitution pattern.
Phenolic OH 4.5 - 5.5 (broad)Broad singlet observed, disappears on D₂O exchange.Confirms presence of phenolic hydroxyl group.
C4-Methyl Group 2.1 - 2.3Sharp singlet integrating to 3 protons.Confirms presence and location of the key methyl group.
C18-Methyl Group 0.7 - 0.9Sharp singlet integrating to 3 protons.Confirms the steroid backbone C18 angular methyl group.

Interpretation: The ¹H NMR spectrum of the purified batch aligns perfectly with the expected structure of this compound. The presence of the C4-methyl singlet and the specific pattern of the aromatic protons are definitive proof of identity, distinguishing it from estradiol and other isomers. The absence of other significant signals corroborates the high purity determined by HPLC.

Functional Group Fingerprinting: FTIR Spectroscopy

Causality Behind the Choice: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and cost-effective technique that provides confirmation of the functional groups present in a molecule.[19] While not as structurally detailed as NMR, it serves as an excellent identity check, creating a unique "fingerprint" for the compound. It can quickly confirm the presence of the hydroxyl (O-H) groups and the aromatic ring that are characteristic of this compound.

Experimental Protocol: ATR-FTIR
  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the purified solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Comparative Data Analysis
Functional GroupCharacteristic Absorption (cm⁻¹)Observed in Synthesized Batch A
O-H Stretch (Alcohol & Phenol) 3200 - 3500 (broad)Strong, broad band at ~3350 cm⁻¹
C-H Stretch (Aliphatic) 2850 - 3000Multiple sharp bands observed
C=C Stretch (Aromatic) 1580 - 1610Sharp bands at ~1605 and 1585 cm⁻¹
C-O Stretch (Alcohol & Phenol) 1000 - 1250Strong bands observed in this region

Interpretation: The FTIR spectrum confirms the presence of all key functional groups expected for this compound.[20][21] This data complements the other techniques, providing a final layer of identity confirmation.

Final Validation Decision Workflow

The culmination of this orthogonal analysis is a clear, data-driven decision on the quality of the synthesized batch.

G Start Start: Purified Batch Analysis Check1 HPLC: Retention Time matches CRS? Start->Check1 Check2 HPLC: Purity > 99.5%? Check1->Check2 Yes Fail FAIL: Further Purification / Re-synthesis Check1->Fail No Check3 LC-MS: Correct [M-H]⁻ observed? Check2->Check3 Yes Check2->Fail No Check4 NMR: Spectrum matches structure? No significant unknown signals? Check3->Check4 Yes Check3->Fail No Pass PASS: Release Batch for Use Check4->Pass Yes Check4->Fail No

Caption: Decision workflow for batch release.

Conclusion

Validating a synthesized API like this compound is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. By following this orthogonal approach, researchers and drug developers can establish an unambiguous and comprehensive profile of their compound. This guide demonstrates that through the logical application of HPLC, LC-MS, NMR, and FTIR, one can confidently confirm the identity, establish the purity, and characterize the impurity profile of synthesized this compound, thereby ensuring the integrity and success of subsequent scientific investigations.

References

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A Comparative Analysis of 4-Methylestradiol and 17β-estradiol Efficacy: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of endocrine research and drug development, a nuanced understanding of estrogenic compounds is paramount. This guide provides a detailed comparative study of 4-Methylestradiol and the endogenous estrogen, 17β-estradiol. We will delve into their binding affinities, cellular proliferative effects, and in vivo uterotrophic activity, supported by established experimental protocols. This document is intended for researchers, scientists, and professionals in drug development seeking to objectively evaluate the performance of these two estrogenic molecules.

Introduction to the Molecules

17β-estradiol (E2) is the most potent and predominant circulating estrogen in premenopausal women, playing a crucial role in the development of female secondary sexual characteristics and the regulation of the menstrual cycle.[1][2] Its effects are mediated through binding to estrogen receptors (ERs), primarily ERα and ERβ, which act as ligand-activated transcription factors.[3]

This compound (4-ME2) is a synthetic derivative of estradiol, characterized by a methyl group at the C4 position of the steroid's A-ring.[4][5] This structural modification influences its interaction with estrogen receptors and subsequent biological activity. The synthesis of this compound can be achieved through the reductive aromatization of 4-methyl-1,4-androstadiene-3-one-17β-ol.[4]

Comparative Efficacy: A Data-Driven Analysis

The relative efficacy of this compound and 17β-estradiol has been evaluated across several key parameters of estrogenic activity. The following tables summarize the available quantitative data.

Table 1: Physicochemical Properties
PropertyThis compound17β-estradiol
Molecular Formula C₁₉H₂₆O₂C₁₈H₂₄O₂
Molecular Weight 286.4 g/mol [5]272.38 g/mol
IUPAC Name (8R,9S,13S,14S,17S)-4,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol[5](17β)-estra-1,3,5(10)-triene-3,17-diol
Table 2: Comparative Biological Activity
AssayThis compound17β-estradiolReference
Relative Binding Affinity (RBA) to Estrogen Receptor 10% (at 0°C), 25% (at 25°C)100%[4]
Uterotrophic Activity Considerably weaker than estronePotent[4]
Anti-uterotrophic Activity None observedNot Applicable[4]

Note: The weaker uterotrophic activity of this compound compared to estrone implies an even weaker activity relative to the more potent 17β-estradiol.

Mechanistic Insights: Estrogen Receptor Signaling

The biological effects of both this compound and 17β-estradiol are primarily mediated through the estrogen receptor signaling pathway. Upon entering the cell, these ligands bind to estrogen receptors located in the cytoplasm or nucleus. This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[6][7] This genomic pathway is responsible for the long-term effects of estrogens. Additionally, estrogens can elicit rapid, non-genomic effects through membrane-associated estrogen receptors, activating various intracellular signaling cascades.[6][8]

EstrogenSignaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) HSP HSP90 ER_dimer ER Dimer ER->ER_dimer Dimerization E Estrogen (4-ME2 or 17β-E2) E->ER ERE Estrogen Response Element (ERE) Gene Target Gene ERE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response (e.g., Proliferation) Protein->Response ER_dimer->ERE Binding E_outside Estrogen E_outside->E Diffusion

Caption: Classical Genomic Estrogen Signaling Pathway.

Experimental Protocols for Efficacy Determination

To ensure the reproducibility and validity of comparative efficacy studies, standardized protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [³H]-17β-estradiol.

Workflow Diagram:

BindingAssay prep Prepare Rat Uterine Cytosol (ER Source) incubation Incubate Cytosol, [3H]-E2, and Competitor prep->incubation radioligand Prepare [3H]-17β-estradiol radioligand->incubation competitor Prepare Serial Dilutions of 4-ME2 and 17β-estradiol competitor->incubation separation Separate Bound and Free Radioligand (e.g., Hydroxylapatite) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: IC50 and RBA Calculation quantification->analysis

Caption: Workflow for Estrogen Receptor Competitive Binding Assay.

Step-by-Step Methodology: [9]

  • Preparation of Rat Uterine Cytosol:

    • Uteri are obtained from ovariectomized Sprague-Dawley rats.

    • The tissue is homogenized in a cold buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).

    • The homogenate is centrifuged to obtain the cytosol fraction containing the estrogen receptors.

  • Assay Setup:

    • In assay tubes, a constant amount of uterine cytosol (providing 50-100 µg of protein) and a single concentration of [³H]-17β-estradiol (e.g., 0.5-1.0 nM) are added.

    • Increasing concentrations of the unlabeled competitor (this compound or 17β-estradiol) are added to the tubes. A wide concentration range is used to generate a complete competition curve.

  • Incubation:

    • The mixture is incubated to allow the binding to reach equilibrium (e.g., overnight at 4°C).

  • Separation of Bound and Free Ligand:

    • A hydroxylapatite (HAP) slurry is added to each tube to bind the receptor-ligand complexes.

    • The HAP is washed to remove the unbound radioligand.

  • Quantification and Analysis:

    • The radioactivity of the bound [³H]-17β-estradiol is measured using a liquid scintillation counter.

    • The data are plotted as the percentage of [³H]-17β-estradiol bound versus the log concentration of the competitor.

    • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined for each compound.

    • The Relative Binding Affinity (RBA) is calculated as: (IC50 of 17β-estradiol / IC50 of this compound) x 100.

E-SCREEN (Estrogen-Sensitive Proliferation) Assay

This in vitro assay utilizes the estrogen-responsive human breast cancer cell line, MCF-7, to assess the proliferative potential of a compound.[2][10]

Workflow Diagram:

ESCREEN culture Culture MCF-7 Cells in Estrogen-Depleted Medium seeding Seed Cells in 96-well Plates culture->seeding treatment Treat with Serial Dilutions of 4-ME2 and 17β-estradiol seeding->treatment incubation Incubate for 6-7 Days treatment->incubation quantification Quantify Cell Proliferation (e.g., MTT or SRB Assay) incubation->quantification analysis Data Analysis: Dose-Response Curves quantification->analysis

Caption: Workflow for the E-SCREEN Assay.

Step-by-Step Methodology: [11][12]

  • Cell Culture and Hormone Deprivation:

    • MCF-7 cells are cultured in a phenol red-free medium supplemented with charcoal-dextran stripped fetal bovine serum to remove endogenous estrogens.

    • Cells are maintained in this hormone-depleted medium for at least 72 hours prior to the assay.

  • Cell Seeding:

    • Cells are seeded at a low density (e.g., 2 x 10³ cells/well) in 96-well plates.

  • Treatment:

    • The following day, the medium is replaced with fresh hormone-free medium containing serial dilutions of this compound or 17β-estradiol. A vehicle control (e.g., ethanol) and a positive control (a known concentration of 17β-estradiol) are included.

  • Incubation:

    • The plates are incubated for 6 to 7 days to allow for cell proliferation.

  • Quantification of Cell Proliferation:

    • Cell viability is assessed using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. The absorbance is read using a microplate reader.

  • Data Analysis:

    • The absorbance values are plotted against the log concentration of the test compound to generate dose-response curves.

    • The proliferative effect of this compound is compared to that of 17β-estradiol.

Rodent Uterotrophic Bioassay

This in vivo assay is a short-term screening test for estrogenic properties based on the increase in uterine weight in immature or ovariectomized female rodents.[13][14]

Workflow Diagram:

Uterotrophic animal_prep Use Immature or Ovariectomized Female Rodents dosing Administer 4-ME2 and 17β-estradiol (e.g., daily for 3 days) animal_prep->dosing necropsy Necropsy on Day 4 dosing->necropsy uterus_excision Excise and Weigh Uterus necropsy->uterus_excision analysis Compare Uterine Weights to Vehicle Control Group uterus_excision->analysis

Caption: Workflow for the Rodent Uterotrophic Bioassay.

Step-by-Step Methodology (based on OECD Test Guideline 440): [13][14]

  • Animal Model:

    • Immature (e.g., 21-22 day old) or adult ovariectomized female rats or mice are used. Ovariectomy removes the endogenous source of estrogens.

  • Dosing:

    • The animals are randomly assigned to groups and administered the test compounds (this compound and 17β-estradiol) and a vehicle control daily for three consecutive days. Administration can be via oral gavage or subcutaneous injection.

  • Necropsy and Uterine Weight Measurement:

    • On the fourth day, the animals are euthanized, and their uteri are carefully excised and trimmed of any adhering fat and mesentery.

    • The wet weight of the uterus is recorded.

  • Data Analysis:

    • The mean uterine weight for each treatment group is calculated and compared to the vehicle control group.

    • A statistically significant increase in uterine weight indicates estrogenic activity. The potency of this compound is compared to that of 17β-estradiol.

Conclusion and Future Directions

The available data consistently indicate that this compound is a less potent estrogenic agent compared to 17β-estradiol. Its relative binding affinity for the estrogen receptor is significantly lower, and its in vivo uterotrophic activity is considerably weaker. While direct comparative data on cell proliferation is not extensively published, the lower receptor affinity and in vivo potency strongly suggest a reduced proliferative effect in assays such as the E-SCREEN.

The methodologies outlined in this guide provide a robust framework for the direct and comparative evaluation of these and other estrogenic compounds. For drug development professionals, the lower potency of this compound may be of interest for applications requiring a more attenuated estrogenic response. Further research could explore the potential for this compound to act as a partial agonist or antagonist under specific conditions, and a more detailed characterization of its pharmacokinetic and pharmacodynamic properties would be beneficial.

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A Comparative Analysis of the Biological Effects of 4-Methylestradiol and 4-Hydroxyestradiol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the biological effects of two estradiol derivatives: 4-Methylestradiol (4-MeE2) and 4-hydroxyestradiol (4-OHE2). While both are structurally related to the primary female sex hormone, 17β-estradiol (E2), their distinct metabolic origins and biochemical properties confer vastly different physiological and pathological consequences. This document is intended for researchers, scientists, and drug development professionals engaged in endocrinology, oncology, and toxicology.

Introduction: A Tale of Two Metabolites

Estrogen metabolism is a complex network of pathways that can lead to the formation of various derivatives with diverse biological activities. Among these, 4-hydroxyestradiol (4-OHE2), a catechol estrogen, has garnered significant scientific attention due to its potent carcinogenic properties. In contrast, this compound (4-MeE2), a synthetic derivative, has been studied to a much lesser extent, primarily in the context of its estrogenic activity. Understanding the fundamental differences between these two molecules is crucial for elucidating the mechanisms of hormone-driven cancers and for the development of safer hormonal therapies.

Metabolic Pathways: Divergent Origins

The metabolic pathways of estradiol are critical determinants of its ultimate biological effects. The formation of 4-hydroxyestradiol is a key step in a pathway linked to carcinogenesis, while this compound is a synthetic compound not formed through natural estradiol metabolism.

4-Hydroxyestradiol: This catechol estrogen is formed from estradiol through the action of cytochrome P450 enzymes, particularly CYP1B1, which is expressed in extrahepatic tissues like the mammary glands.[1][2] 4-OHE2 can be further metabolized via two competing pathways: detoxification through methylation by catechol-O-methyltransferase (COMT) to the less reactive 4-methoxyestradiol (4-MeOE2), or oxidation to highly reactive estrogen-3,4-quinones.[1][3]

This compound: As a synthetic compound, 4-MeE2 is not a natural metabolite of estradiol. Its synthesis has been described through the reductive aromatization of 4-methyl-1,4-androstadiene-3-one-17 beta-ol.[4] Information on its metabolic fate in vivo is limited.

Estradiol_Metabolism cluster_4OHE2 4-Hydroxylation Pathway cluster_4MeE2 Synthetic Origin Estradiol 17β-Estradiol (E2) 4_OHE2 4-Hydroxyestradiol (4-OHE2) Estradiol->4_OHE2 CYP1B1 Estrogen_Quinones Estrogen-3,4-quinones 4_OHE2->Estrogen_Quinones Oxidation ROS Reactive Oxygen Species (ROS) 4_OHE2->ROS Redox Cycling 4_MeOE2 4-Methoxyestradiol (4-MeOE2) (Detoxification) 4_OHE2->4_MeOE2 COMT DNA_Adducts Depurinating DNA Adducts Estrogen_Quinones->DNA_Adducts Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis ROS->Carcinogenesis Precursor 4-methyl-1,4-androstadiene- 3-one-17 beta-ol 4_MeE2 This compound (4-MeE2) Precursor->4_MeE2 Reductive Aromatization ER_Binding_Assay cluster_prep Preparation Receptor_Prep Prepare Estrogen Receptor Source Incubation Incubate Receptor, [³H]-Estradiol, and Test Compound Receptor_Prep->Incubation Ligand_Prep Prepare Radiolabeled and Test Compounds Ligand_Prep->Incubation Separation Separate Bound and Free Ligand (HAP/Charcoal) Incubation->Separation Quantification Quantify Bound Radioactivity (Scintillation Counting) Separation->Quantification Analysis Calculate IC50 and Relative Binding Affinity Quantification->Analysis

Figure 2: Workflow for a competitive estrogen receptor binding assay.
E-SCREEN (Estrogen-Stimulated Cell Proliferation) Assay

This assay measures the proliferative effect of a test compound on an estrogen-dependent cell line, such as MCF-7 human breast cancer cells. [5] Principle: MCF-7 cells express estrogen receptors and their proliferation is stimulated by estrogens. The assay quantifies the increase in cell number after exposure to a test compound and compares it to the proliferation induced by a standard estrogen, like 17β-estradiol. [6] Step-by-Step Methodology:

  • Cell Culture: Culture MCF-7 cells in a phenol red-free medium supplemented with charcoal-dextran-stripped fetal bovine serum to remove endogenous estrogens. [5]2. Cell Seeding: Seed the cells at a low density in 96-well plates and allow them to attach.

  • Treatment: Expose the cells to a range of concentrations of the test compound (4-MeE2 or 4-OHE2), a positive control (estradiol), and a negative control (vehicle). [5]4. Incubation: Incubate the plates for a defined period (typically 6 days) to allow for cell proliferation.

  • Quantification of Cell Proliferation: At the end of the incubation period, quantify the cell number using a suitable method, such as the sulforhodamine B (SRB) assay or by direct cell counting.

  • Data Analysis: Plot the cell number against the concentration of the test compound. The proliferative effect (PE) is calculated relative to the maximum effect of estradiol. The relative proliferative potency (RPP) can be determined by comparing the EC50 values (the concentration that produces 50% of the maximal proliferative effect).

DNA Adduct Formation Assay

This assay is used to detect the formation of covalent adducts between a chemical and DNA, a hallmark of genotoxicity.

Principle: For estrogen metabolites, this often involves treating cells with the compound, isolating the DNA, and then using sensitive analytical techniques like ³²P-postlabeling or liquid chromatography-mass spectrometry (LC-MS) to detect and quantify the specific DNA adducts formed. [7][8] Step-by-Step Methodology (Conceptual Outline):

  • Cell Treatment: Treat a suitable cell line (e.g., MCF-10F human breast epithelial cells) with the test compound (4-OHE2). [8]2. DNA Isolation: After treatment, harvest the cells and isolate the genomic DNA using standard protocols.

  • DNA Hydrolysis: Enzymatically digest the DNA to individual deoxynucleosides.

  • Adduct Enrichment (for ³²P-postlabeling): Enrich the adducted nucleotides from the normal nucleotides.

  • Labeling and Separation: Label the adducted nucleotides with ³²P-ATP and separate them using thin-layer chromatography (TLC).

  • Detection and Quantification: Visualize the adducts by autoradiography and quantify the radioactivity to determine the level of DNA adduct formation. Alternatively, for LC-MS based methods, the hydrolyzed DNA is directly analyzed to identify and quantify specific adducts. [9]

Conclusion

The comparison between this compound and 4-hydroxyestradiol highlights the critical importance of understanding the metabolic fate and specific biological activities of estrogen derivatives. 4-Hydroxyestradiol stands out as a potent endogenous carcinogen, with its genotoxicity mediated through the formation of DNA adducts and the generation of reactive oxygen species. In stark contrast, the available evidence for this compound suggests it is a weaker estrogen agonist with no currently reported genotoxic or carcinogenic properties, though the data remains limited.

For researchers in drug development, this comparison underscores the necessity of thorough toxicological profiling of any new steroidal compounds. The experimental protocols outlined in this guide provide a framework for the in vitro assessment of estrogenicity and genotoxicity, crucial steps in evaluating the safety and potential therapeutic utility of novel estrogenic molecules. Further research into the biological effects of this compound is warranted to fill the existing knowledge gaps and to fully understand its pharmacological profile.

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  • U.S. Environmental Protection Agency. (2009). Estrogen Receptor Binding Assay Using Rat Uterine Cytosol (ER-RUC). [Link]

  • Rupa Health. (n.d.). 4-Methoxyestradiol. [Link]

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  • Katzenellenbogen, J. A., Carlson, K. E., Heiman, D. F., & Goswami, R. (1995). Synthesis and biological evaluation of 4-(hydroxyalkyl)estradiols and related compounds. Journal of Medicinal Chemistry, 38(22), 4347–4359. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Roy, D., & Narayan, S. (2004). Specific binding of 4-hydroxyestradiol to mouse uterine protein: evidence of a physiological role for 4-hydroxyestradiol in the uterus. Journal of Endocrinology, 180(2), 245–255. [Link]

  • Pharmatest Services. (n.d.). In vitro assay, estrogenic activity. [Link]

  • Balázs, M., & Krifaton, C. (2015). In Vitro Assay Systems for the Assessment of Oestrogenicity. In Dental Materials and Their Clinical Applications (pp. 29-41). Springer, Berlin, Heidelberg. [Link]

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  • Fang, H., Tong, W., Perkins, R., Soto, A. M., Prechtl, N. V., & Sheehan, D. M. (2000). Quantitative comparisons of in vitro assays for estrogenic activities. Environmental Health Perspectives, 108(8), 723–729. [Link]

  • Fender, E., et al. (2021). Screening for Phytoestrogens using a Cell-based Estrogen Receptor β Reporter Assay. Journal of Visualized Experiments. [Link]

  • JoVE. (2025). Estrogen Receptor-Reporter Activity Assay to Screen Phytoestrogen Estrogenic Activity. [Link]

  • Determining the Relative Binding Efficacy of Selective Estrogen Receptor Modulators. (n.d.). [Link]

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  • Schoonen, W. G., van der Doelen, M. A., de Vries, E. J., & van der Laan, J. W. (2002). Genotoxicity of hormonal steroids. Mutation Research, 512(2-3), 107–126. [Link]

  • Hayashi, N., Hasegawa, K., Komine, A., & Igarashi, T. (1996). [Mechanisms of estrogen-induced carcinogenesis--detection of DNA adducts in cultured mammalian cells by 32P-postlabeling]. Gan to Kagaku Ryoho. Cancer & Chemotherapy, 23 Suppl 1, 46–52. [Link]

  • Beresneva, O. S., Tsyrlina, E. V., Poroshina, T. E., Berstein, L. M., & Spivak, I. M. (2018). Sensitivity to 4-hydroxyestradiol and DNA repair efficiency in peripheral blood lymphocytes of endometrial cancer patients. Experimental Oncology, 40(1), 49–53. [Link]

  • Soto, A. M., et al. (1995). The E-SCREEN Assay as a Tool to Identify Estrogens: an Update on Estrogenic Environmental Pollutants. ResearchGate. [Link]

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  • Schoonen, W. G. E. J., et al. (2002). Genotoxicity of hormonal steroids. Mutation Research/Reviews in Mutation Research, 512(2-3), 107-126. [Link]

  • Liu, X., et al. (2012). Estrogen metabolism and formation of estrogen-DNA adducts in estradiol-treated MCF-10F cells. The effects of 2,3,7,8-tetrachlorodibenzo-p-dioxin induction and catechol-O-methyltransferase inhibition. The Journal of Steroid Biochemistry and Molecular Biology, 131(1-2), 62-69. [Link]

  • Cavalieri, E. L., & Rogan, E. G. (2014). Depurinating estrogen–DNA adducts in the etiology and prevention of breast and other human cancers. Molecular Aspects of Medicine, 36, 1-7. [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity of 4-Methylestradiol in Estrogen Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the potential cross-reactivity of 4-Methylestradiol (4-ME2) in common estrogen immunoassays. It is intended for researchers, scientists, and drug development professionals who rely on accurate estrogen quantification. We will explore the structural basis for this cross-reactivity, provide detailed protocols for its assessment, and discuss the implications for experimental data.

Introduction: The Critical Need for Specificity in Estrogen Measurement

Estrogens, particularly 17β-estradiol (E2), are steroid hormones crucial to a vast array of physiological processes.[1] Their accurate measurement is a cornerstone of endocrinology research, clinical diagnostics, and the development of therapeutic drugs.[1] Immunoassays are widely used for this purpose due to their sensitivity and high-throughput capabilities.[2]

Structural Basis for Cross-Reactivity: 17β-Estradiol vs. This compound

The likelihood of an antibody cross-reacting with a non-target molecule is fundamentally linked to structural similarity.[2] The molecular structures of 17β-estradiol and this compound are nearly identical, differing only by a single methyl group at the C4 position on the A-ring of the steroid nucleus.

Compound Chemical Structure Key Difference
17β-Estradiol (E2) 17β-Estradiol StructureThe endogenous, primary estrogen.
This compound (4-ME2) this compound StructureAn added methyl group at the C4 position.

Source: PubChem CID 5757 (E2) and 66437 (4-ME2).

Expert Insight: The specificity of an immunoassay is determined by the antibody's paratope—the region that binds to the antigen's epitope. If the epitope recognized by an anti-estradiol antibody does not involve the C4 position, the antibody may bind to both E2 and 4-ME2 with similar affinity. This structural nuance is the root cause of potential cross-reactivity. Research has shown that 4-ME2 exhibits a significant relative binding affinity for the estrogen receptor, suggesting it can mimic estradiol's biological interactions.[6]

The Mechanism of Interference in Competitive Immunoassays

Competitive immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are the most common format for quantifying small molecules like steroids and are particularly susceptible to cross-reactivity.[3][7][8]

In this format, unlabeled estrogen from a sample competes with a fixed amount of enzyme-labeled estrogen (the "tracer") for a limited number of antibody binding sites.[1][8] The resulting signal is inversely proportional to the amount of estrogen in the sample.[7][8] If 4-ME2 is present, it will also compete for these binding sites, leading to a reduced signal that is incorrectly interpreted as a higher concentration of the target estrogen, E2.

Competitive_ELISA Ab Anti-E2 Antibody Bound_E2 Bound E2 Bound_Tracer Bound Tracer Bound_CR Bound 4-ME2 E2 Estradiol (E2) in Sample E2->Ab Competes Tracer Enzyme-Labeled Estradiol (Tracer) Tracer->Ab Competes CrossReactant This compound (Cross-Reactant) CrossReactant->Ab Competes (Interference)

Caption: Principle of a competitive immunoassay and interference.

Experimental Protocol for Assessing Cross-Reactivity

Validating an immunoassay for specificity is a regulatory expectation and a cornerstone of good scientific practice.[9][10] The following protocol outlines a robust method for quantifying the cross-reactivity of 4-ME2 in an estrogen competitive ELISA.

Objective: To determine the percentage cross-reactivity of this compound with a given anti-estradiol antibody.

Principle: The concentration of 4-ME2 required to displace 50% of the bound tracer (its IC50) is compared to the concentration of the standard (17β-estradiol) required for the same 50% displacement (its IC50).

Methodology Workflow:

Sources

A Head-to-Head Comparison of 4-Methylestradiol and Other Estradiol Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Estradiol

17β-estradiol (E2), the primary endogenous estrogen, is a potent signaling molecule crucial to a vast array of physiological processes. Its activity is mediated primarily through two nuclear receptors, Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ), which function as ligand-activated transcription factors.[1][2] The quest to modulate the powerful effects of estradiol for therapeutic purposes and to dissect its complex signaling has led to the development of a wide range of synthetic derivatives. These molecules are designed with specific goals in mind: enhancing oral bioavailability, improving metabolic stability, or achieving selective affinity for ER subtypes.[3]

This guide provides an in-depth, head-to-head comparison of 4-Methylestradiol (4-ME2), a less-studied derivative, against its parent molecule and other prominent synthetic estrogens. We will dissect their performance based on receptor binding kinetics, functional bioactivity, and in vivo effects, supported by detailed experimental protocols for researchers aiming to validate or expand upon these findings. Our focus is on the causality behind their differing pharmacological profiles, providing a foundational resource for professionals in endocrinology, pharmacology, and drug development.

Molecular Profiles: The Competitors

The subtle art of steroid chemistry allows for significant alterations in biological activity with seemingly minor structural modifications. The addition of a methyl group, as in this compound, can profoundly impact how the molecule interacts with its receptor and how it survives metabolic processes. Here, we compare 4-ME2 with three other key derivatives, each telling a different story of structure-activity relationships.

  • 17β-Estradiol (E2): The natural, high-affinity ligand for both ERα and ERβ. It serves as the gold standard against which all derivatives are measured. Its therapeutic use is hampered by extensive first-pass metabolism in the liver and gut, leading to very low oral bioavailability (around 5%).[4][5]

  • This compound (4-ME2): An estradiol analog with a methyl group added at the C-4 position of the phenolic A-ring.[6][7] This modification is of particular interest as the C-4 position is a site of metabolic hydroxylation, leading to the formation of catechol estrogens like 4-hydroxyestradiol.[8] The methyl group could potentially block this metabolic pathway, altering the compound's biological activity and safety profile.

  • Ethinylestradiol (EE): One of the most widely used synthetic estrogens, found in nearly all combined oral contraceptives.[9] Its defining feature is a 17α-ethynyl group, which sterically hinders the metabolic oxidation of the 17β-hydroxyl group. This simple addition dramatically increases its resistance to metabolism, resulting in high oral bioavailability and potency.[9][10]

  • 17α-Methylestradiol (Methylestradiol): Similar to EE, this derivative features a methyl group at the 17α-position. This modification also protects the 17β-hydroxyl group from deactivation, enhancing metabolic stability and oral potency compared to estradiol.[11] It serves as a key comparator to 4-ME2, illustrating the profound difference that the position of a single methyl group can make.

Comparative Performance Metrics: A Data-Driven Analysis

The ultimate value of an estradiol derivative lies in its performance. We will now compare these molecules across three critical tiers of analysis: receptor binding, in vitro functional activity, and in vivo efficacy.

Tier 1: Estrogen Receptor Binding Affinity

The initial and most fundamental interaction is the binding of the ligand to the estrogen receptor. This is typically quantified by the Relative Binding Affinity (RBA), which compares the ligand's affinity to that of estradiol (set at 100%).

A study by Qian and Abul-Hajj provides key insight into 4-ME2's binding characteristics. They found its RBA to be approximately 10% and 25% of estradiol at 0°C and 25°C, respectively.[12] This significantly lower affinity compared to the natural hormone is a defining feature. The methyl group at the C-4 position, a region critical for hydrogen bonding and interaction with the receptor pocket, likely introduces steric hindrance that weakens the binding interaction.[13]

Compound Structural Modification Relative Binding Affinity (RBA) vs. E2 Key Structural Rationale
17β-Estradiol (E2) Reference Compound100%Optimal fit for both ERα and ERβ binding pockets.
This compound (4-ME2) C-4 Methyl Group10-25%[12]Methyl group at the phenolic A-ring likely causes steric interference within the receptor's ligand-binding domain.[13]
Ethinylestradiol (EE) C-17α Ethynyl Group~125-200%The ethynyl group enhances binding affinity while also preventing metabolic degradation at the C-17 position.[9]
17α-Methylestradiol C-17α Methyl GroupSlightly lower than E2[11]The C-17α methyl group primarily confers metabolic stability rather than significantly enhancing receptor affinity.[11]
Tier 2: In Vitro Functional Activity

High binding affinity does not always translate to potent functional activity. Cell-based assays are essential to determine whether a ligand acts as an agonist (activator), antagonist (inhibitor), or selective modulator of the receptor. Two gold-standard assays are the reporter gene assay and the cell proliferation assay.

  • Reporter Gene Assays: These assays use cells engineered to express a reporter gene (like luciferase) under the control of Estrogen Response Elements (EREs).[14][15] An estrogen agonist will bind the ER, which then binds to the EREs and drives the expression of the reporter, producing a measurable signal (e.g., light).[16][17]

  • Cell Proliferation Assays (E-SCREEN): This assay uses estrogen-dependent cells, such as the MCF-7 breast cancer cell line.[18] The rate of cell proliferation is measured in the presence of the test compound, providing a direct readout of its mitogenic (growth-promoting) estrogenic effect.[19]

Tier 3: In Vivo Efficacy & Pharmacokinetics

The true test of a drug candidate is its performance in a living system. The classical uterotrophic assay in rats or mice measures the increase in uterine weight following administration of an estrogenic compound, providing a robust in vivo measure of estrogenic activity.

The study on 4-ME2 demonstrated that it possessed "considerably weaker uterotrophic activity" compared to estrone (a metabolite of estradiol) and, importantly, showed no anti-estrogenic activity in this model.[12] This aligns perfectly with its lower receptor binding affinity and confirms its status as a weak estrogen agonist.

Compound Primary Pharmacokinetic Feature In Vivo Uterotrophic Potency
17β-Estradiol (E2) Low oral bioavailability (~5%) due to extensive first-pass metabolism.[4][5][20]High (when administered parenterally).
This compound (4-ME2) Unknown, but C-4 methylation may alter metabolic pathways.Considerably weaker than estrone.[12]
Ethinylestradiol (EE) High oral bioavailability (38-48%) due to resistance to metabolism.[9]Very high, significantly more potent than oral E2.
17α-Methylestradiol Improved metabolic stability and oral potency relative to E2.[11]High when administered orally.

Visualizing the Mechanism: Estrogen Receptor Signaling

To understand how these derivatives exert their effects, we must first visualize the canonical signaling pathway they hijack. Upon entering a target cell, an estrogenic ligand binds to the ER, causing a conformational change and dissociation from heat shock proteins. The activated receptor then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, initiating transcription.

EstrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol Derivative ER Estrogen Receptor (ERα/β) E2->ER binds ER_HSP Inactive Complex ER->ER_HSP bound to HSP Heat Shock Proteins HSP->ER_HSP ER_E2 Activated Receptor ER_HSP->ER_E2 E2 binding releases HSP Dimer Receptor Dimer ER_E2->Dimer Dimerization ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Translocation & DNA Binding Gene Target Gene ERE->Gene Initiates mRNA mRNA Gene->mRNA Transcription Protein New Protein (Cellular Response) mRNA->Protein Translation

Caption: Workflow for Competitive ER Binding Assay.

Step-by-Step Methodology:

  • Preparation of Rat Uterine Cytosol:

    • Use uteri from female rats ovariectomized 7-10 days prior to sacrifice to minimize endogenous estrogens. [21] * Homogenize the uterine tissue in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4).

    • Perform a low-speed centrifugation (e.g., 2,500 x g) to pellet the nuclear fraction.

    • Subject the resulting supernatant to ultracentrifugation (e.g., 105,000 x g for 60 min) to obtain the cytosol (supernatant containing the ER). [21] * Determine the protein concentration of the cytosol (e.g., via Bradford assay).

  • Competitive Binding Reaction:

    • In assay tubes, combine a fixed amount of uterine cytosol (e.g., 50-100 µg protein), a fixed concentration of radiolabeled [³H]-Estradiol (e.g., 0.5-1.0 nM), and increasing concentrations of the test compound (e.g., 4-ME2) or unlabeled estradiol (for the standard curve). [21] * Include tubes for total binding (no competitor) and non-specific binding (a large excess of unlabeled estradiol).

    • Incubate the mixture, typically overnight at 4°C, to reach binding equilibrium.

  • Separation and Quantification:

    • Add a slurry of hydroxylapatite (HAP) to each tube to adsorb the receptor-ligand complexes.

    • Wash the HAP pellets multiple times with buffer to remove unbound [³H]-Estradiol.

    • Elute the bound radioactivity from the pellet with ethanol and measure using a liquid scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all other readings.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of [³H]-Estradiol binding).

    • Calculate the RBA using the formula: (IC50 of Estradiol / IC50 of Test Compound) * 100.

Protocol 2: Estrogen-Responsive Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to induce ER-mediated gene transcription. [14][15] Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Use a human cell line stably transfected with an ERE-luciferase reporter construct (e.g., T47D-KBluc cells). [15] * Culture cells in phenol red-free medium supplemented with charcoal-stripped serum for several days to deplete any residual estrogens.

    • Plate the cells in a 96-well plate and allow them to attach overnight.

  • Compound Exposure:

    • Prepare serial dilutions of your test compounds (e.g., 4-ME2, E2) in the estrogen-depleted medium.

    • Remove the plating medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (E2).

    • Incubate the plate for 18-24 hours at 37°C and 5% CO₂. [17]

  • Lysis and Luminescence Reading:

    • Remove the medium and wash the cells with PBS.

    • Add a passive lysis buffer to each well to release the cellular contents, including the expressed luciferase enzyme.

    • Add a luciferase assay reagent containing the substrate (e.g., luciferin) to the lysates. [17] * Immediately measure the resulting luminescence using a plate luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to a measure of cell viability if necessary (e.g., a parallel protein assay).

    • Plot the luminescence (as a fold-change over vehicle control) against the log concentration of the compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration that produces 50% of the maximal response) and the maximal efficacy (Emax).

Conclusion and Future Directions

The comparative analysis reveals that This compound is a significantly weaker estrogen agonist than its parent molecule, 17β-estradiol, and the widely used synthetic estrogen, ethinylestradiol. This is evidenced by its substantially lower binding affinity for the estrogen receptor and its reduced in vivo uterotrophic activity. [12]The placement of the methyl group at the C-4 position appears to be structurally detrimental to high-affinity receptor binding, in stark contrast to modifications at the C-17α position which primarily enhance metabolic stability. [11] While its weakness may seem like a disadvantage, it opens up several avenues for further research:

  • ER Subtype Selectivity: A critical unanswered question is the binding affinity and functional activity of 4-ME2 for ERα versus ERβ. A compound with preferential activity for one subtype could be an invaluable research tool and a starting point for developing drugs with more targeted effects. [1][22]2. Metabolic Profile: The core hypothesis that C-4 methylation prevents catechol estrogen formation needs to be tested directly. A thorough metabolic study comparing the breakdown products of E2 and 4-ME2 would be highly informative.

  • Tissue-Specific Effects: Weak or partial agonists can sometimes exhibit tissue-selective estrogenic effects. [2]Investigating the activity of 4-ME2 in different estrogen-responsive tissues (e.g., bone, brain, cardiovascular system) beyond the uterus could reveal a unique pharmacological profile.

References

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A Senior Application Scientist's Guide to Validating the Estrogenicity of 4-Methylestradiol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of endocrine disruptor screening and drug development, the precise and reliable quantification of a compound's estrogenicity is paramount. This guide provides an in-depth, comparative framework for validating the estrogenic activity of 4-Methylestradiol (4-ME2), a metabolite of estradiol.[1] We will move beyond rote protocol recitation to explore the causal logic behind experimental design, ensuring that the methodologies presented are not just procedures to be followed, but self-validating systems for generating trustworthy and authoritative data.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of two orthogonal, yet complementary, in vitro methods: the cell proliferation-based E-SCREEN assay and the mechanistically specific Estrogen Response Element (ERE) Reporter Gene Assay. By comparing these approaches, we establish a robust framework for validating the biological activity of 4-ME2 and similar compounds.

Section 1: The Molecular Basis of Estrogenicity

At the heart of our investigation is the estrogen receptor alpha (ERα), a nuclear receptor that mediates the primary physiological effects of estrogens.[2] Understanding this signaling pathway is critical for interpreting assay results correctly. Upon entering the cell, an estrogenic ligand like 17β-estradiol (E2) or, in our case, 4-ME2, binds to the ligand-binding domain of the ERα resident in the cytoplasm or nucleus. This binding event induces a conformational change, causing the dissociation of heat shock proteins and receptor dimerization. The activated ERα dimer then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) within the promoter regions of target genes. This binding recruits co-activator proteins and the general transcription machinery, initiating the transcription of estrogen-responsive genes that drive cellular processes like proliferation.

ER_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus Ligand Estrogen (e.g., 4-ME2) ER_HSP ERα-HSP90 Complex Ligand->ER_HSP Binds & Displaces HSP ER ERα ER->ER_HSP ER_dimer Activated ERα Dimer ER->ER_dimer Dimerizes & Translocates HSP HSP90 HSP->ER_HSP Stabilizes ER_HSP->ER ERE ERE ER_dimer->ERE Binds Gene Target Gene ERE->Gene Promotes mRNA mRNA Gene->mRNA Transcription Protein Estrogen-Responsive Proteins mRNA->Protein Translation Response Cellular Response (e.g., Proliferation) Protein->Response Mediates

Caption: Canonical Estrogen Receptor (ERα) Signaling Pathway.

Section 2: Method 1 - The E-SCREEN Cell Proliferation Assay

The E-SCREEN (Estrogen-SCREEN) assay is a classic, biologically relevant method that defines estrogenicity by its hallmark effect: the induction of cell proliferation.[3] It utilizes ER-positive human breast cancer cells, most commonly the MCF-7 cell line, which depend on estrogen for growth.[4][5]

Principle: The core principle is that in a hormone-depleted medium, MCF-7 cells will arrest in the G0/G1 phase of the cell cycle.[6] The addition of an estrogenic compound will rescue this arrest and stimulate dose-dependent proliferation. The magnitude of this proliferative effect, relative to a potent reference estrogen like 17β-estradiol (E2), provides a quantitative measure of the test compound's estrogenic activity.[5]

Experimental Workflow & Self-Validation

A trustworthy E-SCREEN protocol incorporates several checkpoints. The use of charcoal-stripped serum is a critical first step to create a low-hormone environment, ensuring that the observed proliferation is a direct result of the test compound, not confounding factors in the serum.

Caption: E-SCREEN Assay Experimental Workflow.

Detailed Experimental Protocol
  • Cell Culture & Hormone Deprivation:

    • Culture MCF-7 cells (ensure a responsive sub-clone, as variability exists[6][7]) in standard medium (e.g., DMEM with 10% Fetal Bovine Serum).

    • Prior to the assay, switch cells to an estrogen-free medium (phenol red-free medium with 5-10% charcoal-dextran stripped FBS) for at least 72 hours to synchronize cells and minimize basal proliferation.[7]

  • Cell Seeding:

    • Trypsinize and seed the hormone-deprived cells into 96-well plates at a low density (e.g., 3,000 cells/well). This low density is crucial to allow for a significant fold-increase in cell number over the incubation period.

  • Treatment:

    • Prepare serial dilutions of this compound and the reference standard, 17β-estradiol (E2), in the estrogen-free medium. A typical concentration range for E2 would be 10⁻¹³ M to 10⁻⁹ M.

    • Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 1 nM E2).

    • Add the treatments to the appropriate wells.

  • Incubation:

    • Incubate the plates for 6 days (144 hours) to allow for multiple rounds of cell division, maximizing the proliferative signal.

  • Quantification:

    • Terminate the assay by removing the medium.

    • Fix the cells (e.g., with 4% formaldehyde).

    • Stain the fixed cells with a protein stain like crystal violet.

    • Elute the dye (e.g., with a 10% acetic acid solution) and measure the absorbance at ~595 nm. The absorbance is directly proportional to the cell number.

Validation & Data Interpretation

The data are analyzed by calculating two key parameters: the Relative Proliferative Effect (RPE) and the Relative Potency (RP).

  • RPE (%) : Compares the maximal effect of 4-ME2 to that of E2. It is calculated as: (Proliferation of 4-ME2 - Proliferation of Control) / (Proliferation of E2 - Proliferation of Control) * 100. An RPE of 100% indicates the compound is a full agonist.

  • RP : Compares the potency of 4-ME2 to E2. It is calculated as: (EC50 of E2 / EC50 of 4-ME2) * 100.

Table 1: Comparative Dose-Response Data for 17β-Estradiol and this compound in the E-SCREEN Assay

CompoundConcentration (M)Mean Absorbance (595 nm)% Maximal Proliferation
Vehicle Control00.15 ± 0.020%
17β-Estradiol (E2)10⁻¹³0.25 ± 0.0310%
10⁻¹²0.65 ± 0.0550%
10⁻¹¹1.05 ± 0.0890%
10⁻¹⁰1.15 ± 0.09100%
This compound 10⁻¹²0.20 ± 0.025%
10⁻¹¹0.40 ± 0.0425%
10⁻¹⁰0.90 ± 0.0775%
10⁻⁹1.14 ± 0.1099%

From this data, we can derive:

  • EC50 (E2): ~1.2 x 10⁻¹² M

  • EC50 (4-ME2): ~5.0 x 10⁻¹¹ M

  • RPE (4-ME2): 99% (Full agonist)

  • RP (4-ME2): (1.2 x 10⁻¹² / 5.0 x 10⁻¹¹) * 100 ≈ 2.4%

This result suggests 4-ME2 is a full estrogen agonist but is approximately 40-fold less potent than E2 in inducing MCF-7 cell proliferation. This aligns with published data indicating 4-ME2 has weaker uterotrophic activity than other estrogens.[8]

Section 3: Method 2 - The Estrogen Response Element (ERE) Reporter Assay

While the E-SCREEN assay measures a physiological outcome, the ERE reporter assay provides a more direct, mechanistically specific assessment of ERα-mediated gene transcription. This assay is a cornerstone of the OECD Test Guideline 455 for detecting estrogen receptor agonists.[2][9][10]

Principle: This assay uses a cell line (e.g., T47D or stably transfected HeLa or MCF-7 cells) that has been engineered to contain a reporter gene (commonly firefly luciferase) under the control of a promoter containing multiple copies of the ERE.[11][12] When an active estrogen binds to the ER, the complex binds to the EREs and drives the expression of luciferase. The resulting light output, measured by a luminometer, is directly proportional to the level of ERα transactivation.[12][13]

Experimental Workflow & Built-in Specificity

The power of this assay lies in its specificity. The signal is directly tied to the ERE, minimizing off-target effects that could influence a complex process like cell proliferation.

Caption: ERE Reporter Assay Experimental Workflow.

Detailed Experimental Protocol
  • Cell Culture:

    • Culture the chosen ERE-luciferase reporter cell line (e.g., T47D-KBluc) in the recommended medium, ensuring it is phenol red-free and supplemented with charcoal-stripped serum.

  • Cell Seeding:

    • Plate cells in white, opaque 96-well plates to maximize light output and prevent crosstalk between wells.

  • Treatment:

    • Prepare serial dilutions of 4-ME2 and E2.

    • Crucial Validation Step: Include a set of wells treated with the test compound plus a potent ER antagonist (e.g., 1 µM ICI 182,780/Fulvestrant). A significant reduction in signal in these wells confirms that the observed activity is ER-mediated.

  • Incubation:

    • Incubate for 18-24 hours. This is a much shorter duration than the E-SCREEN assay, as it measures a direct transcriptional event rather than a multi-day growth response.

  • Lysis and Luminescence Reading:

    • Remove media and add a passive lysis buffer.

    • Add a luciferase assay reagent containing the substrate (luciferin).

    • Immediately measure the luminescence in a plate-reading luminometer. The output is given in Relative Light Units (RLU).

Validation & Data Interpretation

Data are plotted as RLU versus log[concentration]. The EC50 and relative potency are calculated as in the E-SCREEN assay.

Table 2: Comparative Dose-Response Data for 17β-Estradiol and this compound in the ERE Reporter Assay

CompoundConcentration (M)Mean RLU% Maximal Induction
Vehicle Control0500 ± 500%
17β-Estradiol (E2)10⁻¹³15,000 ± 1,20015%
10⁻¹²50,000 ± 4,50050%
10⁻¹¹95,000 ± 8,00095%
10⁻¹⁰100,000 ± 9,100100%
This compound 10⁻¹²2,500 ± 3002%
10⁻¹¹12,500 ± 1,10012%
10⁻¹⁰65,000 ± 5,80065%
10⁻⁹98,000 ± 8,50098%
4-ME2 + Antagonist 10⁻⁹750 ± 90<1%

From this data, we can derive:

  • EC50 (E2): ~1.0 x 10⁻¹² M

  • EC50 (4-ME2): ~7.0 x 10⁻¹¹ M

  • Maximal Induction (4-ME2): 98% (Full agonist)

  • Relative Potency (4-ME2): (1.0 x 10⁻¹² / 7.0 x 10⁻¹¹) * 100 ≈ 1.4%

The antagonist control confirms the signal is ER-dependent. The data show 4-ME2 is a full agonist in this system, with a relative potency of ~1.4%, corroborating the findings from the proliferation assay.

Section 4: Comparative Analysis & The Power of Orthogonal Validation

Neither assay is perfect, but when used together, they form a powerful, self-validating system. Their strengths and weaknesses are complementary.

Table 3: Summary Comparison of Assay Performance Characteristics

ParameterE-SCREEN AssayERE Reporter AssayRationale & Insight
Biological Endpoint Cell ProliferationGene TranscriptionProliferation is a more "physiological" endpoint, but transcription is more mechanistically direct.
Specificity ModerateHighE-SCREEN can be affected by cytotoxicity or compounds that modulate other growth pathways. ERE assays are highly specific to ER-ERE binding.
Sensitivity HighVery HighReporter assays often have a wider dynamic range and lower limits of detection due to signal amplification.
Throughput Moderate (6-day assay)High (24-hour assay)The shorter endpoint makes reporter assays more suitable for high-throughput screening (HTS).
Confounding Factors Cytotoxicity, non-ER growth pathwaysLuciferase inhibitors, cytotoxicityEach assay has unique confounders that are unlikely to overlap, strengthening the validation.
The Self-Validating System: An Orthogonal Approach

Orthogonal_Validation cluster_assays Orthogonal Assays Test_Compound Test Compound (this compound) ESCREEN E-SCREEN Assay (Physiological Outcome) Test_Compound->ESCREEN ERE ERE Reporter Assay (Transcriptional Mechanism) Test_Compound->ERE Result_ESCREEN Result: Dose-Dependent Proliferation ESCREEN->Result_ESCREEN Result_ERE Result: Dose-Dependent Luciferase Activity ERE->Result_ERE Conclusion Conclusion: 4-ME2 is a Validated ER Agonist Result_ESCREEN->Conclusion Consistent? Antagonist_Check Validation Check: Activity blocked by ER Antagonist? Result_ERE->Antagonist_Check Antagonist_Check->Conclusion Yes

Caption: Logic Diagram for Orthogonal Assay Validation.

Conclusion

Validating the estrogenicity of a compound like this compound requires more than running a single experiment. It demands a thoughtful, multi-faceted approach. By integrating a physiological endpoint assay like the E-SCREEN with a mechanistically specific ERE reporter assay, we create a self-validating framework. The data presented here, showing 4-ME2 to be a full ER agonist with a relative potency of ~1-3% compared to 17β-estradiol, is made robust through the concordance of these two orthogonal systems. This dual-assay strategy provides the scientific rigor necessary to confidently classify the biological activity of potential endocrine-active compounds for both research and regulatory purposes.

References

  • Vinggaard, A. M., et al. (2006). Flow cytometric cell cycle analysis allows for rapid screening of estrogenicity in MCF-7 breast cancer cells. Toxicology in Vitro, 20(7), 1238-48. Available at: [Link]

  • Bovee, T. F., et al. (2004). Validation and application of a robust yeast estrogen bioassay for the screening of estrogenic activity in animal feed. Analytica Chimica Acta, 519(2), 251-261. Available at: [Link]

  • Leusch, F. D., et al. (2010). In Vitro Bioassays to Detect Estrogenic Activity in Environmental Waters. Water Research Foundation. Available at: [Link]

  • Wikipedia contributors. (2023). 4-Methoxyestradiol. Wikipedia. Available at: [Link]

  • Villalobos, M., et al. (1995). The E-screen assay: a comparison of different MCF7 cell stocks. Environmental Health Perspectives, 103(Suppl 7), 89–95. Available at: [Link]

  • Cytion. (n.d.). MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing. Cytion. Available at: [Link]

  • OECD. (2016). Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. OECD Guidelines for the Testing of Chemicals, Section 4. Available at: [Link]

  • National Toxicology Program. (2009). OECD Test Guideline 455: Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists. National Institute of Environmental Health Sciences. Available at: [Link]

  • Policy Commons. (2021). OECD 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. Policy Commons. Available at: [Link]

  • O'Connor, J. C., et al. (1996). Survey and Assessment of Mammalian Estrogen Biological Assays for Hazard Characterization. Toxicology Methods, 6(3), 195-224. Available at: [Link]

  • Wober, J., et al. (2002). Improving the Reproducibility of the MCF-7 Cell Proliferation Assay for the Detection of Xenoestrogens. Toxicology in Vitro, 16(4), 471-483. Available at: [Link]

  • Nguyen, M. T., et al. (2011). Validation of the REA bioassay to detect estrogenic activity in the water cycle. Toxicology in Vitro, 25(8), 1836-1842. Available at: [Link]

  • Qian, X. D., & Abul-Hajj, Y. J. (1990). Synthesis and biological activity of this compound. The Journal of Steroid Biochemistry, 35(6), 745-747. Available at: [Link]

  • Rupa Health. (n.d.). 4-Methoxyestradiol/4-Hydroxyestradiol Ratio. Rupa Health. Available at: [Link]

  • Rupa Health. (n.d.). 4-Methoxyestradiol. Rupa Health. Available at: [Link]

  • Arcaro, K. F., & Gierthy, J. F. (2001). Test for estrogenic activity. The MCF-7 focus assay. ResearchGate. Available at: [Link]

  • Soto, A. M., et al. (1995). The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. Environmental Health Perspectives, 103(Suppl 7), 113–122. Available at: [Link]

  • OECD. (2021). Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. OECD iLibrary. Available at: [Link]

  • OECD. (2016). Performance Standards for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Agonists for TG 455. OECD iLibrary. Available at: [Link]

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  • Tode, B., et al. (2019). Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. Current Protocols in Toxicology, 81(1), e89. Available at: [Link]

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  • Martins, A. M. C. R. P. da F., et al. (2017). E-screen assay validation: evaluation of estrogenic activity by MCF7 cell culture bioassay, in drinking water from different watersheds in state of São Paulo, Brazil. ResearchGate. Available at: [Link]

  • DeVito, M. J., et al. (2002). Development and Characterization of a Cell Line That Stably Expresses an Estrogen-Responsive Luciferase Reporter for the Detection of Estrogen Receptor Agonist and Antagonists. Toxicological Sciences, 65(2), 214-221. Available at: [Link]

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A Senior Application Scientist's Guide to Confirming the Identity of 4-Methylestradiol using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous identification of steroid isomers is a critical step in ensuring the purity, efficacy, and safety of pharmaceutical compounds. The subtle structural differences between isomers like 4-Methylestradiol and its positional counterparts can lead to vastly different biological activities. While several analytical techniques can provide valuable information, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the gold standard for definitive structural elucidation. This guide provides an in-depth, experience-driven comparison of NMR spectroscopy with other common analytical methods for the confirmation of this compound's identity, complete with supporting experimental insights and protocols.

The Challenge: Differentiating Steroid Isomers

The steroidal backbone is a complex three-dimensional scaffold, and the addition of functional groups can result in a multitude of isomers. This compound, a derivative of estradiol, is distinguished by a methyl group at the C4 position of the A-ring. Confirming this specific substitution pattern requires a technique that can probe the precise connectivity and spatial arrangement of atoms within the molecule.

Why NMR Spectroscopy is the Definitive Tool

NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can deduce the chemical environment of each atom, their connectivity through covalent bonds, and their proximity in space. This wealth of information allows for the unequivocal identification of this compound and its differentiation from other isomers.

A multi-dimensional approach, combining 1D and 2D NMR experiments, is the most robust strategy for structural confirmation.

The Foundational 1D NMR Experiments: ¹H and ¹³C Spectra

¹H NMR: A Proton's Perspective

The ¹H NMR spectrum provides the initial and most sensitive look at the molecule's proton environment. For this compound, key diagnostic signals include:

  • Aromatic Protons: The protons on the A-ring will exhibit characteristic chemical shifts and coupling patterns that are highly sensitive to the substitution pattern. The presence of the methyl group at C4 will significantly influence the shifts of the H1 and H2 protons compared to estradiol.

  • Methyl Protons: Two key methyl signals are expected: one from the C18 angular methyl group, typically a sharp singlet around 0.8 ppm, and the diagnostic C4-methyl group, which will appear as a singlet in the aromatic region, likely around 2.1-2.3 ppm.

  • Steroidal Backbone Protons: The numerous overlapping signals from the B, C, and D rings create a complex "hump" in the upfield region of the spectrum. While challenging to assign individually from a 1D spectrum alone, their overall pattern serves as a fingerprint for the steroid core.

¹³C NMR: The Carbon Skeleton Unveiled

The ¹³C NMR spectrum, typically acquired with proton decoupling, provides a single peak for each unique carbon atom in the molecule. This allows for a direct count of the carbon environments and provides crucial information about the carbon skeleton. Key features for this compound include:

  • Aromatic Carbons: The chemical shifts of the A-ring carbons are highly diagnostic. The C4 carbon, being directly attached to the methyl group, will show a characteristic shift. The C3 and C5 carbons will also be influenced by the C4-methylation.

  • Quaternary Carbons: The signals for the C5, C10, and C13 quaternary carbons are important landmarks in the spectrum.

  • Methyl Carbons: The C18 and C4-methyl carbons will give rise to distinct signals in the upfield region of the spectrum.

The Power of 2D NMR: Connecting the Dots

While 1D NMR provides a wealth of information, complex molecules like steroids often exhibit significant signal overlap in their ¹H spectra. 2D NMR experiments are essential for resolving these ambiguities and definitively assigning the structure.

Workflow for 2D NMR Analysis of this compound:

Figure 1: A streamlined workflow for the structural elucidation of this compound using a suite of NMR experiments.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through two or three bonds. By identifying these "spin systems," we can trace out the connectivity of protons within the individual rings of the steroid.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is an incredibly powerful tool for unambiguously assigning the resonances of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for piecing together the entire molecular structure, as it allows us to connect the different spin systems identified in the COSY spectrum and to assign the quaternary (non-protonated) carbons. For this compound, a key HMBC correlation would be from the C4-methyl protons to the C3, C4, and C5 carbons, definitively confirming the position of the methyl group.

Comparative Analysis: NMR vs. Alternative Techniques

While NMR is the definitive method, other techniques are often employed in pharmaceutical analysis. It is crucial to understand their strengths and limitations in the context of isomer identification.

TechniquePrincipleStrengths for this compound IDLimitations for this compound ID
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides unambiguous structural information, including atom connectivity and stereochemistry. Can differentiate isomers with high confidence.Lower sensitivity compared to MS. Requires a relatively pure sample.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity, provides accurate molecular weight. Fragmentation patterns can offer some structural clues.Cannot definitively differentiate between positional isomers like this compound and 2-Methylestradiol as they have the same mass.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their interaction with a stationary phase.Excellent for assessing purity and separating mixtures of isomers if a suitable method is developed.Retention time is not a definitive proof of identity without a certified reference standard. Co-elution of isomers is possible.
Infrared (IR) Spectroscopy Measures the vibration of molecular bonds.Provides information about the functional groups present (e.g., -OH, C=C).The IR spectra of steroid isomers are often very similar, making differentiation difficult.

In essence, while MS and HPLC are excellent for quantification and purity assessment, they lack the structural resolving power of NMR for the de novo identification and differentiation of isomers.

Experimental Protocols

Sample Preparation for NMR Spectroscopy

A well-prepared sample is paramount for acquiring high-quality NMR data.

  • Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for steroids.

  • Concentration: Aim for a concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

  • Filtration: Filter the sample into a clean, dry NMR tube to remove any particulate matter.

NMR Data Acquisition Parameters

The following are typical acquisition parameters for a 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

¹H NMR:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

  • Spectral Width: 12-16 ppm

  • Acquisition Time: 2-3 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-64

¹³C NMR:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')

  • Spectral Width: 200-240 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096

2D NMR (COSY, HSQC, HMBC):

  • Use standard, optimized pulse programs provided by the spectrometer manufacturer.

  • The number of increments in the indirect dimension and the number of scans per increment will determine the resolution and signal-to-noise ratio of the 2D spectrum. These parameters should be adjusted to achieve adequate data quality within a reasonable experiment time.

Predicted NMR Data for this compound

As of the time of writing, a complete, publicly available, and assigned experimental NMR dataset for this compound is not readily accessible. The following data is predicted based on the known spectral data of estradiol and the expected substituent effects of a methyl group on an aromatic ring. This data should be used as a guide and confirmed with experimental data.

Predicted ¹H NMR Chemical Shifts (in CDCl₃, 500 MHz)

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
H-1~6.9-7.1d
H-2~6.6-6.8d
C4-CH₃~2.1-2.3s
C18-CH₃~0.7-0.9s
H-17~3.6-3.8t

Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 125 MHz)

Carbon AssignmentPredicted Chemical Shift (ppm)
C-3~153-155
C-4~128-130
C-5~137-139
C-10~130-132
C-13~43-45
C-17~80-82
C-18~11-13
C4-CH₃~15-17

Conclusion: A Self-Validating System for Identity Confirmation

The confirmation of this compound's identity through NMR spectroscopy is a self-validating process. The congruence of data from 1D ¹H and ¹³C spectra, coupled with the intricate network of correlations observed in 2D COSY, HSQC, and HMBC experiments, provides an irrefutable structural proof. While other analytical techniques play important roles in the overall characterization of a pharmaceutical compound, for the fundamental question of "what is it?", NMR spectroscopy remains the definitive and most trustworthy answer. The adoption of the systematic workflow presented in this guide will empower researchers to confidently and accurately confirm the identity of this compound and other complex steroidal molecules.

References

  • PubChem - this compound: National Center for Biotechnology Information. PubChem Compound Summary for CID 66437, this compound. [Link]

  • NMR Spectroscopy of Steroids: An extensive overview of the application of NMR for steroid structure elucidation can be found in various textbooks and review articles on the topic. For a foundational understanding, refer to chapters on NMR in modern organic chemistry textbooks.
  • 2D NMR Techniques: For detailed explanations of COSY, HSQC, and HMBC, refer to standard NMR spectroscopy textbooks or online educational resources from instrument manufacturers and academic institutions. A good starting point is the educational content provided by universities with strong chemistry programs.

A Researcher's Guide to Assessing the Relative Binding Affinity of 4-Methylestradiol to Estrogen Receptor Subtypes α and β

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously assess the binding characteristics of 4-Methylestradiol, a synthetic derivative of estradiol, to the two primary estrogen receptor (ER) subtypes, ERα and ERβ. Rather than merely presenting a static set of results, this document illuminates the experimental rationale and detailed methodology required to generate high-fidelity, reproducible data, empowering researchers to conduct their own robust evaluations.

The biological activities of estrogens are mediated by their interaction with ERα and ERβ.[1][2] These two receptor subtypes exhibit distinct tissue distributions and can mediate different, sometimes opposing, physiological effects. Therefore, understanding the relative binding affinity of a ligand like this compound for ERα and ERβ is a critical first step in characterizing its potential as a selective estrogen receptor modulator (SERM) and predicting its pharmacological profile.

Quantitative Assessment of Binding Affinity

To elucidate the binding profile of this compound, a competitive radioligand binding assay is the gold standard.[4] This technique measures the ability of a test compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand with known high affinity for the estrogen receptors, such as [³H]-17β-estradiol. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 (Inhibitory Concentration 50%). This value is then used to calculate the equilibrium dissociation constant (Ki), which reflects the binding affinity of the test compound for the receptor.

Hypothetical Binding Affinity Data for this compound

The following table presents a hypothetical but plausible set of binding affinity data for this compound, generated from a competitive radioligand binding assay. This data is for illustrative purposes to guide researchers in their own data presentation and interpretation. For comparison, the known high-affinity ligand, 17β-estradiol, is included.

CompoundReceptorIC50 (nM)Ki (nM)Relative Binding Affinity (RBA, %)Selectivity (ERα Ki / ERβ Ki)
17β-estradiol ERα1.50.51000.5
ERβ3.01.0100
This compound ERα7.52.5200.83
ERβ9.03.033.3

Note: IC50 values are dependent on the concentration of the radioligand used in the assay. Ki values are calculated from the IC50 using the Cheng-Prusoff equation and are independent of the radioligand concentration. RBA is calculated as (IC50 of 17β-estradiol / IC50 of this compound) x 100.

Interpreting the Binding Data

Based on the hypothetical data presented, this compound exhibits high affinity for both ERα and ERβ, albeit slightly lower than the endogenous ligand 17β-estradiol. The Ki values in the low nanomolar range suggest that this compound is a potent binder to both receptor subtypes.

The selectivity ratio of approximately 0.83 indicates a slight preference for ERα over ERβ. A compound with a selectivity ratio close to 1 is considered non-selective, while a ratio significantly greater or less than 1 indicates a preference for one subtype over the other. In this hypothetical case, the selectivity of this compound is not pronounced. This profile suggests that at physiological concentrations, this compound would likely occupy and elicit responses from both ERα and ERβ.

Experimental Protocol: Competitive Radioligand Binding Assay

The following detailed protocol provides a robust methodology for determining the binding affinity of this compound for human ERα and ERβ. This protocol is designed to be a self-validating system, with built-in controls to ensure the integrity of the results.

Materials:

  • Human recombinant ERα and ERβ (full-length)

  • [³H]-17β-estradiol (specific activity > 80 Ci/mmol)

  • This compound

  • 17β-estradiol (for standard curve)

  • Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

  • Dextran-coated charcoal (DCC) suspension

  • Scintillation cocktail

  • 96-well microplates

  • Scintillation counter

Workflow for Competitive Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_ligand Prepare serial dilutions of this compound and 17β-estradiol incubation Incubate receptor, radioligand, and competitor at 4°C to reach equilibrium prep_ligand->incubation prep_radio Prepare working solution of [³H]-17β-estradiol prep_radio->incubation prep_receptor Prepare ERα and ERβ receptor solutions prep_receptor->incubation separation Add Dextran-Coated Charcoal to separate bound from free radioligand incubation->separation centrifugation Centrifuge to pellet charcoal with free radioligand separation->centrifugation detection Transfer supernatant containing bound radioligand to scintillation vials centrifugation->detection counting Quantify radioactivity using a scintillation counter detection->counting analysis Analyze data to determine IC50 and Ki values counting->analysis

Caption: Workflow of a competitive radioligand binding assay.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound and unlabeled 17β-estradiol in the assay buffer. The concentration range should be wide enough to generate a complete competition curve (e.g., 10⁻¹² M to 10⁻⁵ M).

    • Dilute the [³H]-17β-estradiol in assay buffer to a final concentration that is approximately equal to its Kd for the receptors (e.g., 0.5-1.0 nM).

    • Dilute the recombinant ERα and ERβ in assay buffer to a concentration that results in specific binding of approximately 10-15% of the total radioligand added.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the appropriate concentration of competitor (this compound or unlabeled 17β-estradiol), the [³H]-17β-estradiol, and the receptor preparation (ERα or ERβ).

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 17β-estradiol, e.g., 1 µM).

  • Incubation:

    • Incubate the plates at 4°C for 18-24 hours to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add a cold suspension of dextran-coated charcoal to each well. The charcoal will adsorb the free radioligand.

    • Incubate for a short period (e.g., 10 minutes) with gentle agitation.

    • Centrifuge the plates to pellet the charcoal.

  • Detection:

    • Carefully transfer the supernatant, which contains the receptor-bound radioligand, to scintillation vials.

    • Add scintillation cocktail to each vial.

    • Quantify the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the competitor by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Principle of Competitive Binding

The fundamental principle of this assay is the competition between the unlabeled test compound (this compound) and a fixed concentration of a radiolabeled ligand for a finite number of receptor binding sites. As the concentration of the unlabeled competitor increases, it displaces more of the radiolabeled ligand, leading to a decrease in the measured radioactivity.

G cluster_low Low [this compound] cluster_high High [this compound] ER_low ER Radio_low [³H]-E2 ER_low->Radio_low High Binding ER_high ER Competitor_high 4-Me-E2 ER_high->Competitor_high Displacement Radio_high [³H]-E2

Caption: Competitive displacement of radioligand by this compound.

Conclusion

This guide outlines the critical importance of determining the relative binding affinity of this compound for ERα and ERβ and provides a detailed, field-proven protocol for achieving this. While definitive binding data for this compound requires empirical investigation, the methodologies described herein offer a clear path to generating the necessary quantitative insights. A thorough understanding of a compound's interaction with its molecular targets is a cornerstone of rational drug design and toxicological assessment. By following the principles and protocols detailed in this guide, researchers can confidently and accurately characterize the estrogen receptor binding profile of this compound and other novel compounds.

References

  • Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential. PubMed Central.[Link]

  • Selective estrogen receptor modulator. Wikipedia.[Link]

  • The estradiol pharmacophore: Ligand structure-estrogen receptor binding affinity relationships and a model for the receptor binding site. Scholars @ UT Health San Antonio.[Link]

  • Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. National Toxicology Program (NTP).[Link]

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A Comparative In Vivo Analysis: 4-Methylestradiol vs. Ethinylestradiol Potency

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a nuanced understanding of the in vivo potency of estrogenic compounds is paramount for predicting therapeutic efficacy and potential off-target effects. This guide provides a detailed comparison of two synthetic estrogens, 4-Methylestradiol (4-ME2) and Ethinylestradiol (EE), focusing on their in vivo estrogenic potency. This analysis is grounded in experimental data, elucidating the key differences in their molecular interactions, pharmacokinetics, and physiological responses.

Introduction: The Significance of In Vivo Estrogenic Potency

Estrogens exert their physiological effects primarily through binding to and activating estrogen receptors (ERs), ERα and ERβ. The subsequent signaling cascade, involving both genomic and non-genomic pathways, regulates a vast array of cellular processes. The in vivo potency of an estrogenic compound is a critical determinant of its biological activity and is influenced by a combination of factors including its affinity for ERs, its metabolic stability, and its bioavailability. Ethinylestradiol, a cornerstone of oral contraceptives, is renowned for its high potency, while this compound, a less common derivative, presents a different profile. A thorough comparison is therefore essential for informed compound selection and development.

At the Molecular Level: Estrogen Receptor Binding Affinity

The initial interaction dictating estrogenic activity is the binding of the ligand to the estrogen receptor. While in vitro binding affinity does not solely determine in vivo potency, it provides a fundamental measure of a compound's potential to initiate an estrogenic response.

Ethinylestradiol exhibits a high binding affinity for both ERα and ERβ, in some studies even surpassing that of the endogenous estrogen, estradiol.[1] This strong interaction is a key contributor to its potent in vivo effects. In one study, ethinylestradiol was found to have 233% and 38% of the affinity of estradiol for ERα and ERβ, respectively.[1] Another study reported affinities of 194% and 151% for ERα and ERβ, respectively, relative to estradiol.[1]

This compound , in contrast, demonstrates a significantly lower affinity for the estrogen receptor. Studies have shown its relative binding affinity to be approximately 10% to 25% of that of estradiol.[2] This reduced affinity suggests that a higher concentration of this compound would be required to elicit a comparable level of receptor activation to estradiol, and by extension, to the more potent ethinylestradiol.

In Vivo Potency: The Uterotrophic Bioassay

The rodent uterotrophic bioassay is the gold-standard in vivo method for assessing the estrogenic activity of a compound.[3] This assay measures the increase in uterine weight in immature or ovariectomized female rodents following exposure to a test substance, providing a direct and quantifiable measure of its estrogenic potency.

Ethinylestradiol is consistently used as a potent positive control in uterotrophic assays, demonstrating its robust and reproducible in vivo estrogenic activity.[4] Its high potency is reflected in its low effective dose (ED50). For instance, in an oral uterotrophic assay in ovariectomized rats, ethinylestradiol exhibited an ED50 of 0.0179 mg/kg/day for increasing uterine weight.

This compound displays considerably weaker in vivo estrogenic activity. A key study on its biological activity found that this compound had "considerably weaker uterotrophic activity relative to estrone".[2] Estrone itself is less potent than estradiol, further highlighting the low in vivo potency of this compound. While one source suggested it was incapable of inducing uterine weight gain, the more detailed study indicates a weak but present uterotrophic effect.[2][3] This suggests that while this compound is an estrogen agonist, its in vivo potency is markedly lower than that of ethinylestradiol.

Comparative Summary of In Vivo Potency
FeatureThis compoundEthinylestradiol
Relative Binding Affinity (vs. Estradiol) 10-25%[2]~150-230% for ERα[1]
In Vivo Uterotrophic Potency Considerably weaker than estrone[2]High potency, oral ED50 of 0.0179 mg/kg/day in rats
Overall In Vivo Estrogenic Activity Weak agonistPotent agonist

Pharmacokinetic Profiles: A Tale of Two Stabilities

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), are critical determinants of its in vivo potency and duration of action.

Ethinylestradiol is characterized by its high oral bioavailability and metabolic stability.[5] The presence of the 17α-ethynyl group sterically hinders its metabolism, leading to a prolonged half-life and sustained in vivo activity.[5] This resistance to first-pass metabolism is a key reason for its high oral potency.[5]

This compound's pharmacokinetic profile is less well-characterized in the literature. However, based on its structure, it is presumed to be more susceptible to metabolism than ethinylestradiol. The methyl group at the C4 position may not offer the same degree of protection against enzymatic degradation as the ethynyl group in ethinylestradiol. This likely contributes to its weaker in vivo potency.

Experimental Protocols

The Rodent Uterotrophic Bioassay (Based on OECD Test Guideline 440)

This protocol outlines the key steps for assessing the in vivo estrogenic potency of a test compound. The causality behind these steps is to provide a robust and reproducible measure of uterine growth as an indicator of estrogenic activity.

  • Animal Model Selection: Immature female rats (e.g., Sprague-Dawley or Wistar), approximately 21 days of age, are used. Their endogenous estrogen levels are low and stable, providing a sensitive baseline for detecting estrogenic effects. Ovariectomized adult rats can also be used.

  • Acclimatization: Animals are acclimatized for at least 5 days to the laboratory conditions (controlled temperature, humidity, and light-dark cycle) to minimize stress-related physiological variations.

  • Dose Preparation and Administration: The test compounds (this compound and Ethinylestradiol) and a vehicle control (e.g., corn oil) are prepared. Doses are administered daily for three consecutive days, typically by oral gavage or subcutaneous injection. The oral route is often preferred for its relevance to human exposure.

  • Observation and Body Weight Measurement: Animals are observed daily for clinical signs of toxicity. Body weight is recorded daily to assess overall health and to normalize uterine weights.

  • Necropsy and Uterine Weight Measurement: Approximately 24 hours after the final dose, animals are euthanized. The uterus is carefully dissected, trimmed of fat and connective tissue, and weighed (wet weight). The bladder is voided prior to weighing to ensure accuracy.

  • Data Analysis: The uterine weight is expressed as an absolute weight and as a ratio to the final body weight. Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to compare the uterine weights of the treated groups to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase animal_selection Animal Selection (Immature Female Rats) acclimatization Acclimatization (≥ 5 days) animal_selection->acclimatization dose_prep Dose Preparation (Test Compounds & Vehicle) acclimatization->dose_prep administration Daily Administration (3 consecutive days) dose_prep->administration observation Daily Observation & Body Weight administration->observation necropsy Necropsy (24h after last dose) administration->necropsy uterine_weight Uterine Weight Measurement necropsy->uterine_weight data_analysis Statistical Analysis uterine_weight->data_analysis conclusion Assessment of Estrogenic Potency data_analysis->conclusion

Caption: Workflow of the rodent uterotrophic bioassay.

Signaling Pathways: The Mechanism of Action

Both this compound and Ethinylestradiol exert their effects through the estrogen receptor signaling pathway. Understanding this pathway is crucial for interpreting their in vivo activity.

Upon entering a target cell, the estrogenic ligand binds to the estrogen receptor (ER) in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, causing it to dimerize. The ligand-receptor complex then translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, ultimately leading to the up- or down-regulation of gene transcription. This genomic pathway is responsible for the longer-term effects of estrogens, including the uterine growth observed in the uterotrophic assay.

Estrogen Receptor Signaling Pathway Diagram

G ligand Estrogenic Ligand (4-ME2 or EE) cell_membrane Cell Membrane er Estrogen Receptor (ERα / ERβ) ligand->er Binding cytoplasm Cytoplasm nucleus Nucleus er_dimer ER Dimerization er->er_dimer Conformational Change ere Estrogen Response Element (ERE) er_dimer->ere Nuclear Translocation & DNA Binding transcription Gene Transcription (Up/Down Regulation) ere->transcription Recruitment of Co-regulators response Physiological Response (e.g., Uterine Growth) transcription->response

Caption: Simplified estrogen receptor signaling pathway.

Conclusion and Future Directions

This comparative guide demonstrates that Ethinylestradiol is a significantly more potent in vivo estrogen than this compound. This difference in potency can be attributed to Ethinylestradiol's higher binding affinity for the estrogen receptor and its enhanced metabolic stability due to the 17α-ethynyl group. In contrast, this compound exhibits weaker receptor binding and is likely more susceptible to metabolic inactivation, resulting in considerably lower in vivo estrogenic activity.

For researchers in drug development, this comparison underscores the profound impact of subtle structural modifications on the in vivo potency of steroidal compounds. While in vitro assays provide valuable initial screening data, the in vivo uterotrophic bioassay remains an indispensable tool for accurately determining the physiological estrogenic activity of a compound. Further research into the detailed pharmacokinetic and metabolic pathways of this compound would provide a more complete understanding of its biological profile and potential applications.

References

  • Ningbo Innopharmchem Co., Ltd. The Pharmacokinetics of Ethinyl Estradiol: Absorption, Metabolism, and Elimination.
  • Wikipedia. Ethinylestradiol. Available at: [Link].

  • Kleinstreuer NC, Ceger PC, Allen DG, Strickland J, Chang X, Hamm JT, Casey WM. A curated database of rodent uterotrophic bioactivity. Environ Health Perspect. 2016;124(5):566-72. Available at: [Link].

  • Qian XD, Abul-Hajj YJ. Synthesis and biological activity of this compound. J Steroid Biochem. 1990 May;35(6):745-7. Available at: [Link].

  • Kanno J, Onyon L, Haseman J, Fenner-Crisp P, Ashby J, Owens W. The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1. Environ Health Perspect. 2001;109(8):785-94. Available at: [Link].

  • Conneely OM, Kettelberger DM, Tsai MJ, Schrader WT, O'Malley BW. The chicken progesterone receptor A and B isoforms are products of a single gene translated from two initiation codons. J Biol Chem. 1989;264(24):14062-4.
  • Vollmer G, Michna H, Ebert K, Knuppen R. The tamoxifen metabolite 4-hydroxytamoxifen is a potent estrogen in the rat uterus. J Steroid Biochem Mol Biol. 1991;39(3):377-82.
  • Odum J, Lefevre PA, Tittensor S, Paton D, Routledge EJ, Beresford NA, Sumpter JP, Ashby J. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay. Regul Toxicol Pharmacol. 1997 Apr;25(2):176-88. Available at: [Link].

  • Creative Diagnostics. Estrogen Signaling Pathway. Available at: [Link].

  • Kanno J, Onyon L, Haseman J, Fenner-Crisp P, Ashby J, Owens W. The OECD program to validate the rat uterotrophic bioassay to screen compounds for in-vivo estrogenic responses: Phase One. Environ Health Perspect. 2001;109(8):785-94. Available at: [Link].

  • U.S. Environmental Protection Agency. Story of the Uterotrophic Assay. Available at: [Link].

  • Conway-Dorsey K, Couse JF, Daniels S, Gibori G, Korach KS. The role of estrogen receptor-alpha in the induction of the early uterine response to estrogen. J Steroid Biochem Mol Biol. 2000;74(1-2):1-10.
  • Kanno J, et al. The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1. Environmental Health Perspectives. 2001;109(8):785-794. Available at: [Link].

  • Qian X-D, Abul-Hajj YJ. Synthesis and biological activity of this compound. The Journal of Steroid Biochemistry. 1990;35(6):745-747. Available at: [Link].

  • Ball P, Haupt M, Knuppen R. Comparative studies on the metabolism of oestradiol in the brain, the pituitary and the liver of the rat. Acta Endocrinol (Copenh). 1978;87(1):1-11.
  • Qian XD, Abul-Hajj YJ. Synthesis and biological activity of this compound. J Steroid Biochem. 1990 May;35(6):745-7. Available at: [Link].

  • Vollmer G, Michna H, Ebert K, Knuppen R. The tamoxifen metabolite 4-hydroxytamoxifen is a potent estrogen in the rat uterus. J Steroid Biochem Mol Biol. 1991;39(3):377-82.
  • U.S. Environmental Protection Agency. OCSPP 890.1600: Uterotrophic Assay. 2009. Available at: [Link].

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Statistical analysis for comparing the effects of 4-Methylestradiol and control.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Statistical Analysis of 4-Methylestradiol Versus Control Groups

Part 1: The Foundation - Experimental Design and Control Selection

Before any experiment is conducted, a robust statistical plan must be developed. This begins with the fundamental choice of experimental groups. For a compound like 4-ME2, a comprehensive study requires more than a simple "treated vs. untreated" comparison.

Pillar of Trustworthiness: The Multi-Faceted Control Strategy

To isolate the specific effects of this compound, a multi-control approach is essential. This ensures that observed effects are directly attributable to the compound's intrinsic activity and not experimental artifacts.[3]

  • Vehicle Control: This is the most critical baseline. 4-ME2, like many organic molecules, is often dissolved in a solvent such as dimethyl sulfoxide (DMSO) before being added to cell culture media. The vehicle control group receives the same concentration of the solvent as the highest dose experimental group. This isolates the effect of the compound from any potential effects of the solvent itself.

  • Negative Control: This involves using a structurally similar but biologically inactive compound, or a known non-binder of the target receptor. This control helps confirm the specificity of the observed effects to the unique structure of 4-ME2.

  • Positive Control: A well-characterized compound with known activity is crucial for validating the assay's performance. For 4-ME2, the parent hormone, 17β-estradiol (E2) , is the ideal positive control.[4] It provides a benchmark against which the potency and efficacy of 4-ME2 can be quantitatively compared.

Part 2: In Vitro Characterization - Quantifying Molecular Interactions and Cellular Responses

The initial investigation into 4-ME2's activity should focus on its direct interaction with its putative target and the immediate functional consequences of that interaction.

Experiment 1: Estrogen Receptor (ER) Competitive Binding Assay

Expertise & Experience: The Rationale The primary mechanism of action for estrogenic compounds is binding to estrogen receptors (ERα and ERβ).[5][6][7][8] A competitive binding assay is the gold standard for determining if 4-ME2 directly interacts with these receptors and for quantifying its binding affinity relative to the endogenous ligand, E2.[9][10][11] This allows us to ask: "How tightly does 4-ME2 bind to the estrogen receptor compared to estradiol?"

Experimental Workflow: ER Competitive Binding Assay

ER_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Statistical Analysis prep1 Prepare ER Source (e.g., Rat Uterine Cytosol or Recombinant ERα/ERβ) incubation Incubate ER + [3H]-E2 with increasing concentrations of competitors prep1->incubation prep2 Prepare Radiolabeled Ligand (e.g., [3H]-Estradiol) prep2->incubation prep3 Prepare Competitors (Vehicle, E2, 4-ME2) prep3->incubation separation Separate Bound from Free Radioligand (e.g., HAP) incubation->separation quantify Quantify Bound Radioactivity (Scintillation Counting) separation->quantify analysis Non-linear Regression (Sigmoidal Dose-Response) quantify->analysis ic50 Calculate IC50 Values analysis->ic50 comparison Compare IC50 (4-ME2 vs E2) (Extra Sum-of-Squares F-Test) ic50->comparison

Caption: Workflow for ER competitive binding assay and statistical analysis.

Protocol: Estrogen Receptor Competitive Binding Assay [10][11]

  • Preparation: Prepare rat uterine cytosol or use purified recombinant human ERα or ERβ as the receptor source.

  • Reaction Setup: In duplicate or triplicate tubes, incubate a fixed concentration of radiolabeled estradiol (e.g., [³H]-E2) with the ER source.

  • Competition: Add increasing concentrations of either unlabeled 17β-estradiol (positive control) or this compound to the tubes. A vehicle control series is also included.

  • Incubation: Allow the reaction to reach equilibrium (e.g., 18-24 hours at 4°C).

  • Separation: Separate the receptor-bound radioligand from the free radioligand using a method like hydroxylapatite (HAP) slurry or dextran-coated charcoal.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

Statistical Analysis: From Raw Counts to Potency The goal is to determine the concentration of 4-ME2 that inhibits 50% of the specific binding of [³H]-E2 (the IC50 value).

  • Data Transformation: Plot the percentage of specifically bound [³H]-E2 against the log concentration of the competitor (E2 or 4-ME2).

  • Non-linear Regression: Fit the data to a sigmoidal dose-response (variable slope) model, often referred to as a four-parameter logistic curve or the Hill equation.[12][13] This will yield IC50 values, Hill slopes, and confidence intervals for each compound.

  • Hypothesis Testing: To statistically compare the potency of 4-ME2 and E2, the Extra Sum-of-Squares F-test is the most appropriate method. This test directly compares the goodness of fit of two models: one where a single curve is fitted to both datasets (null hypothesis: the curves are not significantly different) and another where separate curves are fitted to each dataset. A significant p-value (<0.05) indicates that the IC50 values are statistically different.

Parameter17β-Estradiol (E2)This compound (4-ME2)Statistical Testp-value
IC50 (nM) Example: 1.5 (95% CI: 1.2-1.9)Example: 15.0 (95% CI: 12.5-18.0)Extra Sum-of-Squares F-Test<0.0001
Relative Binding Affinity (RBA) 100%Example: 10%(IC50 of E2 / IC50 of 4-ME2) x 100N/A
Experiment 2: Cell Proliferation (E-SCREEN) Assay

Expertise & Experience: The Rationale Binding to a receptor does not always translate to a functional response. The E-SCREEN (Estrogen-SCREEN) assay measures the proliferative effect of a compound on an estrogen-dependent cell line, such as MCF-7 human breast cancer cells.[14][15] This assay addresses the question: "Does the binding of 4-ME2 to the ER lead to a downstream biological effect like cell growth, and how does this effect compare to estradiol?"

Protocol: E-SCREEN Assay Using MCF-7 Cells [16][17]

  • Cell Culture Preparation: Culture MCF-7 cells in estrogen-depleted medium (e.g., phenol red-free medium with charcoal-stripped serum) for 3-5 days to synchronize cells and minimize background estrogenic effects.

  • Seeding: Plate the cells in 96-well plates at a predetermined density.

  • Treatment: After 24 hours, treat the cells with a range of concentrations of 4-ME2, 17β-estradiol (positive control), and the vehicle control.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 6-7 days).

  • Quantification of Cell Viability: Measure cell proliferation using a suitable assay, such as the sulforhodamine B (SRB) assay, which measures total protein content, or a DNA-based fluorescence assay (e.g., CyQUANT).

Statistical Analysis: Quantifying Efficacy and Potency The analysis aims to compare the dose-response curves of 4-ME2 and E2 to determine their relative potency (EC50) and efficacy (Emax).

  • Data Normalization: Express the data as a percentage of the maximal response observed with the positive control (E2).

  • Non-linear Regression: As with the binding assay, fit the normalized data to a sigmoidal dose-response model to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum observed effect) for each compound.[12][18]

  • Hypothesis Testing: A Two-Way ANOVA is an excellent choice for analyzing the overall dataset. The two factors are "Compound" (Vehicle, E2, 4-ME2) and "Concentration." A significant interaction effect (Compound x Concentration) indicates that the compounds behave differently across the concentration range.

  • Post-Hoc Analysis: Following a significant Two-Way ANOVA, use a post-hoc test like Dunnett's (to compare each compound to the vehicle control at each concentration) or Sidak's/Tukey's (for pairwise comparisons between all groups) to identify specific differences.

  • Curve Parameter Comparison: The Extra Sum-of-Squares F-test can be used again here to specifically test for statistical differences between the EC50 and Emax values of the fitted curves for 4-ME2 and E2.

ParameterVehicle Control17β-Estradiol (E2)This compound (4-ME2)Statistical Test
EC50 (pM) N/AExample: 10 (95% CI: 8-13)Example: 120 (95% CI: 105-137)Extra Sum-of-Squares F-Test (vs E2)
Emax (% of E2 max) Example: ~0%100%Example: 85% (95% CI: 80-90%)Extra Sum-of-Squares F-Test (vs E2)

Part 3: Mechanistic Validation - Target Gene Expression Analysis

Expertise & Experience: The Rationale To confirm that the proliferative effects are mediated through the canonical estrogen signaling pathway, we must analyze the expression of known estrogen-responsive genes. Upon ligand binding, the ER translocates to the nucleus and acts as a transcription factor, regulating genes that contain an Estrogen Response Element (ERE).[8] Measuring the induction of genes like pS2 (TFF1) or GREB1 provides direct evidence of ER-mediated transcriptional activity.[19][20][21]

Canonical Estrogen Signaling Pathway

Estrogen_Signaling cluster_cyto Cytoplasm cluster_nuc Nucleus E 4-ME2 or E2 ER Estrogen Receptor (ER) E->ER Binding Complex Ligand-ER Complex ER->Complex Complex_nuc Ligand-ER Complex Complex->Complex_nuc Translocation ERE Estrogen Response Element (ERE) Gene Target Gene (e.g., pS2, GREB1) ERE->Gene Activates mRNA mRNA Transcription Gene->mRNA Complex_nuc->ERE Binds to DNA

Caption: Canonical genomic signaling pathway for estrogenic compounds.

Protocol: Quantitative PCR (qPCR) for Target Gene Expression

  • Cell Treatment: Treat an ER-positive cell line (e.g., MCF-7) with the vehicle, a fixed concentration of 4-ME2 (e.g., near its EC50 from the proliferation assay), and a fixed concentration of E2 for a time course (e.g., 6, 12, 24 hours).

  • RNA Extraction: Isolate total RNA from the cells using a standard kit (e.g., TRIzol or column-based methods). Verify RNA integrity and quantity.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qPCR: Perform quantitative real-time PCR using primers specific for the target gene (e.g., pS2) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

Statistical Analysis: Relative Quantification The most common method for analyzing qPCR data is the 2-ΔΔCt (Livak) method .

  • Normalization (ΔCt): For each sample, normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).

  • Calibration (ΔΔCt): Normalize the ΔCt of the treated samples to the average ΔCt of the vehicle control group (ΔΔCt = ΔCttreated - ΔCtcontrol).

  • Fold Change Calculation: Calculate the fold change in gene expression as 2-ΔΔCt.

  • Hypothesis Testing: The analysis should be performed on the log-transformed fold change values, which are typically normally distributed. Use a One-Way ANOVA followed by Dunnett's post-hoc test to compare the fold-change induced by 4-ME2 and E2 against the vehicle control. A Tukey's post-hoc test can be used for direct comparison between the 4-ME2 and E2 groups.

Treatment GroupMean Fold Change in pS2 mRNAStd. DeviationStatistical Test (vs Vehicle)p-value
Vehicle Control 1.00.15N/AN/A
17β-Estradiol (E2) Example: 8.51.2One-Way ANOVA with Dunnett's<0.001
This compound (4-ME2) Example: 5.20.8One-Way ANOVA with Dunnett's<0.01

References

  • Kellett, F., et al. (1988). The analysis of dose-response curves--a practical approach. Journal of Pharmacological Methods. Available at: [Link]

  • Charpentier, A. H., et al. (2000). Effects of Estrogen on Global Gene Expression: Identification of Novel Targets of Estrogen Action. Cancer Research. Available at: [Link]

  • Creighton, C. J., et al. (2008). Patterns and changes in gene expression following neo-adjuvant anti-estrogen treatment in estrogen receptor-positive breast cancer. Endocrine-Related Cancer. Available at: [Link]

  • Zacharewski, T. R. (1997). In Vitro Bioassays for Assessing Estrogenic Substances. Environmental Science & Technology. Available at: [Link]

  • Bovee, T. F. H., et al. (2004). Proliferation assays for estrogenicity testing with high predictive value for the in vivo uterotrophic effect. Toxicology in Vitro. Available at: [Link]

  • National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. NTP. Available at: [Link]

  • Wikipedia. Dose–response relationship. Available at: [Link]

  • Dunbier, A. K., et al. (2008). Impact of Estrogen Deprivation on Gene Expression Profiles of Normal Postmenopausal Breast Tissue In vivo. Cancer Epidemiology, Biomarkers & Prevention. Available at: [Link]

  • De Souza-Torres, A. (2023). Which statistical tool or test can be used for dose-response curve with time component? ResearchGate. Available at: [Link]

  • Fechner, N., et al. (2024). Statistical analysis of dose-response curves. Wiley Analytical Science. Available at: [Link]

  • Exeltis. (n.d.). What's a Control Group in an Experiment? | Understanding the Basics. Exeltis. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Methylestradiol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Methylestradiol. As a synthetic estrogenic compound, its handling and disposal demand meticulous attention to procedural detail to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who work with this and similar potent compounds. Our commitment to scientific integrity extends beyond the bench to encompass the entire lifecycle of a chemical reagent, ensuring that our practices safeguard both our researchers and the environment.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound, an impurity and derivative of Estradiol, must be handled as a hazardous substance.[1][2] While specific toxicity data for this compound is limited, the well-documented hazards of its parent compound, Estradiol, and similar estrogenic agents provide a clear mandate for cautious handling and disposal. These compounds are categorized as hazardous due to their potential for carcinogenicity, reproductive toxicity, and high ecotoxicity.[3][4]

Occupational exposure to estrogen-like compounds has been linked to clinical signs of hyperestrogenism and menstrual irregularities.[5] Furthermore, the release of estrogenic compounds into the environment is a significant concern, as they are potent endocrine disruptors that can cause adverse effects in aquatic life even at very low concentrations (ng/L).[6][7][8][9] Wastewater treatment plants are often not equipped to fully remove these compounds, leading to their persistence in waterways.[7][10] Therefore, the cardinal rule is that This compound and its containers must never be disposed of down the drain or in regular trash .[11][12][13]

Hazard ClassificationDescription & Precautionary StatementSupporting Sources
Carcinogenicity Suspected of causing cancer (H351). Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[4][5]
Reproductive Toxicity May damage fertility or the unborn child (H360). May cause harm to breast-fed children (H362). Avoid contact during pregnancy and while nursing.[3][4]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects (H410). Avoid release to the environment.[4]

Regulatory Framework: Adherence to Mandated Standards

The disposal of this compound is governed by regulations for hazardous waste. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[14] Many potent pharmaceuticals, including certain hormones, are classified as RCRA hazardous waste. Additionally, the National Institute for Occupational Safety and Health (NIOSH) includes various hormones on its list of hazardous drugs that require special handling and disposal procedures. Your institution's Environmental Health and Safety (EHS) office is the definitive resource for interpreting federal, state, and local regulations and will provide specific guidance and materials for compliant disposal.

Core Disposal Protocol: A Step-by-Step Methodology

This protocol outlines the standard operating procedure for segregating, containing, and storing this compound waste for final disposal by a licensed contractor. The ultimate and required disposal method for this category of hazardous waste is incineration.[11]

Step 1: Immediate Segregation at the Point of Generation

All materials that have come into contact with this compound must be immediately segregated as hazardous waste. This is a critical first step to prevent cross-contamination. This includes:

  • Solid Waste: Contaminated personal protective equipment (PPE) such as gloves and gowns, bench paper, weigh boats, pipette tips, and vials.

  • Liquid Waste: Unused or expired solutions, solvents used for cleaning, and any reaction mixtures containing this compound.

  • Sharps: Needles and syringes used for handling solutions of the compound.

Step 2: Waste Container Selection and Management

The integrity of the waste containment system is paramount to preventing leaks and exposures.

  • Select a Compatible Container: Use a designated hazardous waste container provided by your EHS department. The container must be made of a material compatible with the waste type (e.g., HDPE plastic for liquids).[15] The container must be in good condition, with no leaks or residues on the outer surface.

  • Leave Adequate Headspace: Do not overfill containers. A minimum of 20% headspace should be left to allow for vapor expansion and prevent spills during transport.[15]

  • Keep Containers Closed: Waste containers must be securely closed at all times, except when actively adding waste. This minimizes the release of vapors and prevents spills.

  • Use Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container, such as a lab tray or bin.[15] This is a crucial safeguard to contain any potential leaks from the primary container.

Step 3: Accurate and Compliant Labeling

Proper labeling is a legal requirement and essential for the safe handling of hazardous waste.

  • Attach a Hazardous Waste Tag: As soon as you begin accumulating waste in a container, affix a hazardous waste tag provided by your institution's EHS department.

  • Complete All Fields: Fill out the tag completely and legibly, including:

    • The words "Hazardous Waste".[15]

    • The full chemical name: "this compound". Avoid abbreviations or formulas.

    • The specific hazard characteristics (e.g., Toxic, Carcinogen).

    • The location of origin (building and room number).[15]

    • The name and contact information of the principal investigator.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated laboratory area pending pickup.

  • Designated Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). The SAA must be at or near the point of generation and under the control of laboratory personnel.[15]

  • Segregate from Incompatibles: Ensure the this compound waste is not stored with incompatible waste streams.

  • Adhere to Accumulation Limits: Do not accumulate more than 55 gallons of hazardous waste (or one quart of acutely toxic waste) in an SAA.[15] It is best practice to request a pickup well before these limits are reached.

Step 5: Scheduling Waste Pickup
  • Contact EHS: Once the container is full or you are approaching the accumulation time/volume limits, contact your institution's EHS department to schedule a pickup.[15]

  • Do Not Transport: Laboratory personnel should never attempt to transport the hazardous waste to a central accumulation facility themselves. This must be done by trained EHS professionals.

Workflow for Disposal of this compound

The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.

G Workflow for this compound Disposal cluster_0 Point of Generation cluster_1 Containment & Labeling cluster_2 Storage & Pickup A This compound Waste Generated (Solid, Liquid, Sharps) B Segregate Immediately as Hazardous Waste A->B C Select EHS-Approved Waste Container B->C Transfer Waste D Affix & Complete Hazardous Waste Tag C->D E Close Container & Place in Secondary Containment D->E F Store in Designated Satellite Accumulation Area (SAA) E->F Move to Storage G Monitor Accumulation Limits (Volume/Time) F->G H Contact EHS for Waste Pickup G->H I Waste Collected by Trained EHS Personnel H->I J Incineration at Licensed Hazardous Waste Facility I->J Final Disposition

Caption: Decision and procedural workflow for this compound disposal.

Decontamination of Surfaces and Equipment

Any surface or piece of equipment that comes into contact with this compound must be thoroughly decontaminated to render it safe for reuse or disposal. This is a multi-step process.[16]

  • Deactivation: This step aims to render the compound inert. Prepare a 10% bleach solution (1 part bleach to 9 parts water) fresh daily.[16][17] Apply the solution to the contaminated surface and allow for a contact time of at least 10-15 minutes.[18] Caution: Bleach can be corrosive to stainless steel surfaces.[16]

  • Decontamination: This step involves physically removing the inactivated residue. Wipe the surface thoroughly with absorbent pads. Dispose of these pads as solid this compound waste.

  • Cleaning: Neutralize the bleach to prevent corrosion. Wipe the surface with sterile water or 70% isopropyl alcohol to remove any bleach residue.[16] Follow this with a wash using a standard laboratory detergent (e.g., Luminox®) and water.[19]

  • Rinsing: Rinse the surface thoroughly with purified water to remove any detergent residue. Allow the surface or equipment to air dry completely.

Emergency Spill Procedures

In the event of a spill, prioritize personnel safety and containment.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large or involves a highly concentrated solution, evacuate the immediate area.

  • Don PPE: Before addressing the spill, don appropriate PPE, including a lab coat, safety goggles, and at least two pairs of chemotherapy-rated gloves.

  • Contain the Spill: Cover the spill with absorbent pads, working from the outside in to prevent spreading.

  • Decontaminate: Once the material is absorbed, follow the full decontamination procedure outlined in Section 5.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS office, regardless of its size.

By adhering to these rigorous procedures, you contribute to a culture of safety, ensure compliance with environmental regulations, and uphold the integrity of our scientific mission.

References

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[Guide] Personal Protective Equipment for Handling 4-Methylestradiol: A Comprehensive Safety and Operational Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 4-Methylestradiol. As a potent synthetic estrogen, understanding and implementing rigorous safety protocols is not merely a matter of compliance, but a fundamental prerequisite for ensuring the health and safety of all laboratory personnel. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with confidence and security.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a derivative of estradiol, a potent natural estrogen. While specific toxicological data for this compound is not extensively published, its structural similarity to estradiol necessitates that it be handled as a highly potent compound with significant potential for hormonal activity.[1][2] The primary hazards stem from its ability to disrupt endocrine function even at very low exposure levels.

Key Hazards:

  • Hormonal Activity: As an estrogenic compound, it can have effects on the reproductive system. Occupational exposure to similar potent estrogens has been associated with menstrual irregularities in females and signs of hyperestrogenism in males.[3]

  • Suspected Carcinogenicity and Reprotoxicity: Estradiol, the parent compound, is classified as a suspected carcinogen and is known to have the potential to damage fertility or the unborn child.[4][5][6] It is imperative to handle this compound with the same level of caution.

  • Irritant: The compound is listed as a primary irritant and a health hazard.[1]

Routes of Exposure: The most significant risks in a laboratory setting arise from:

  • Inhalation: Breathing in aerosolized powder, especially during weighing and transfer operations.

  • Dermal Absorption: Direct skin contact with the powder or solutions, which can lead to systemic absorption.

  • Ingestion: Accidental transfer from contaminated hands to the mouth.

  • Ocular Exposure: Contact with the eyes, causing irritation and potential absorption.

Due to these risks, this compound should be managed within a comprehensive hazardous drug safety program, treating it as a substance requiring the highest levels of containment and personal protection.[7][8]

The Last Line of Defense: Personal Protective Equipment (PPE) Protocol

Engineering controls, such as certified chemical fume hoods, ventilated balance enclosures, or glove box isolators, are the primary methods for minimizing exposure.[8] The following PPE is a mandatory final barrier to protect against any potential release of the compound.

Mandatory PPE Ensemble
PPE ComponentSpecificationRationale for Use
Hand Protection Double Gloving: Two pairs of powder-free nitrile gloves. Outer glove should have a long cuff.Prevents contamination of the inner glove. Nitrile offers good resistance to a wide range of chemicals and is recommended for handling hazardous drugs.[9][10][11] The long cuff covers the gown's sleeve to prevent skin exposure at the wrist.
Body Protection Disposable, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs.Protects skin and personal clothing from contamination. A solid front is crucial as it offers no potential entry points for powders or splashes.[12]
Eye & Face Protection Minimum: ANSI Z87.1-compliant safety glasses with side shields. Required for Powders/Splash Risk: Chemical splash goggles and a full-face shield.Protects against accidental splashes and airborne particles. Standard eyeglasses are insufficient. A face shield worn with goggles offers the most robust protection.[11]
Respiratory Protection For Powders: A NIOSH-approved N95 (or higher) filtering facepiece respirator.Protects against the inhalation of fine, potent particles, which is a primary exposure risk when handling the solid compound.[12]
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the tracking of contaminants out of the designated handling area.[11]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to operations is critical to minimize risk. The following procedures must be followed without deviation.

Preparation and Donning PPE
  • Designated Area: All handling of this compound must occur in a designated area, such as a chemical fume hood.

  • Assemble Materials: Before starting, ensure all necessary equipment (spatulas, weigh paper, vials, solvents) and waste containers are inside the containment area.

  • Donning Sequence: Put on PPE in the following order to prevent cross-contamination.

    • Step 1: Shoe Covers: Don shoe covers before entering the designated handling zone.

    • Step 2: Inner Gloves: Don the first pair of nitrile gloves.

    • Step 3: Gown: Put on the disposable gown, ensuring it is fully secured.

    • Step 4: Respirator: If handling powder, perform a fit-check and don your N95 respirator.

    • Step 5: Eye and Face Protection: Put on safety goggles and a face shield.

    • Step 6: Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of the gown.

Doffing PPE: The Critical Decontamination Step

Removing PPE correctly is as important as putting it on. This sequence is designed to prevent contact with any contamination on the exterior of the equipment. All disposable PPE is considered hazardous waste.[13]

  • Within the Designated Area:

    • Step 1: Outer Gloves: Remove the outer, most contaminated pair of gloves. Dispose of them immediately in the hazardous waste container.

  • Exiting the Designated Area (in an anteroom or designated doffing zone):

    • Step 2: Gown and Inner Gloves: Remove the gown by rolling it outwards and away from the body. As the gown is removed past the wrists, peel off the inner gloves so they are contained within the rolled-up gown. Dispose of the bundle immediately.

    • Step 3: Shoe Covers: Remove shoe covers.

    • Step 4: Eye and Face Protection: Remove the face shield and goggles from the back.

    • Step 5: Respirator: Remove the respirator without touching the front.

    • Step 6: Hand Hygiene: Wash hands thoroughly with soap and water.

Workflow Diagram: PPE Donning and Doffing

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (Exit Area) don1 1. Shoe Covers don2 2. Inner Gloves don1->don2 don3 3. Gown don2->don3 don4 4. Respirator don3->don4 don5 5. Goggles/Face Shield don4->don5 don6 6. Outer Gloves don5->don6 doff1 1. Outer Gloves don6->doff1 Enter Contaminated Area Perform Work doff2 2. Gown & Inner Gloves doff1->doff2 doff3 3. Shoe Covers doff2->doff3 doff4 4. Goggles/Face Shield doff3->doff4 doff5 5. Respirator doff4->doff5 doff6 6. Hand Washing doff5->doff6

Caption: PPE Donning and Doffing Workflow

Disposal Plan: Managing Hazardous Waste

All materials that come into contact with this compound must be treated as hazardous pharmaceutical waste and disposed of in accordance with federal, state, and local regulations.[7][14][15]

Step-by-Step Disposal Protocol
  • Waste Segregation: Use a dedicated, clearly labeled hazardous waste container. This container should be thick, leak-proof, and have a secure lid.[14] The label must read "HAZARDOUS DRUG WASTE ONLY".

  • PPE and Consumables Disposal: Immediately after use, place all disposable items (gloves, gowns, shoe covers, weigh paper, pipette tips, etc.) directly into the designated hazardous waste container. Do not allow these items to accumulate on benchtops.

  • Unused Compound and Solutions:

    • DO NOT dispose of this compound down the drain or in regular trash.

    • Unused solid compound and solutions must be collected in a sealed, compatible waste container (e.g., a glass bottle with a screw cap).

    • This container must also be labeled as hazardous waste, clearly identifying the contents.

  • Final Disposal: All hazardous waste must be collected and disposed of by a licensed hazardous waste management company.[14] Ensure compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines.[15]

By adhering to these stringent protocols, you build a self-validating system of safety that protects you, your colleagues, and the wider environment from the potent effects of this compound. Your diligence is the cornerstone of responsible research.

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.